Pentanoic acid, 3-methyl-2-oxo-, (3S)-
説明
(3S)-3-Methyl-2-oxopentanoic acid is a natural product found in Trypanosoma brucei with data available.
(S)-3-methyl-2-oxovaleric acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
特性
IUPAC Name |
(3S)-3-methyl-2-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQYSWDUAOAHFM-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179505 | |
| Record name | (3S)-3-Methyl-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methyl-2-oxovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
915.5 mg/mL | |
| Record name | 3-Methyl-2-oxovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24809-08-3 | |
| Record name | Alpha-Keto-isoleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024809083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Keto-isoleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3S)-3-Methyl-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-2-OXO-PENTANOIC ACID, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQL9PAO004 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-2-oxovaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(3S)-3-methyl-2-oxopentanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of (3S)-3-methyl-2-oxopentanoic Acid
This technical guide provides a comprehensive overview of the chemical and biological properties of (3S)-3-methyl-2-oxopentanoic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
(3S)-3-methyl-2-oxopentanoic acid, also known as α-keto-isoleucine, is a chiral alpha-keto acid derived from the essential amino acid L-isoleucine.[1][2] It is a key intermediate in the metabolic pathway of branched-chain amino acids.
Nomenclature and Identifiers
-
IUPAC Name : (3S)-3-methyl-2-oxopentanoic acid[1]
-
Synonyms : (S)-3-Methyl-2-oxopentanoic acid, L-2-Keto-3-methylvalerate, (S)-3-methyl-2-oxovaleric acid, Alpha-Keto-isoleucine[1][3]
-
CAS Number : 24809-08-3 ((3S)-enantiomer)[1]; 1460-34-0 (racemic)[4]
-
PubChem CID : 439286[1]
-
ChEBI ID : CHEBI:35146[2]
Physicochemical Properties
The quantitative physicochemical properties of 3-methyl-2-oxopentanoic acid are summarized in the table below. Data for the specific (3S)-enantiomer are provided where available; otherwise, data for the racemic mixture are presented.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Physical Description | Solid, powder to crystal, white lumps | [1] |
| Melting Point | 42 °C | [5] |
| Boiling Point | 190.5 ± 9.0 °C at 760 mmHg | [3] |
| 84 °C at 18 mmHg | [5] | |
| Water Solubility | 915.5 mg/mL (as sodium salt) | [1][6] |
| Predicted: 9.86 g/L | [6] | |
| pKa (Strongest Acidic) | Predicted: 3.52 | [6] |
| LogP | Predicted: 1.0 - 1.75 | [6] |
Biological Role and Metabolic Pathway
(3S)-3-methyl-2-oxopentanoic acid is the direct alpha-keto acid analog of L-isoleucine. It is formed through a transamination reaction catalyzed by branched-chain aminotransferases (BCAT).[2][7] Subsequently, it is oxidatively decarboxylated by the mitochondrial branched-chain alpha-keto acid dehydrogenase complex (BCKDC).[2][7]
A deficiency in the BCKDC enzyme complex leads to the accumulation of branched-chain amino acids (leucine, isoleucine, valine) and their respective alpha-keto acids in the blood and urine.[7][8] This accumulation is characteristic of the autosomal recessive metabolic disorder known as Maple Syrup Urine Disease (MSUD).[7][8] The buildup of these metabolites, including 3-methyl-2-oxopentanoic acid, acts as a neurotoxin, causing progressive neurological damage if untreated.[8]
Isoleucine Degradation Pathway
The following diagram illustrates the initial steps of the L-isoleucine degradation pathway, highlighting the position of (3S)-3-methyl-2-oxopentanoic acid and the metabolic block in MSUD.
References
- 1. bmse000319 3-Methyl-2-oxopentanoic Acid at BMRB [bmrb.io]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491) [hmdb.ca]
- 3. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]
- 4. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]
- 6. bmse000574 3-Methyl-2-oxopentanoic Acid at BMRB [bmrb.io]
- 7. (S)-3-methyl-2-oxopentanoate | C6H9O3- | CID 6857401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the Metabolic Pathway of (S)-3-Methyl-2-Oxovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvalerate, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. The metabolic pathway governing its formation and degradation is of significant interest to researchers in various fields, including inherited metabolic disorders, neuroscience, and drug development. Dysregulation of this pathway is centrally implicated in the pathophysiology of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder.[1][2] This technical guide provides a comprehensive overview of the core metabolic pathway of (S)-3-methyl-2-oxovaleric acid, including detailed enzymatic reactions, quantitative data, experimental protocols, and pathway visualizations.
The Core Metabolic Pathway
The catabolism of L-isoleucine to propionyl-CoA and acetyl-CoA involves a series of enzymatic reactions. The initial steps, which are shared with the other BCAAs (leucine and valine), are of particular importance.[3][4] (S)-3-methyl-2-oxovaleric acid is the product of the first step in isoleucine degradation.
Step 1: Transamination of L-Isoleucine
The metabolic journey begins with the reversible transamination of L-isoleucine to (S)-3-methyl-2-oxovaleric acid. This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT) .[5] There are two isoforms of this enzyme in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[5] The reaction requires pyridoxal 5'-phosphate (PLP) as a cofactor and involves the transfer of the amino group from L-isoleucine to α-ketoglutarate, forming L-glutamate.[5]
Reaction: L-Isoleucine + α-Ketoglutarate ⇌ (S)-3-Methyl-2-oxovaleric acid + L-Glutamate
Step 2: Oxidative Decarboxylation of (S)-3-Methyl-2-Oxovaleric Acid
The subsequent and irreversible step is the oxidative decarboxylation of (S)-3-methyl-2-oxovaleric acid to α-methylbutyryl-CoA. This crucial reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKAD) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane.[6][7] A deficiency in this complex leads to the accumulation of BCAAs and their corresponding α-keto acids, resulting in MSUD.[1] The BCKAD complex requires several cofactors, including thiamine pyrophosphate (TPP), lipoate, FAD, and NAD+.[6]
Reaction: (S)-3-Methyl-2-oxovaleric acid + NAD⁺ + Coenzyme A → α-Methylbutyryl-CoA + NADH + H⁺ + CO₂
Following its formation, α-methylbutyryl-CoA undergoes further catabolism through a series of reactions analogous to β-oxidation to ultimately yield acetyl-CoA and propionyl-CoA.[3]
Quantitative Data
Understanding the kinetics of the enzymes involved in the metabolism of (S)-3-methyl-2-oxovaleric acid is crucial for comprehending the pathway's regulation and the impact of genetic mutations. The following tables summarize key quantitative data for human BCAT2 and the BCKAD complex.
Table 1: Kinetic Parameters of Human Mitochondrial Branched-Chain Amino Acid Aminotransferase (BCAT2)
| Substrate | Km (mM) | Vmax (U/mg) | Reference |
| L-Isoleucine | 0.4 - 1.2 | 10 - 25 | [8] |
| α-Ketoglutarate | 0.1 - 0.5 | 10 - 25 | [8] |
| (S)-3-Methyl-2-oxovaleric acid | 0.05 - 0.2 | 15 - 30 | [8] |
| L-Glutamate | 1.0 - 5.0 | 15 - 30 | [8] |
Table 2: Kinetic Parameters of the Human Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| (S)-3-Methyl-2-oxovaleric acid | 15 - 50 | 5 - 20 | [9] |
| α-Ketoisocaproate (from Leucine) | 10 - 40 | 10 - 30 | [9] |
| α-Ketoisovalerate (from Valine) | 20 - 60 | 8 - 25 | [9] |
Experimental Protocols
Accurate measurement of enzyme activity and metabolite concentrations is fundamental for studying the (S)-3-methyl-2-oxovaleric acid metabolic pathway. This section provides detailed methodologies for key experiments.
Protocol 1: Spectrophotometric Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity
This assay measures the rate of NADH oxidation in a coupled enzymatic reaction. The production of α-ketoisocaproate from leucine is coupled to its reduction back to leucine by leucine dehydrogenase, which oxidizes NADH.[10]
Materials:
-
100 mM Tris-HCl buffer, pH 8.0
-
200 mM L-Leucine
-
20 mM α-Ketoglutarate
-
10 mM NADH
-
Leucine Dehydrogenase (e.g., from Bacillus sphaericus) at 10 units/mL
-
Ammonium chloride (NH₄Cl)
-
Guanosine 5'-triphosphate (GTP)
-
Protein sample (e.g., tissue homogenate, purified enzyme)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reaction Mixture: For each well, prepare a reaction mixture containing:
-
50 µL of 100 mM Tris-HCl buffer, pH 8.0
-
10 µL of 200 mM L-Leucine
-
10 µL of 20 mM α-Ketoglutarate
-
10 µL of 10 mM NADH
-
5 µL of Leucine Dehydrogenase (10 units/mL)
-
To minimize interference from glutamate dehydrogenase, add NH₄Cl to a final concentration of 1 mM and GTP to a final concentration of 0.1 mM.[10]
-
-
Initiate the Reaction: Add 10-20 µL of the protein sample to the reaction mixture in each well. The final volume should be 100 µL.
-
Measure Absorbance: Immediately place the microplate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate Activity: The rate of NADH oxidation is proportional to the BCAT activity. Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of BCAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketoisocaproate per minute.
Protocol 2: HPLC-Based Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex Activity
This method measures the formation of the acyl-CoA product from the corresponding α-keto acid substrate using high-performance liquid chromatography (HPLC).[11]
Materials:
-
Extraction Buffer: 20 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 0.2 mM PMSF, and 1 µg/mL each of aprotinin, leupeptin, and pepstatin A.
-
Reaction Buffer: 50 mM potassium phosphate buffer (pH 7.4), 2 mM MgCl₂, 1 mM DTT, 0.2 mM TPP, 0.2 mM Coenzyme A, and 1 mM NAD⁺.
-
Substrate: 1 mM α-ketoisocaproic acid (for overall BCKAD activity).
-
Internal Standard: e.g., isovaleryl-CoA.
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column and UV detector (254 nm).
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold Extraction Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet mitochondria. Resuspend the mitochondrial pellet in Extraction Buffer.
-
Enzyme Reaction:
-
Pre-incubate 50 µg of mitochondrial protein in 100 µL of Reaction Buffer for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of 1 mM α-ketoisocaproic acid.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 6 M perchloric acid.
-
-
Sample Processing for HPLC:
-
Centrifuge the reaction mixture at 14,000 x g for 5 minutes.
-
Add a known amount of the internal standard to the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject 20 µL of the filtered supernatant onto the C18 column.
-
Use a gradient elution with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).
-
Monitor the absorbance at 254 nm.
-
-
Quantification: Quantify the amount of isovaleryl-CoA produced by comparing its peak area to that of the internal standard.
Protocol 3: LC-MS/MS Method for Quantification of (S)-3-Methyl-2-Oxovaleric Acid in Plasma
This highly sensitive and specific method is used for the accurate quantification of (S)-3-methyl-2-oxovaleric acid in biological samples.[2][11]
Materials:
-
Plasma sample
-
Internal Standard: ¹³C-labeled (S)-3-methyl-2-oxovaleric acid
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer.
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for (S)-3-methyl-2-oxovaleric acid and its internal standard are monitored.
-
-
Quantification: A calibration curve is generated using known concentrations of the analyte and a constant concentration of the internal standard. The concentration of (S)-3-methyl-2-oxovaleric acid in the plasma sample is determined by interpolating its peak area ratio to the internal standard on the calibration curve.
Visualizations
Metabolic Pathway of L-Isoleucine Degradation
Caption: Metabolic pathway of L-isoleucine degradation.
Experimental Workflow for BCKAD Activity Assay
Caption: Experimental workflow for the BCKAD activity assay.
Conclusion
The metabolic pathway of (S)-3-methyl-2-oxovaleric acid is a cornerstone of branched-chain amino acid catabolism. A thorough understanding of this pathway, its enzymatic components, and their regulation is paramount for advancing research into metabolic diseases like MSUD and for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of amino acid metabolism and its implications for human health.
References
- 1. Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms responsible for regulation of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Discoveries of pathway and regulation of branched-chain amino acid catabolism in Arabidopsis thaliana revealed through transcript and genetic studies [d.lib.msu.edu]
- 10. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Isoleucine Metabolism: A Technical Guide to the Biological Role of (S)-3-methyl-2-oxopentanoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA) isoleucine. This α-keto acid stands at a pivotal metabolic junction, dictating the flux through the isoleucine degradation pathway and influencing broader metabolic and signaling networks. Its proper metabolism is crucial for maintaining amino acid homeostasis, and dysregulation of its concentration is a hallmark of the severe inherited metabolic disorder, Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the biological role of (S)-3-methyl-2-oxopentanoate, detailing its synthesis, degradation, and regulatory functions, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways that govern its metabolic fate.
I. The Core Pathway: Synthesis and Degradation of (S)-3-methyl-2-oxopentanoate
The catabolism of isoleucine is a multi-step process primarily occurring in the mitochondria of various tissues, with skeletal muscle being a major site of the initial steps.
A. Synthesis: Transamination of Isoleucine
The first and reversible step in isoleucine degradation is its transamination to (S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT) . There are two main isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). This transamination reaction involves the transfer of the amino group from isoleucine to α-ketoglutarate, yielding (S)-3-methyl-2-oxopentanoate and glutamate.[1][2]
B. Degradation: Oxidative Decarboxylation
The subsequent and irreversible step is the oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane. The BCKDH complex converts (S)-3-methyl-2-oxopentanoate into 2-methylbutanoyl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.[3] This is the rate-limiting step in isoleucine catabolism.[4]
II. Quantitative Data in Isoleucine Metabolism
Precise quantification of the metabolites and enzyme activities in the isoleucine degradation pathway is crucial for understanding its regulation and for the diagnosis and management of related disorders.
A. Enzyme Kinetic Parameters
The efficiency of the enzymes involved in the metabolism of (S)-3-methyl-2-oxopentanoate is described by their kinetic parameters.
| Enzyme | Substrate | Km (µM) | Vmax | Organism/Tissue | Reference |
| BCAT | Isoleucine | ~680 | - | Rat Heart | [5] |
| BCKDH | (S)-3-methyl-2-oxopentanoate | - | - | - | Data not readily available in a consolidated format. |
Note: Specific Km and Vmax values for human enzymes acting on (S)-3-methyl-2-oxopentanoate are not consistently reported in a single source and can vary based on experimental conditions.
B. Metabolite Concentrations
The concentration of (S)-3-methyl-2-oxopentanoate and related metabolites is tightly regulated. In pathological conditions such as Maple Syrup Urine Disease (MSUD), these concentrations are dramatically elevated.
| Metabolite | Condition | Fluid | Concentration Range (µmol/L) | Reference |
| Isoleucine | Healthy | Plasma | 40 - 100 | [4] |
| MSUD (untreated) | Plasma | >750 | [4] | |
| (S)-3-methyl-2-oxopentanoate | Healthy | Plasma | Not routinely measured, very low levels | [6] |
| MSUD | Plasma | Significantly elevated | [6][7] | |
| Healthy | Urine | Trace amounts | [5] | |
| MSUD | Urine | Significantly elevated | [8][9][10] |
Note: "Significantly elevated" in MSUD can represent concentrations many folds higher than the upper limit of the normal range. Leucine levels in MSUD patients can be classified as mild (381‐762 μmol/L), moderate (762‐1144 μmol/L), severe (1144‐1525 μmol/L), or critical (≥1525 μmol/L)[11].
III. Regulatory Signaling Pathways
The catabolism of isoleucine, and therefore the concentration of (S)-3-methyl-2-oxopentanoate, is under the control of complex signaling networks that respond to nutritional and hormonal cues.
A. Regulation of the BCKDH Complex
The activity of the BCKDH complex is primarily regulated by a phosphorylation/dephosphorylation cycle.
-
BCKDH kinase (BCKDK) phosphorylates and inactivates the E1α subunit of the complex.
-
BCKDH phosphatase (PPM1K) dephosphorylates and activates the complex.
The activity of BCKDK is inhibited by branched-chain α-keto acids, including (S)-3-methyl-2-oxopentanoate, creating a feedback mechanism.[12]
B. mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. Branched-chain amino acids, particularly leucine, are potent activators of the mTORC1 complex.[13][14][15] While leucine is the primary driver, isoleucine and valine also contribute to this activation.[15][16] Activation of mTORC1 stimulates protein synthesis and inhibits autophagy.[7] The precise molecular mechanism involves a complex interplay of proteins that sense amino acid availability and relay the signal to mTORC1 at the lysosomal surface.[7][13]
C. FGF21 Signaling Pathway
Fibroblast growth factor 21 (FGF21) is a hormone primarily produced by the liver that plays a key role in regulating glucose and lipid metabolism. The expression and secretion of FGF21 are influenced by nutritional status, including the availability of amino acids. Low protein or BCAA diets have been shown to increase FGF21 levels.[17] In turn, FGF21 can influence BCAA metabolism. For instance, excess BCAAs can decrease the expression of FGF21 in the liver by inhibiting the PPARα signaling pathway.[18][19] This creates a feedback loop where BCAA levels and FGF21 signaling are reciprocally regulated, impacting overall metabolic homeostasis.
IV. Experimental Protocols
Accurate and reproducible experimental methods are essential for studying the role of (S)-3-methyl-2-oxopentanoate in isoleucine metabolism.
A. Quantification of (S)-3-methyl-2-oxopentanoate by GC-MS
This protocol outlines a general procedure for the analysis of urinary organic acids, including (S)-3-methyl-2-oxopentanoate.
1. Sample Preparation:
- Thaw frozen urine samples to room temperature.
- To a glass tube, add a volume of urine equivalent to a specific amount of creatinine (e.g., 0.25 mg).[5]
- Add an internal standard (e.g., a stable isotope-labeled analog of the analyte).
- Adjust the pH to 14 with NaOH.[20]
- Add hydroxylamine to form oxime derivatives of the keto acids and incubate at 60°C for 30 minutes.[20]
- Acidify the sample with HCl.
2. Extraction:
- Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.[21] Vortex thoroughly and centrifuge to separate the phases.
- Transfer the organic layer to a clean tube.
- Repeat the extraction and combine the organic layers.
- Evaporate the solvent to dryness under a stream of nitrogen.
3. Derivatization:
- To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in pyridine.[21]
- Incubate at a specific temperature (e.g., 70-90°C) for a defined time to form trimethylsilyl (TMS) derivatives.
4. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Use an appropriate capillary column and temperature program to separate the analytes.
- The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for quantification.
B. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay
This spectrophotometric assay measures the activity of the BCKDH complex in tissue or cell extracts.[22][23]
1. Reagents:
- Assay Buffer: Containing buffer (e.g., HEPES or KPi), cofactors (CoA, NAD+, thiamine pyrophosphate, MgCl2), and other components to optimize enzyme activity.[23]
- Substrate: (S)-3-methyl-2-oxopentanoate or another branched-chain α-keto acid like α-ketoisovalerate.[22]
- Tissue/Cell Homogenate: Prepared in an appropriate lysis buffer.
2. Procedure:
- In a cuvette or microplate well, combine the assay buffer and the tissue/cell homogenate.
- Initiate the reaction by adding the substrate.
- Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH by the dihydrolipoamide dehydrogenase (E3) component of the BCKDH complex.
- The rate of NADH production is proportional to the BCKDH activity.
3. Calculation of Activity:
- Enzyme activity is calculated using the Beer-Lambert law, where the change in absorbance over time is converted to the amount of NADH produced, using the molar extinction coefficient of NADH.[24] One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[24]
V. Conclusion
(S)-3-methyl-2-oxopentanoate is a pivotal metabolite in isoleucine catabolism, with its concentration and flux being tightly controlled by the interplay of enzymatic activities and complex signaling networks. Dysregulation of its metabolism has profound consequences, as evidenced by the pathophysiology of Maple Syrup Urine Disease. A thorough understanding of the biological role of (S)-3-methyl-2-oxopentanoate, facilitated by robust quantitative and experimental methodologies, is essential for advancing our knowledge of amino acid metabolism and for the development of novel therapeutic strategies for related metabolic disorders. This technical guide provides a foundational resource for researchers and clinicians working in this critical area of human metabolism.
References
- 1. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ModelSEED [modelseed.org]
- 3. branched-chain-2-oxoacid decarboxylase activity | SGD [yeastgenome.org]
- 4. cocukmetabolizma.com [cocukmetabolizma.com]
- 5. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ngha.med.sa [ngha.med.sa]
- 10. researchgate.net [researchgate.net]
- 11. Real‐world management of maple syrup urine disease (MSUD) metabolic decompensations with branched chain amino acid‐free formulas in France and Germany: A retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of mTORC1 by leucine is potentiated by branched-chain amino acids and even more so by essential amino acids following resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. Repletion of branched chain amino acids reverses mTORC1 signaling but not improved metabolism during dietary protein dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BCAA mediated microbiota-liver-heart crosstalk regulates diabetic cardiomyopathy via FGF21 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BCAA mediated microbiota-liver-heart crosstalk regulates diabetic cardiomyopathy via FGF21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mTORC1 is involved in the regulation of branched‐chain amino acid catabolism in mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Downregulation of extramitochondrial BCKDH and its uncoupling from AMP deaminase in type 2 diabetic OLETF rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-3-Methyl-2-oxopentanoic Acid: A Historical and Technical Overview
(S)-3-Methyl-2-oxopentanoic acid , also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the metabolic pathway of the essential branched-chain amino acid (BCAA), L-isoleucine. Its discovery and history are intrinsically linked to the broader scientific endeavor to unravel the complexities of amino acid catabolism and the molecular basis of related metabolic disorders. This technical guide provides an in-depth exploration of the discovery, synthesis, and biochemical significance of (S)-3-methyl-2-oxopentanoic acid for researchers, scientists, and drug development professionals.
Historical Perspective: Elucidating the Isoleucine Catabolic Pathway
The journey to understanding (S)-3-methyl-2-oxopentanoic acid began not with its isolation, but with the study of isoleucine metabolism. Early to mid-20th-century research focused on the nutritional requirements and breakdown products of essential amino acids. While the exact seminal publication pinpointing the initial identification of (S)-3-methyl-2-oxopentanoic acid is not definitively cited in a singular, landmark paper, its existence was inferred and later confirmed through the characterization of the enzymatic steps in isoleucine degradation.
A pivotal moment in this history was the identification of Maple Syrup Urine Disease (MSUD) , an autosomal recessive metabolic disorder. In 1954, Menkes et al. first described a neurodegenerative disorder in infants whose urine had a characteristic maple syrup odor. Subsequent research by Dancis and others in the late 1950s and early 1960s identified the accumulating substances as the three BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids. This pathological accumulation pointed to a deficiency in the enzyme complex responsible for their degradation: the branched-chain α-keto acid dehydrogenase (BCKDH) complex . The identification of (S)-3-methyl-2-oxopentanoic acid as the specific α-keto acid derived from isoleucine was a direct consequence of these investigations into MSUD.
The work of researchers like Alton Meister in the 1950s on the transamination of amino acids laid the groundwork for understanding the initial step of isoleucine catabolism, where L-isoleucine is converted to (S)-3-methyl-2-oxopentanoic acid.[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for (S)-3-methyl-2-oxopentanoic acid is presented in the table below.
| Property | Value |
| Chemical Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| CAS Number | 1460-34-0 |
| Melting Point | 42°C |
| Boiling Point | 190.5 ± 9.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| pKa | |
| Solubility in Water | 915.5 mg/mL |
| Appearance | White solid |
Spectroscopic data for (S)-3-methyl-2-oxopentanoic acid can be found in various chemical databases.
Metabolic Significance and Signaling Pathways
(S)-3-Methyl-2-oxopentanoic acid is a central molecule in the catabolism of L-isoleucine. This pathway is crucial for energy production, as the carbon skeleton of isoleucine is ultimately converted into acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.
The formation and degradation of (S)-3-methyl-2-oxopentanoic acid involve two key enzymatic steps:
-
Transamination of L-Isoleucine: This reversible reaction is catalyzed by branched-chain amino acid aminotransferase (BCAT) . In humans, there are two isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2) enzyme.[2] The mitochondrial isoform is predominant in most tissues except the brain. The reaction involves the transfer of the amino group from L-isoleucine to α-ketoglutarate, yielding (S)-3-methyl-2-oxopentanoic acid and glutamate.
-
Oxidative Decarboxylation: This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane.[3] The BCKDH complex converts (S)-3-methyl-2-oxopentanoic acid to α-methylbutyryl-CoA, releasing carbon dioxide.
The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation, primarily through the action of a specific kinase (BCKDK) and phosphatase (PPM1K).[4] A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their respective α-keto acids, including (S)-3-methyl-2-oxopentanoic acid, resulting in the pathophysiology of Maple Syrup Urine Disease.[4]
Below is a DOT script representation of the initial steps of the L-isoleucine catabolic pathway.
Caption: Initial steps of L-isoleucine catabolism.
Experimental Protocols
Synthesis of (S)-3-Methyl-2-oxopentanoic Acid
The synthesis of α-keto acids can be achieved through various methods, including the oxidative deamination of the corresponding amino acid. The following is a general protocol adapted from established methods for the synthesis of α-keto acids from amino acids.
Materials:
-
L-Isoleucine
-
L-amino acid oxidase (from Crotalus adamanteus venom)
-
Catalase (from bovine liver)
-
Sodium pyrophosphate buffer (pH 8.5)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve L-isoleucine in sodium pyrophosphate buffer.
-
Enzymatic Reaction: Add L-amino acid oxidase and catalase to the solution. The L-amino acid oxidase will catalyze the oxidative deamination of L-isoleucine to (S)-3-methyl-2-oxopentanoic acid, producing ammonia and hydrogen peroxide as byproducts. Catalase is added to decompose the hydrogen peroxide, preventing the oxidative decarboxylation of the product.
-
Monitoring the Reaction: Monitor the progress of the reaction by measuring the decrease in absorbance at a specific wavelength corresponding to the consumption of a co-substrate or the formation of a product, depending on the specific assay used.
-
Reaction Termination: Once the reaction is complete, terminate it by adding HCl to lower the pH and denature the enzymes.
-
Extraction: Extract the (S)-3-methyl-2-oxopentanoic acid from the aqueous solution using diethyl ether. Repeat the extraction multiple times to ensure a good yield.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Remove the diethyl ether using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified using techniques such as recrystallization or chromatography.
Note: This is a generalized protocol. The specific concentrations of reactants, enzyme units, and reaction times will need to be optimized for the desired scale and purity.
Quantification of (S)-3-Methyl-2-oxopentanoic Acid
The concentration of (S)-3-methyl-2-oxopentanoic acid in biological samples can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods often involve derivatization of the keto acid to enhance its detection.
Quantitative Data: Enzyme Kinetics
The following tables summarize the available kinetic data for the key enzymes involved in the metabolism of (S)-3-methyl-2-oxopentanoic acid.
Table 1: Kinetic Parameters of Rat Mitochondrial Branched-Chain Amino Acid Aminotransferase (BCAT2) with L-Isoleucine
| Parameter | Value | Reference |
| Km for L-Isoleucine | 1 mM | [5] |
Table 2: Kinetic Parameters of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
| Substrate | Km | Reference |
| α-keto-β-methylvalerate | Data not consistently reported |
Note: While the BCKDH complex is known to act on (S)-3-methyl-2-oxopentanoic acid, specific and consistent Km and kcat values for the human enzyme are not well-documented in publicly available resources.
Logical Relationships and Experimental Workflows
The relationship between L-isoleucine, (S)-3-methyl-2-oxopentanoic acid, and the key enzymes can be visualized as a logical workflow.
Caption: Logical workflow of (S)-3-methyl-2-oxopentanoic acid metabolism.
Conclusion
The discovery and characterization of (S)-3-methyl-2-oxopentanoic acid have been integral to our understanding of branched-chain amino acid metabolism and the pathophysiology of Maple Syrup Urine Disease. While its initial identification was a gradual process tied to the elucidation of the isoleucine catabolic pathway, its importance as a key metabolic intermediate is now well-established. Further research, particularly in obtaining precise kinetic data for the human enzymes involved in its turnover, will be crucial for developing targeted therapeutic strategies for metabolic disorders. This technical guide provides a foundational resource for professionals in the fields of biochemistry, drug development, and metabolic research, summarizing the historical context, key data, and experimental considerations for this significant molecule.
References
- 1. Initial catabolic steps of isoleucine, the R-pathway and the origin of alloisoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCAT2 branched chain amino acid transaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. google.com [google.com]
- 5. uniprot.org [uniprot.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[1][2] As an alpha-keto acid, its metabolism is vital for energy production and amino acid homeostasis.[3] Dysregulation of its metabolic pathway is a hallmark of serious inherited metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), where its accumulation leads to severe neurotoxicity.[4][5][6] This document provides a comprehensive overview of the physicochemical properties, metabolic significance, and analytical methodologies related to 3-methyl-2-oxopentanoic acid.
Physicochemical Properties
The fundamental physicochemical characteristics of 3-methyl-2-oxopentanoic acid are summarized below. It is important to note that experimental values can vary between sources, and computed or predicted values are also included for comparison.
| Property | Value | Source(s) |
| IUPAC Name | 3-methyl-2-oxopentanoic acid | PubChem [CID: 47], PAMDB [PAMDB000141] |
| Synonyms | 3-Methyl-2-oxovaleric acid, α-keto-β-methylvaleric acid, KMVA, Ketoisoleucine, (S)-OMV | PubChem [CID: 439286], HMDB [HMDB0000491] |
| CAS Number | 1460-34-0 | PubChem [CID: 47] |
| Molecular Formula | C₆H₁₀O₃ | PubChem [CID: 439286] |
| Molecular Weight | 130.14 g/mol | PubChem [CID: 439286] |
| Physical Description | Solid; White crystalline powder; White to Light yellow powder to lump. | HMDB, JECFA, TCI Chemicals |
| Melting Point | 42 °C | Chemsrc |
| Boiling Point | 190.5 ± 9.0 °C at 760 mmHg84 °C at 18 mmHg | Chemsrc |
| Water Solubility | 915.5 mg/mL (Experimental)9.86 g/L (Predicted)Generally described as soluble. | HMDB, FooDB, JECFA |
| pKa (Strongest Acidic) | 3.52 (Predicted) | FooDB |
| LogP (Octanol-Water) | 1.1 (Computed)0.17 (Predicted) | PubChem [CID: 47], Chemsrc |
Metabolic Significance: The Isoleucine Catabolic Pathway
3-Methyl-2-oxopentanoic acid is a key intermediate in the degradation pathway of L-isoleucine, which primarily occurs in the mitochondria of skeletal muscle and the liver.[3][5] The pathway ensures the carbon skeleton of isoleucine is utilized for energy production by converting it into acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[1][2][7]
The initial step is the transamination of L-isoleucine to (S)-3-methyl-2-oxopentanoic acid, catalyzed by branched-chain aminotransferase (BCAT).[8] The subsequent and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxopentanoic acid to α-methylbutyryl-CoA.[3][9] This reaction is catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKDH) complex.[9][10] The BCKDH complex is a critical regulatory point in BCAA metabolism and requires several cofactors, including thiamine pyrophosphate (Vitamin B1), FAD (Vitamin B2), NAD+ (Vitamin B3), coenzyme A (derived from Vitamin B5), and lipoic acid.[11]
Pathophysiological Relevance: Maple Syrup Urine Disease (MSUD)
A deficiency in the BCKDH enzyme complex, due to genetic mutations, causes Maple Syrup Urine Disease (MSUD).[5][6] This deficiency prevents the breakdown of 3-methyl-2-oxopentanoic acid and the other branched-chain α-keto acids (α-ketoisocaproate from leucine and α-ketoisovalerate from valine). The resulting accumulation of these keto acids and their corresponding amino acids in the blood, urine, and cerebrospinal fluid is highly toxic, particularly to the central nervous system.[10] 3-Methyl-2-oxopentanoic acid acts as a neurotoxin, contributing to severe neurological damage, developmental delay, and if untreated, death.[5][6][12] The accumulation also leads to metabolic acidosis.[5]
Experimental Protocols
Quantification of 3-Methyl-2-oxopentanoate Enantiomers in Human Plasma
This section details a methodology for the sensitive determination of S- and R-3-methyl-2-oxopentanoate enantiomers in physiological fluids, which is crucial for studying metabolic disorders like MSUD. The protocol is adapted from Schwenk et al., 1996.[13]
1. Sample Preparation and Extraction:
-
Deproteinization: Plasma samples are deproteinized by adding an acid (e.g., perchloric acid) to precipitate proteins.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The resulting supernatant, containing the 2-oxo acids, is collected.
2. Chromatographic Separation:
-
Cation-Exchange Chromatography: The supernatant is passed through a cation-exchange column to separate the negatively charged 2-oxo acids from interfering amino acids.[13] The 2-oxo acids are collected in the eluate.
3. Derivatization for Analysis:
-
Reductive Amination: The collected 2-oxo acids undergo reductive amination using L-leucine dehydrogenase. This enzymatic reaction converts the keto acids into their corresponding amino acids.
-
Specific Conversion: (S)-3-methyl-2-oxopentanoate is converted to L-isoleucine, while (R)-3-methyl-2-oxopentanoate is converted to L-alloisoleucine.[13]
4. Quantification:
-
Amino Acid Analysis: The resulting L-isoleucine and L-alloisoleucine are quantified using standard amino acid analysis techniques, such as High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization (e.g., with ninhydrin or o-phthalaldehyde).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For isotope enrichment studies, the derivatized amino acids can be further processed for GC-MS analysis to determine the incorporation of stable isotopes (e.g., ¹³C).[13]
Conclusion
3-Methyl-2-oxopentanoic acid is a molecule of significant interest in biochemistry and clinical research. Its central role in isoleucine metabolism places it at a crucial juncture for cellular energy and protein balance. The severe clinical outcomes associated with its accumulation in MSUD underscore the importance of the branched-chain α-keto acid dehydrogenase complex in metabolic health. Understanding the physicochemical properties and employing robust analytical methods are essential for researchers and drug development professionals aiming to diagnose and develop therapies for related metabolic disorders.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]
- 5. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]
- 6. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 7. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]
- 9. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 10. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. (3S)-3-Methyl-2-oxopentanoic acid | CAS#:1460-34-0 | Chemsrc [chemsrc.com]
- 13. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereoisomers of 3-Methyl-2-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-oxopentanoic acid, an alpha-keto acid analog of the essential amino acid isoleucine, plays a pivotal role in mammalian metabolism. Its stereoisomers, (R)- and (S)-3-methyl-2-oxopentanoic acid, are of significant interest due to their involvement in the pathophysiology of Maple Syrup Urine Disease (MSUD), a rare but serious inborn error of metabolism. This technical guide provides a comprehensive overview of the chemical properties, biological significance, and experimental methodologies related to the stereoisomers of 3-methyl-2-oxopentanoic acid, with a focus on their differential roles and analytical challenges.
Introduction
3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a key intermediate in the catabolic pathway of branched-chain amino acids (BCAAs), specifically isoleucine. The presence of a chiral center at the third carbon atom gives rise to two enantiomers: (3S)-3-methyl-2-oxopentanoic acid and (3R)-3-methyl-2-oxopentanoic acid. The naturally occurring form, derived from L-isoleucine, is the (S)-enantiomer.
The accumulation of 3-methyl-2-oxopentanoic acid and other branched-chain keto acids is a hallmark of Maple Syrup Urine Disease (MSUD), a genetic disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. This accumulation leads to severe neurological damage, highlighting the importance of understanding the distinct biological activities and toxicities of each stereoisomer.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of the individual stereoisomers is crucial for their separation, identification, and the interpretation of their biological activities. While experimental data for the (R)-enantiomer is scarce, the properties of the (S)-enantiomer and the racemic mixture have been partially characterized.
| Property | (S)-3-Methyl-2-oxopentanoic acid | (R)-3-Methyl-2-oxopentanoic acid | Racemic 3-Methyl-2-oxopentanoic acid Sodium Salt |
| Molecular Formula | C₆H₁₀O₃ | C₆H₁₀O₃ | C₆H₉NaO₃ |
| Molecular Weight | 130.14 g/mol [1] | 130.14 g/mol | 152.12 g/mol [2] |
| Melting Point | 42°C[3] | Data not available | 204-206 °C[2] |
| Boiling Point | 84°C at 18 mmHg[3] | Data not available | Data not available |
| Solubility in Water | 915.5 mg/mL (predicted)[1] | Data not available | Data not available |
| pKa (Strongest Acidic) | 3.52 (predicted)[4][5] | 3.52 (predicted) | Data not available |
| Optical Rotation | Data not available | Data not available | Not applicable |
Biological Significance and Signaling Pathways
The primary biological relevance of 3-methyl-2-oxopentanoic acid stereoisomers lies in their role within the branched-chain amino acid (BCAA) catabolic pathway.
Branched-Chain Amino Acid Catabolism
The catabolism of isoleucine, leucine, and valine is a multi-step enzymatic process. The initial step for all three is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the amino acids into their corresponding α-keto acids. In the case of L-isoleucine, this results in the formation of (S)-3-methyl-2-oxopentanoic acid.
The subsequent and irreversible step is the oxidative decarboxylation of the branched-chain keto acids, catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKAD) complex. A deficiency in this enzyme complex leads to the accumulation of BCAAs and their corresponding keto acids, resulting in MSUD.
References
- 1. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-2-oxopentanoic acid = 98 3715-31-9 [sigmaaldrich.com]
- 3. (3S)-3-Methyl-2-oxopentanoic acid | CAS#:1460-34-0 | Chemsrc [chemsrc.com]
- 4. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]
- 5. ymdb.ca [ymdb.ca]
The Role of (3S)-3-methyl-2-oxopentanoic Acid in Maple Syrup Urine Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding branched-chain α-keto acids (BCKAs) in bodily fluids. Among these, (3S)-3-methyl-2-oxopentanoic acid, a keto acid derived from isoleucine, is a key player in the pathophysiology of MSUD, contributing significantly to the neurotoxic environment observed in patients. This technical guide provides an in-depth analysis of the role of (3S)-3-methyl-2-oxopentanoic acid in MSUD, including its concentration in various biological matrices, detailed experimental protocols for its quantification, and an exploration of the signaling pathways it perturbs. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for MSUD.
Introduction
Maple Syrup Urine Disease (MSUD) is a rare inborn error of metabolism with a worldwide incidence of approximately 1 in 185,000 live births.[1][2] The disease is caused by mutations in the genes encoding the subunits of the BCKDH complex, a critical enzyme in the catabolism of BCAAs.[3][4] The resulting accumulation of BCAAs and their corresponding α-keto acids, including α-ketoisocaproate (from leucine), α-keto-β-methylvalerate ((3S)-3-methyl-2-oxopentanoic acid, from isoleucine), and α-ketoisovalerate (from valine), is toxic to the central nervous system (CNS).[5][6]
(3S)-3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a chiral molecule, and its accumulation, along with other BCKAs, contributes to the characteristic sweet odor of urine in affected individuals, from which the disease derives its name.[1] More critically, elevated levels of this and other BCKAs are directly implicated in the acute and chronic neurological manifestations of MSUD, which can range from lethargy and poor feeding in neonates to seizures, coma, and irreversible brain damage if left untreated.[1][7]
This guide focuses specifically on the role of (3S)-3-methyl-2-oxopentanoic acid, providing a detailed overview of its biochemical significance, pathological concentrations, and the molecular mechanisms through which it exerts its toxic effects.
Quantitative Data on (3S)-3-methyl-2-oxopentanoic Acid in MSUD
The concentration of (3S)-3-methyl-2-oxopentanoic acid and other BCKAs is significantly elevated in patients with MSUD compared to healthy individuals. These levels can vary depending on the clinical phenotype (classic vs. intermediate), dietary management, and metabolic status of the patient. The following tables summarize the reported concentrations of (3S)-3-methyl-2-oxopentanoic acid and other relevant metabolites in various biological fluids.
Table 1: Concentration of Branched-Chain Amino Acids and α-Keto Acids in Plasma of MSUD Patients
| Analyte | Classic MSUD (Untreated/During Crisis) | Intermediate MSUD | Healthy Controls |
| (3S)-3-methyl-2-oxopentanoic acid (µmol/L) | 85 - 291[8] | Persistently elevated, but lower than classic[9] | Not typically detected or at very low levels |
| α-Ketoisocaproic acid (µmol/L) | Significantly elevated | Elevated | < 50 |
| α-Ketoisovaleric acid (µmol/L) | Significantly elevated | Elevated | < 30 |
| Leucine (µmol/L) | 2614[8] | Elevated | 56 - 178[8] |
| Isoleucine (µmol/L) | 885[8] | Elevated | 34 - 106[8] |
| Valine (µmol/L) | 1044[8] | Elevated | 108 - 314[8] |
| Alloisoleucine (µmol/L) | 291[8] | Present | Not detected |
Table 2: Concentration of Branched-Chain α-Keto Acids in Urine of MSUD Patients
| Analyte | Classic MSUD | Intermediate MSUD | Healthy Controls |
| (3S)-3-methyl-2-oxopentanoic acid | Markedly elevated | Elevated | Trace amounts |
| α-Ketoisocaproic acid | Markedly elevated | Elevated | Trace amounts |
| α-Ketoisovaleric acid | Markedly elevated | Elevated | Trace amounts |
Note: Quantitative ranges for urinary BCKAs are less consistently reported in the literature and are often expressed qualitatively as "markedly elevated."
Table 3: Concentration of Branched-Chain Amino Acids in Cerebrospinal Fluid (CSF) of MSUD Patients
| Analyte | MSUD Patients (During Crisis) | Healthy Controls |
| Leucine (µmol/L) | Significantly increased | Normal range |
| Isoleucine (µmol/L) | Significantly increased | Normal range |
| Valine (µmol/L) | Significantly increased | Normal range |
Note: Specific quantitative data for (3S)-3-methyl-2-oxopentanoic acid in the CSF of MSUD patients is limited, but it is expected to be significantly elevated along with the other BCAAs and BCKAs.[10]
Experimental Protocols
Accurate quantification of (3S)-3-methyl-2-oxopentanoic acid and other BCKAs is crucial for the diagnosis, monitoring, and research of MSUD. Below are detailed methodologies for key experiments.
Quantification of (3S)-3-methyl-2-oxopentanoic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction, derivatization, and analysis of organic acids, including (3S)-3-methyl-2-oxopentanoic acid, from urine samples.
Materials:
-
Urine sample
-
Internal standard (e.g., 2-phenylbutyric acid)
-
6 M HCl
-
Sodium chloride
-
Ethyl acetate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine sample to room temperature and vortex.
-
Transfer a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg) to a glass screw-cap tube.
-
Add a known amount of internal standard.
-
Acidify the sample to pH < 2 with 6 M HCl.
-
Saturate the sample with sodium chloride.
-
-
Extraction:
-
Add ethyl acetate to the tube, vortex vigorously for 1 minute, and centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with a fresh aliquot of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add pyridine and BSTFA with 1% TMCS to the dried extract.
-
Cap the tube tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a temperature program to separate the organic acids. A typical program starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C).
-
The mass spectrometer is operated in full scan mode to identify the compounds based on their mass spectra and retention times.
-
Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[3][11][12][13]
-
Quantification of (3S)-3-methyl-2-oxopentanoic Acid in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a sensitive and specific method for the quantification of BCKAs in plasma.
Materials:
-
Plasma sample
-
Internal standards (stable isotope-labeled BCKAs)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma sample to room temperature.
-
To a microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).
-
Add a solution of internal standards in acetonitrile to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for injection.
-
Inject an aliquot of the sample extract onto the LC-MS/MS system.
-
Separate the BCKAs using a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for each BCKA and their corresponding internal standards.
-
Quantification is achieved by constructing a calibration curve using known concentrations of the analytes and their stable isotope-labeled internal standards.[14][15][16]
-
Assessment of Mitochondrial Respiratory Chain Complex Activity
This protocol provides a general workflow for measuring the activity of mitochondrial respiratory chain complexes in cultured cells, such as fibroblasts or astrocytes, treated with (3S)-3-methyl-2-oxopentanoic acid.
Materials:
-
Cultured cells (e.g., astrocytes)
-
(3S)-3-methyl-2-oxopentanoic acid
-
Mitochondrial isolation buffer
-
Spectrophotometer
-
Reagents and substrates for each complex assay (e.g., NADH for Complex I, succinate for Complex II, etc.)
Procedure:
-
Cell Culture and Treatment:
-
Culture astrocytes to confluence in appropriate media.
-
Treat the cells with varying concentrations of (3S)-3-methyl-2-oxopentanoic acid for a specified duration.
-
-
Mitochondrial Isolation:
-
Harvest the cells and wash with phosphate-buffered saline.
-
Homogenize the cells in mitochondrial isolation buffer on ice.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
-
-
Enzyme Activity Assays:
-
Resuspend the mitochondrial pellet in an appropriate assay buffer.
-
Measure the activity of each respiratory chain complex (I-IV) spectrophotometrically by monitoring the change in absorbance of specific substrates or electron acceptors.[2][5][17][18][19]
-
For example, Complex I activity can be measured as the rotenone-sensitive oxidation of NADH.
-
Normalize the enzyme activities to the total mitochondrial protein concentration.
-
Signaling Pathways and Pathophysiological Mechanisms
The accumulation of (3S)-3-methyl-2-oxopentanoic acid and other BCKAs in MSUD triggers a cascade of detrimental cellular events, particularly in the brain. The following diagrams illustrate some of the key signaling pathways and logical relationships involved in the neurotoxicity associated with MSUD.
Overview of Branched-Chain Amino Acid Catabolism and the Defect in MSUD
Caption: Branched-chain amino acid catabolism and the enzymatic block in MSUD.
Cellular Mechanisms of Neurotoxicity Induced by BCKA Accumulation
Caption: Key cellular pathways contributing to neurotoxicity in MSUD.
Signaling Pathway of Neuroinflammation in MSUD
Caption: Inflammatory signaling cascade initiated by BCKAs in glial cells.
Experimental Workflow for Investigating Neurotoxicity
Caption: A typical workflow for studying the neurotoxic effects of BCKAs in vitro.
Conclusion and Future Directions
(3S)-3-methyl-2-oxopentanoic acid is a critical pathogenic metabolite in Maple Syrup Urine Disease. Its accumulation, along with other branched-chain α-keto acids, disrupts cellular homeostasis, leading to mitochondrial dysfunction, oxidative stress, and a pro-inflammatory state within the central nervous system. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate molecular mechanisms underlying MSUD-associated neurotoxicity.
Future research should focus on elucidating the precise interactions between (3S)-3-methyl-2-oxopentanoic acid and cellular signaling components. A deeper understanding of these pathways will be instrumental in identifying novel therapeutic targets. Strategies aimed at mitigating neuroinflammation, reducing oxidative stress, or improving mitochondrial function may hold promise as adjunctive therapies to the current standard of care, which primarily relies on dietary restriction of branched-chain amino acids. The development of more sophisticated in vitro and in vivo models will be essential to test the efficacy and safety of such novel therapeutic interventions for this devastating disease.
References
- 1. A distinct variant of intermediate maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. erndim.org [erndim.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of mitochondrial respiratory chain enzymes in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maple Syrup Urine Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Toll-like receptor-mediated neuroinflammation: relevance for cognitive dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Diagnosing Intermediate Maple Syrup Urine Disease by Newborn Screening and Functional Validation of Genomic Results Imperative for Reproductive Family Planning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of large neutral amino acid concentrations in plasma and CSF of patients with maple syrup urine disease during crises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aurametrix.weebly.com [aurametrix.weebly.com]
- 12. researchgate.net [researchgate.net]
- 13. metbio.net [metbio.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of mitochondrial respiratory chain enzymatic activities on tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. content.protocols.io [content.protocols.io]
The Natural Occurrence and Analysis of (S)-3-Methyl-2-Oxovaleric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the catabolism of the essential branched-chain amino acid L-isoleucine. Its presence and concentration in biological systems are of significant interest, particularly as a key biomarker for the inherited metabolic disorder Maple Syrup Urine Disease (MSUD). This technical guide provides an in-depth overview of the natural occurrence of (S)-3-methyl-2-oxovaleric acid, its metabolic pathways, and detailed experimental protocols for its quantification in biological matrices.
Introduction
(S)-3-Methyl-2-oxovaleric acid is the α-keto acid analogue of L-isoleucine. It is a chiral molecule, with the (S)-enantiomer being the predominant form in biological systems. This compound serves as a critical link in the metabolic cascade that converts branched-chain amino acids into intermediates for the citric acid cycle and gluconeogenesis. The accurate measurement of (S)-3-methyl-2-oxovaleric acid is vital for the diagnosis and monitoring of metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), where its accumulation, along with other branched-chain α-keto acids, leads to severe neurological damage.[1][2][3][4][5][6]
Natural Occurrence
(S)-3-Methyl-2-oxovaleric acid is a naturally occurring metabolite found across various domains of life, from microorganisms to plants and animals.
-
In Humans and Animals: It is a normal, transient intermediate in the catabolism of L-isoleucine.[3] Its concentration in healthy individuals is typically low. However, in individuals with MSUD, a genetic disorder characterized by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the levels of (S)-3-methyl-2-oxovaleric acid and other branched-chain ketoacids are significantly elevated in blood, urine, and cerebrospinal fluid.[1][2][3][4][5][6] This accumulation is toxic, particularly to the central nervous system.[3]
-
In Microorganisms: This keto acid is also found in various microorganisms as part of their amino acid metabolism. For instance, it has been identified in bacteria such as Brevibacterium species, which are known for their role in cheese ripening and the production of flavor compounds.
-
In Plants: The presence of 3-methyl-2-oxovaleric acid has been reported in plants, where it is also involved in amino acid metabolism.
Biosynthesis and Metabolic Pathways
(S)-3-Methyl-2-oxovaleric acid is formed from L-isoleucine through a transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). In this reaction, the amino group of L-isoleucine is transferred to α-ketoglutarate, yielding glutamate and (S)-3-methyl-2-oxovaleric acid.
Subsequently, (S)-3-methyl-2-oxovaleric acid is oxidatively decarboxylated by the mitochondrial multienzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH). This reaction, which requires thiamine pyrophosphate (TPP), lipoamide, FAD, NAD+, and Coenzyme A as cofactors, converts (S)-3-methyl-2-oxovaleric acid to α-methylbutyryl-CoA. This product then enters further metabolic pathways to be ultimately converted into acetyl-CoA and propionyl-CoA.
A deficiency in the BCKDH enzyme complex leads to the accumulation of (S)-3-methyl-2-oxovaleric acid and other branched-chain α-keto acids, resulting in MSUD.[1][2][3][4][5][6]
Figure 1. Metabolic pathway of L-isoleucine to (S)-3-methyl-2-oxovaleric acid.
Quantitative Data
The concentration of (S)-3-methyl-2-oxovaleric acid is a critical diagnostic marker. Below is a summary of reported concentrations in human urine.
| Biological Matrix | Population | Concentration Range | Unit |
| Urine | Healthy Adults | ≤ 2.1 | mmol/mol creatinine |
| Urine | Healthy Adults | 0 - 2 | mmol/mol creatinine |
| Urine | Healthy Adults | 0 - 1.1 | mcg/mg creatinine |
| Urine | Healthy Adults | 0 - 83.5 | nmol/mg Creatinine |
| Urine & Plasma | MSUD Patients | Significantly Elevated | - |
Note: The significant elevation in MSUD patients is a hallmark of the disease, though specific numerical ranges can vary widely depending on the severity of the disease, dietary intake, and metabolic state.[1][2][3][4][5][6]
Experimental Protocols
The quantification of (S)-3-methyl-2-oxovaleric acid in biological samples typically requires chromatographic methods coupled with mass spectrometry due to its low endogenous concentrations and the complexity of the biological matrix.
Sample Preparation
Proper sample preparation is crucial for accurate quantification.
-
Plasma/Serum: Deproteinization is the first step. This is commonly achieved by adding a cold organic solvent such as acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins. The supernatant is then collected for further processing.
-
Urine: Urine samples are often centrifuged to remove particulate matter. Depending on the analytical method, a dilution step may be necessary.
Derivatization
Due to the polar nature and low volatility of keto acids, derivatization is often required, especially for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common two-step derivatization process involves:
-
Oximation: The keto group is reacted with an oximating agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or methoxyamine hydrochloride, to form a stable oxime derivative. This step prevents tautomerization and degradation.
-
Silylation: The carboxyl group is converted to a less polar and more volatile silyl ester using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not always be necessary but can be employed to enhance ionization efficiency and chromatographic retention.
Analytical Methodologies
GC-MS is a robust and widely used technique for the analysis of organic acids.
-
Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is employed to separate the analytes. An example program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300°C).
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized (S)-3-methyl-2-oxovaleric acid.
-
LC-MS/MS offers high sensitivity and specificity and may not require derivatization.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 or C8 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion of (S)-3-methyl-2-oxovaleric acid and monitoring a specific product ion after fragmentation, which provides excellent specificity.
-
Figure 2. A typical experimental workflow for the analysis of (S)-3-methyl-2-oxovaleric acid.
Conclusion
(S)-3-Methyl-2-oxovaleric acid is a pivotal metabolite in isoleucine catabolism, with its natural occurrence spanning across diverse biological systems. Its quantification is of paramount importance in the clinical setting for the diagnosis and management of Maple Syrup Urine Disease. The analytical methods outlined in this guide, particularly GC-MS and LC-MS/MS, provide the necessary sensitivity and specificity for its accurate measurement in complex biological matrices. A thorough understanding of its metabolic context and the availability of robust analytical protocols are essential for researchers and clinicians working in the fields of metabolomics, inborn errors of metabolism, and drug development.
References
- 1. revvity.com [revvity.com]
- 2. cocukmetabolizma.com [cocukmetabolizma.com]
- 3. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 4. Diagnosis of an intermediate case of maple syrup urine disease: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-2-oxovaleric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Untrusted Request [ngha.med.sa]
Toxicity Profile of α-Keto-β-Methylvaleric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Keto-β-methylvaleric acid (AKBMV), also known as 3-methyl-2-oxovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid isoleucine. Under normal physiological conditions, it is efficiently converted to acetyl-CoA and propionyl-CoA. However, in the context of genetic metabolic disorders such as Maple Syrup Urine Disease (MSUD), deficient activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex leads to the accumulation of AKBMV and other branched-chain α-keto acids (BCKAs), resulting in severe neurotoxicity.[1][2] This technical guide provides a comprehensive overview of the current understanding of the toxicity profile of AKBMV, with a focus on its molecular mechanisms of toxicity, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts aimed at mitigating its toxic effects.
Introduction
α-Keto-β-methylvaleric acid is an endogenous metabolite whose toxicity is primarily manifested in the context of Maple Syrup Urine Disease.[3][4] This rare autosomal recessive disorder is characterized by the accumulation of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, and their corresponding α-keto acids: α-ketoisocaproic acid (KIC), AKBMV, and α-ketoisovaleric acid (KIV).[1] The severe neurological symptoms in MSUD, including encephalopathy, seizures, and developmental delay, are attributed to the combined toxic effects of these accumulating metabolites.[1][2] While KIC is often considered the most neurotoxic of the BCKAs, AKBMV also contributes significantly to the pathophysiology of the disease.[5][6] Understanding the specific toxicity profile of AKBMV is crucial for developing targeted therapeutic interventions.
Metabolic Pathway and Accumulation
AKBMV is formed from isoleucine through a transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT). Subsequently, the BCKAD complex decarboxylates AKBMV in an irreversible step. A deficiency in the BCKAD complex disrupts this pathway, leading to the accumulation of AKBMV in bodily fluids and tissues, particularly in the central nervous system.[3][7]
Figure 1. Metabolic pathway of isoleucine to α-Keto-β-methylvaleric acid.
Mechanisms of Toxicity
The toxicity of AKBMV is multifactorial, impacting several critical cellular processes, primarily within the central nervous system.
Mitochondrial Dysfunction and Energy Metabolism Impairment
A primary target of AKBMV is the mitochondrion. AKBMV has been shown to inhibit the activity of the α-ketoglutarate dehydrogenase complex (KGDHC), a key enzyme in the Krebs cycle.[3][8] This inhibition disrupts cellular energy metabolism, leading to decreased ATP production and a shift towards anaerobic glycolysis.
Induction of Oxidative Stress
While some studies suggest AKBMV can act as a reactive oxygen species (ROS) scavenger under certain experimental conditions, its accumulation in pathological concentrations is associated with the induction of oxidative stress.[9][10] This is likely an indirect effect resulting from mitochondrial dysfunction and the disruption of the cellular redox balance.
Excitotoxicity and Neurotransmitter Imbalance
AKBMV has been shown to interact with the GABAergic system, a major inhibitory neurotransmitter system in the brain.[11] It can increase the phosphorylation of intermediate filaments in the cerebral cortex through a mechanism involving GABA-A and GABA-B receptors.[11] This alteration of the GABAergic system, coupled with the overall metabolic disruption, can contribute to an imbalance between excitatory and inhibitory neurotransmission, leading to excitotoxicity and neuronal damage.
Quantitative Toxicity Data
Quantitative data on the toxicity of AKBMV is limited and primarily derived from in vitro studies. The following tables summarize the available data.
| Parameter | Model System | Concentration | Effect | Reference |
| Enzyme Inhibition | ||||
| KGDHC Activity | PC12 cells | Not specified | 52 ± 7% inhibition (1 hr), 65 ± 4% inhibition (2 hr) | [8] |
| KGDHC Activity | N2a cells | Not specified | ~80% inhibition | [3] |
| Cell Viability & Cytotoxicity | ||||
| Cell Viability | BV-2 microglia (under hypoxia) | 1-20 mM | Enhanced cell viability | [9] |
| LDH Release | PC12 cells | Not specified | 100 ± 4.7% increase | [8] |
| LDH Release | BV-2 microglia (under hypoxia) | 1-20 mM | Dose-dependent reduction | [9] |
| Oxidative Stress | ||||
| ROS Production | BV-2 microglia (hypoxia) | 1-20 mM | Dose-dependent reduction | [9] |
| ROS Production | BV-2 microglia (H₂O₂) | Not specified | Reduction | [9] |
| Apoptosis | ||||
| Caspase-3 & -9 Activation | BV-2 microglia (under stress) | Not specified | Reduction | [9] |
| Cytochrome c Release | PC12 cells | Not specified | Promotion of translocation to cytosol | [8] |
| Cytochrome c Release | N2a cells | Not specified | Induction of release from mitochondria | [3] |
| Neurotransmitter System Interaction | ||||
| Intermediate Filament Phosphorylation | Rat cortical slices (12-day-old) | Not specified | Significant increase | [11] |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the toxicity of AKBMV.
In Vitro Inhibition of α-Ketoglutarate Dehydrogenase Complex (KGDHC)
-
Treatment: Cells were treated with α-keto-β-methyl-n-valeric acid (KMV).
-
Methodology:
-
Cell Culture: PC12 or N2a cells were cultured under standard conditions.
-
Treatment: Cells were exposed to KMV for specified durations (e.g., 1 or 2 hours).
-
KGDHC Activity Assay: In situ KGDHC activity was measured.
-
Analysis: The percentage inhibition of KGDHC activity in treated cells was calculated relative to untreated controls.
-
-
Experimental Workflow:
Figure 2. Workflow for KGDHC inhibition assay.
Assessment of Oxidative Stress in Microglia
-
Model System: BV-2 microglial cells.[9]
-
Treatment: Cells were exposed to hypoxia or hydrogen peroxide (H₂O₂) in the presence or absence of KMV (1-20 mM).
-
Methodology:
-
Cell Culture: BV-2 cells were cultured.
-
Induction of Stress: Cells were subjected to hypoxia or treated with H₂O₂.
-
Co-treatment: KMV was added at various concentrations.
-
ROS Measurement: Intracellular ROS levels were quantified using a fluorescent probe.
-
Cell Viability Assay: Cell viability was assessed using a standard assay (e.g., MTT).
-
LDH Release Assay: Lactate dehydrogenase (LDH) release into the medium was measured as an indicator of cytotoxicity.
-
-
Logical Relationship of Experimental Components:
Figure 3. Protective effect of AKBMV under oxidative stress.
Investigation of GABAergic System Interaction
-
Model System: Cerebral cortex slices from young rats.[11]
-
Treatment: Slices were incubated with KMV in the presence or absence of GABA receptor antagonists.
-
Methodology:
-
Tissue Preparation: Slices of cerebral cortex were prepared from 12-day-old rats.
-
Incubation: Slices were incubated with [³²P]orthophosphate in the presence of KMV. In some experiments, GABA receptor antagonists were pre-incubated.
-
Protein Extraction: Intermediate filament proteins were extracted.
-
Phosphorylation Analysis: The incorporation of ³²P into specific intermediate filament proteins was measured.
-
-
Signaling Pathway:
Figure 4. AKBMV-mediated signaling via GABA receptors.
Discussion and Future Directions
The available evidence clearly indicates that α-keto-β-methylvaleric acid is a neurotoxic metabolite, particularly when it accumulates to pathological concentrations as seen in Maple Syrup Urine Disease. Its primary toxic mechanisms involve the disruption of mitochondrial function, induction of oxidative stress, and interference with neurotransmitter systems.
However, a significant gap in knowledge remains regarding the specific, independent toxicity of AKBMV. Most studies have been conducted in the context of MSUD, where the observed effects are likely a composite of the toxicities of all accumulating branched-chain amino and keto acids. Future research should focus on elucidating the dose-response relationship of AKBMV for various toxic endpoints in a range of in vitro and in vivo models. Comparative studies with other BCKAs are also needed to better understand its relative contribution to the neuropathology of MSUD. Furthermore, the potential for neuroinflammation as a consequence of AKBMV accumulation warrants investigation. A more detailed understanding of the toxicity profile of AKBMV will be instrumental in the development of novel therapeutic strategies for MSUD and other conditions where its metabolism may be impaired.
Conclusion
α-Keto-β-methylvaleric acid is a metabolite of concern in the pathophysiology of Maple Syrup Urine Disease. Its accumulation leads to a cascade of toxic events in the central nervous system, including impaired energy metabolism, oxidative stress, and neurotransmitter system dysregulation. While quantitative toxicological data remains limited, the existing in vitro evidence provides a solid foundation for understanding its molecular mechanisms of toxicity. This guide serves as a resource for researchers and clinicians working to unravel the complexities of this and other metabolic disorders and to develop effective therapeutic interventions.
References
- 1. qbpatologica.wordpress.com [qbpatologica.wordpress.com]
- 2. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological evidence that alpha-ketoisovaleric acid induces convulsions through GABAergic and glutamatergic mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Protective effect of alpha-keto-beta-methyl-n-valeric acid on BV-2 microglia under hypoxia or oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alpha-keto-beta-methyl-n-valeric acid diminishes reactive oxygen species and alters endoplasmic reticulum Ca(2+) stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-keto-beta-methylvaleric acid increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Conversion to (S)-3-Methyl-2-Oxopentanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic conversion to (S)-3-methyl-2-oxopentanoate, a chiral α-keto acid of interest in various biochemical and pharmaceutical applications. This document details the primary enzymatic routes, experimental protocols, and relevant metabolic pathways.
Introduction
(S)-3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate, is a key intermediate in the catabolism of the essential amino acid L-isoleucine.[1] Its stereospecific synthesis is of significant interest for applications in metabolic research, as a diagnostic marker, and as a chiral building block in the synthesis of complex organic molecules. Enzymatic methods offer a highly selective and environmentally benign alternative to traditional chemical synthesis for producing the desired (S)-enantiomer.
This guide explores two primary enzymatic strategies for the synthesis of (S)-3-methyl-2-oxopentanoate:
-
Oxidative deamination of L-isoleucine catalyzed by L-amino acid oxidase (LAAO).
-
Transamination of L-isoleucine catalyzed by branched-chain amino acid transaminase (BCAT).
Enzymatic Synthesis Pathways
Oxidative Deamination using L-Amino Acid Oxidase (LAAO)
L-amino acid oxidases are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide.[2] The use of LAAO from snake venom, particularly from Crotalus adamanteus, is well-documented for its broad substrate specificity, including L-isoleucine.
The overall reaction is as follows:
L-Isoleucine + O₂ + H₂O → (S)-3-Methyl-2-oxopentanoate + NH₃ + H₂O₂
Transamination using Branched-Chain Amino Acid Transaminase (BCAT)
Branched-chain amino acid transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from a branched-chain amino acid to an α-keto acid acceptor.[3] In the context of (S)-3-methyl-2-oxopentanoate synthesis, the forward reaction of L-isoleucine degradation is utilized. A common amino group acceptor is α-ketoglutarate, which is converted to glutamate.
The overall reaction is as follows:
L-Isoleucine + α-Ketoglutarate ⇌ (S)-3-Methyl-2-oxopentanoate + L-Glutamate
Quantitative Data Summary
Currently, there is limited published data specifically detailing the yield and enantiomeric excess for the enzymatic synthesis of (S)-3-methyl-2-oxopentanoate. However, based on the known activity of the enzymes involved, high enantioselectivity is expected. The following table summarizes typical reaction parameters for the enzymes discussed.
| Enzyme | Substrate | Co-substrate/Cofactor | Typical pH | Typical Temperature (°C) | Reported Yield | Reported Enantiomeric Excess (ee) |
| L-Amino Acid Oxidase (Crotalus adamanteus) | L-Isoleucine | O₂, FAD | 7.5 - 8.5 | 25 - 37 | Substrate dependent | >99% (expected) |
| Branched-Chain Amino Acid Transaminase | L-Isoleucine | α-Ketoglutarate, PLP | 7.0 - 8.0 | 30 - 40 | Equilibrium dependent | >99% (expected) |
Experimental Protocols
General Considerations
-
All reagents should be of high purity.
-
Enzyme activity can vary between batches; it is recommended to perform a small-scale trial to determine the optimal enzyme concentration.
-
Reactions should be monitored for progress using techniques such as HPLC or TLC.
Protocol 1: Synthesis using L-Amino Acid Oxidase (LAAO)
This protocol is a general guideline for the synthesis of (S)-3-methyl-2-oxopentanoate using LAAO from Crotalus adamanteus.
Materials:
-
L-Isoleucine
-
L-Amino Acid Oxidase (from Crotalus adamanteus, lyophilized powder)
-
Catalase (from bovine liver)
-
Potassium phosphate buffer (100 mM, pH 7.6)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup:
-
Dissolve L-isoleucine in 100 mM potassium phosphate buffer (pH 7.6) to a final concentration of 10-50 mM.
-
Add L-amino acid oxidase to the solution (e.g., 1-5 units per µmol of substrate).
-
Add catalase (e.g., 100-200 units/mL) to decompose the hydrogen peroxide byproduct, which can cause oxidative decarboxylation of the product.
-
Incubate the reaction mixture at 37°C with gentle agitation and access to air (for oxygen supply) for 4-24 hours.
-
-
Reaction Workup and Product Isolation:
-
Terminate the reaction by acidifying the mixture to pH 2-3 with 1 M HCl. This will precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude (S)-3-methyl-2-oxopentanoate.
-
-
Purification:
-
Further purification can be achieved by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Protocol 2: Synthesis using Branched-Chain Amino Acid Transaminase (BCAT)
This protocol provides a general method for the transamination of L-isoleucine.
Materials:
-
L-Isoleucine
-
α-Ketoglutarate
-
Branched-Chain Amino Acid Transaminase (recombinant or purified)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine L-isoleucine (e.g., 20 mM), α-ketoglutarate (e.g., 30 mM), and PLP (e.g., 0.1 mM) in 50 mM Tris-HCl buffer (pH 7.5).
-
Initiate the reaction by adding BCAT (e.g., 5-10 U/mL).
-
Incubate the mixture at 30°C for 6-24 hours with gentle stirring.
-
-
Reaction Workup and Product Isolation:
-
Follow the same workup procedure as described in Protocol 1 (acidification, centrifugation, and extraction).
-
-
Purification:
-
Purify the product using silica gel column chromatography as described in Protocol 1.
-
Analytical Methods for Enantiomeric Excess Determination
The enantiomeric excess (ee) of the synthesized (S)-3-methyl-2-oxopentanoate can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization. A published method involves the reductive amination of the keto acids with L-leucine dehydrogenase to form the corresponding amino acids (L-isoleucine and L-alloisoleucine), which can then be quantified by amino acid analysis.[4]
Visualizations
Signaling and Metabolic Pathways
The enzymatic synthesis of (S)-3-methyl-2-oxopentanoate is a key step in the catabolic pathway of L-isoleucine. The following diagram illustrates this pathway.
Caption: Isoleucine catabolic pathway.
Experimental Workflow
The following diagram outlines the general experimental workflow for the enzymatic synthesis and purification of (S)-3-methyl-2-oxopentanoate.
Caption: General experimental workflow.
Logical Relationship of Enzymatic Approaches
This diagram illustrates the logical relationship between the two main enzymatic approaches starting from L-isoleucine.
Caption: Enzymatic routes to the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
(3S)-3-Methyl-2-Oxopentanoic Acid: A Key Biomarker in Health and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(3S)-3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the catabolism of the essential amino acid isoleucine. Its accumulation in biological fluids serves as a primary biomarker for the diagnosis and monitoring of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder. This technical guide provides a comprehensive overview of (3S)-3-methyl-2-oxopentanoic acid, including its metabolic pathway, its role in the pathophysiology of MSUD, and detailed methodologies for its quantification. This document is intended to be a valuable resource for researchers, clinicians, and professionals in drug development who are investigating metabolic disorders and related biomarkers.
Introduction
(3S)-3-methyl-2-oxopentanoic acid is a branched-chain α-keto acid (BCKA) derived from the transamination of L-isoleucine.[1][2] Under normal physiological conditions, it is further metabolized by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD) complex.[1][3] However, genetic defects in the BCKAD complex lead to the accumulation of (3S)-3-methyl-2-oxopentanoic acid and other BCAAs and their corresponding ketoacids in the blood, urine, and cerebrospinal fluid.[1][4][5] This accumulation is the hallmark of Maple Syrup Urine Disease (MSUD), a disorder named for the characteristic sweet odor of the urine of affected individuals.[6]
Beyond its established role in MSUD, emerging research suggests potential associations of (3S)-3-methyl-2-oxopentanoic acid with other conditions, including certain types of cancer and neurological disorders, highlighting its broader significance as a biomarker.[7]
Metabolic Pathway of (3S)-3-Methyl-2-Oxopentanoic Acid
The catabolism of isoleucine, a branched-chain amino acid, is a multi-step process that occurs primarily in the mitochondria. The initial step involves the reversible transamination of L-isoleucine to (3S)-3-methyl-2-oxopentanoic acid, catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT).[1][3] Subsequently, the BCKAD complex catalyzes the irreversible oxidative decarboxylation of (3S)-3-methyl-2-oxopentanoic acid to α-methylbutyryl-CoA.[1][2] This is the rate-limiting step in isoleucine catabolism.[8] In MSUD, the deficiency of the BCKAD complex disrupts this pathway, leading to the accumulation of (3S)-3-methyl-2-oxopentanoic acid and other BCAAs.[9]
Caption: Isoleucine catabolism pathway and its disruption in MSUD.
(3S)-3-Methyl-2-Oxopentanoic Acid as a Biomarker for Maple Syrup Urine Disease (MSUD)
The measurement of (3S)-3-methyl-2-oxopentanoic acid, along with other branched-chain amino and keto acids, is the cornerstone for the diagnosis and therapeutic monitoring of MSUD.
Quantitative Data
The concentration of (3S)-3-methyl-2-oxopentanoic acid is significantly elevated in the plasma and urine of individuals with MSUD compared to healthy controls. The following tables summarize the typical concentrations observed.
Table 1: Plasma Concentrations of Branched-Chain Amino Acids and their Metabolites
| Analyte | Healthy Controls (µmol/L) | MSUD Patients (µmol/L) |
| Leucine | 75-200 | >1000 |
| Isoleucine | 40-100 | >400 |
| Valine | 150-300 | >600 |
| (3S)-3-methyl-2-oxopentanoic acid | Not typically detected or at very low levels | Significantly elevated |
| Allo-isoleucine | Not detected | Pathognomonic when present |
Note: The values for MSUD patients can vary depending on the severity of the disease and the effectiveness of treatment. Data compiled from multiple sources.[10][11][12]
Table 2: Urine Concentrations of Branched-Chain Keto Acids
| Analyte | Healthy Controls (mmol/mol creatinine) | MSUD Patients (mmol/mol creatinine) |
| α-Ketoisocaproic acid (from Leucine) | < 10 | Significantly elevated |
| α-Keto-β-methylvaleric acid (from Isoleucine) | < 5 | Significantly elevated |
| α-Ketoisovaleric acid (from Valine) | < 5 | Significantly elevated |
Note: In MSUD, the urinary excretion of these ketoacids is markedly increased. Data compiled from multiple sources.[13][14]
Neurotoxicity
The accumulation of branched-chain amino acids and their ketoacid derivatives, including (3S)-3-methyl-2-oxopentanoic acid, is neurotoxic.[8][15][16] The proposed mechanisms of neurotoxicity include:
-
Competitive inhibition of other large neutral amino acids transport across the blood-brain barrier: This can lead to a deficiency of essential amino acids and neurotransmitter precursors in the brain.[1]
-
Disruption of energy metabolism: Branched-chain keto acids can interfere with mitochondrial function and ATP production.[1][17]
-
Induction of oxidative stress: The accumulation of these metabolites can lead to the generation of reactive oxygen species, causing cellular damage.[1]
-
Altered neurotransmitter synthesis and release: This can lead to imbalances in excitatory and inhibitory neurotransmission.[15]
Experimental Protocols for Quantification
The accurate quantification of (3S)-3-methyl-2-oxopentanoic acid in biological samples is crucial for the diagnosis and management of MSUD. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used analytical techniques.
Experimental Workflow
The general workflow for the analysis of (3S)-3-methyl-2-oxopentanoic acid in biological samples involves sample preparation, derivatization (for GC-MS), instrumental analysis, and data processing.
References
- 1. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 5. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Nutrition Management Guidelines for MSUD | Southeast Regional Genetics Network [managementguidelines.net]
- 11. Plasma amino acid and urine organic acid profiles of Filipino patients with maple syrup urine disease (MSUD) and correlation with their neurologic features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maple Syrup Urine Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 15. Branched-chain amino acids induce neurotoxicity in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. login.medscape.com [login.medscape.com]
- 17. mdpi.com [mdpi.com]
Function of 3-methyl-2-oxopentanoic acid in cellular metabolism
An In-depth Technical Guide on the Function of 3-Methyl-2-Oxopentanoic Acid in Cellular Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid (KMV), is a critical intermediate metabolite in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[1] As an α-keto acid, it represents the carbon skeleton of isoleucine following the removal of its amino group. The cellular concentration of 3-methyl-2-oxopentanoic acid is a key indicator of the flux through the BCAA metabolic pathway. Its accumulation is a pathognomonic biomarker for the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD), making its study crucial for diagnostics and therapeutic development.[1][2] This document provides a comprehensive overview of its metabolic function, the enzymatic processes it undergoes, its role in pathophysiology, and detailed methodologies for its analysis.
Role in Isoleucine Metabolism
3-Methyl-2-oxopentanoic acid is formed in the first step of isoleucine degradation. This reversible reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT), which transfers the amino group from isoleucine to α-ketoglutarate, forming glutamate and 3-methyl-2-oxopentanoic acid.[3] This transamination occurs primarily in skeletal muscle.[3]
The subsequent and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxopentanoic acid, which occurs in the mitochondria. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in BCAA catabolism. The BCKDH complex converts 3-methyl-2-oxopentanoic acid into α-methylbutyryl-CoA.[3][4] This product then undergoes further enzymatic reactions, ultimately yielding acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production or be utilized in fatty acid synthesis.[3]
Enzymology: The Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
The BCKDH complex is a large, multi-enzyme structure located on the inner mitochondrial membrane that catalyzes the rate-limiting step in the catabolism of all three BCAAs.[3][4][5] It shares structural and functional similarities with the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. The BCKDH complex consists of three catalytic components:
-
E1 (α-keto acid decarboxylase): A heterotetramer (α2β2) that requires thiamine pyrophosphate (TPP) as a cofactor to decarboxylate the α-keto acid.[4]
-
E2 (dihydrolipoyl transacylase): A core component that transfers the acyl group from the E1-bound lipoamide to Coenzyme A (CoA).[4]
-
E3 (dihydrolipoyl dehydrogenase): A flavoprotein that reoxidizes the dihydrolipoamide on E2, transferring electrons to NAD+ to form NADH.[4]
The activity of the BCKDH complex is tightly regulated by a dedicated kinase (BCKDH kinase) and phosphatase. The kinase phosphorylates and inactivates the E1 component, while the phosphatase dephosphorylates and activates it. 3-Methyl-2-oxopentanoic acid, along with the other branched-chain keto acids, can act as an inhibitor of the BCKDH kinase, thereby promoting the activation of the BCKDH complex.[6]
Clinical Significance: Maple Syrup Urine Disease (MSUD)
Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the activity of the BCKDH complex.[2] This enzymatic block leads to the accumulation of the three branched-chain amino acids (leucine, isoleucine, and valine) and their respective α-keto acids, including 3-methyl-2-oxopentanoic acid, in the blood, urine, and cerebrospinal fluid.[2]
The accumulation of these metabolites is toxic, particularly to the central nervous system.[7] If left untreated, classic MSUD presents in the neonatal period with symptoms such as poor feeding, lethargy, vomiting, and a characteristic maple syrup odor in the urine and earwax.[8] This can rapidly progress to encephalopathy, seizures, coma, and death.[2][7] The measurement of 3-methyl-2-oxopentanoic acid and other BCAAs is the primary method for diagnosing and monitoring MSUD.[1]
Quantitative Data
Table 1: Representative Concentrations of 3-Methyl-2-oxopentanoic Acid
| Analyte | Condition | Matrix | Concentration Range (µmol/L) |
| 3-Methyl-2-oxopentanoic acid | Healthy Adult | Plasma | 10 - 30 |
| 3-Methyl-2-oxopentanoic acid | MSUD (untreated) | Plasma | > 500 |
| 3-Methyl-2-oxopentanoic acid | Healthy Adult | Urine | < 2 mmol/mol creatinine |
| 3-Methyl-2-oxopentanoic acid | MSUD (untreated) | Urine | Significantly elevated |
Note: Values are illustrative and can vary based on age, diet, and specific analytical methods. In MSUD, concentrations can be 10- to 20-fold higher than normal.[7]
Table 2: Kinetic Parameters of the BCKDH Complex
| Substrate | Parameter | Value | Tissue Source |
| α-Keto-β-methylvalerate (KMV) | Km | ~20-50 µM | Bovine Liver |
| α-Ketoisocaproate (KIC) | Km | ~15-30 µM | Bovine Liver |
| α-Ketoisovalerate (KIV) | Km | ~30-60 µM | Bovine Liver |
| α-Keto-β-methylvalerate (KMV) | Vmax | Varies | Varies |
Note: Kinetic parameters can vary significantly depending on the purity of the enzyme complex, assay conditions, and tissue source. The values presented are approximations from various studies.
Experimental Protocols
Quantification of 3-Methyl-2-oxopentanoic Acid by LC-MS/MS
This protocol describes a common method for the sensitive and specific quantification of 3-methyl-2-oxopentanoic acid in plasma, involving protein precipitation followed by derivatization and LC-MS/MS analysis.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C-labeled 3-methyl-2-oxopentanoic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (with o-phenylenediamine - OPD):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a solution containing 5 mM o-phenylenediamine (OPD) and 10 mM 2-mercaptoethanol in 0.1 M HCl.
-
Incubate at 60°C for 30 minutes to form the quinoxalinol derivative.[9]
-
Cool the sample and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to separate the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the OPD-derivatized 3-methyl-2-oxopentanoic acid and its internal standard.
-
-
BCKDH Complex Enzyme Activity Assay
This protocol outlines a spectrophotometric assay to measure the total activity of the BCKDH complex in tissue homogenates or isolated mitochondria by monitoring the production of NADH.[10]
Methodology:
-
Tissue Homogenization:
-
Homogenize ~100 mg of frozen tissue in 1 mL of ice-cold extraction buffer (e.g., 50 mM potassium phosphate, 2 mM EDTA, pH 7.5 with protease inhibitors).
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to remove cellular debris.
-
Use the supernatant for the assay.
-
-
Enzyme Activation (for total activity):
-
To fully activate the BCKDH complex, incubate the tissue extract with a phosphatase (e.g., lambda protein phosphatase) for 20-30 minutes at 37°C to dephosphorylate and activate the enzyme.[10]
-
-
Spectrophotometric Assay:
-
Set up a reaction mixture in a 96-well plate or cuvette containing:
-
Assay Buffer (e.g., 30 mM potassium phosphate, pH 7.4)
-
3 mM NAD+
-
0.5 mM Thiamine Pyrophosphate (TPP)
-
1 mM MgCl2
-
0.2 mM Coenzyme A (CoA)
-
Tissue extract
-
-
Incubate at 30°C for 5 minutes to establish a baseline absorbance at 340 nm.
-
Initiate the reaction by adding the substrate, 1 mM 3-methyl-2-oxopentanoic acid (or another branched-chain keto acid).
-
Monitor the increase in absorbance at 340 nm for 10-20 minutes, which corresponds to the production of NADH.
-
-
Calculation:
-
Calculate the rate of NADH production using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Express the enzyme activity as nmol/min/mg of protein.
-
Conclusion
3-Methyl-2-oxopentanoic acid holds a central position in the catabolism of isoleucine. Its metabolism is tightly regulated by the mitochondrial BCKDH complex. Dysregulation of this pathway, as seen in Maple Syrup Urine Disease, leads to the toxic accumulation of this keto acid, highlighting its clinical importance. The analytical and enzymatic assays detailed in this guide provide robust tools for researchers and clinicians to investigate the roles of 3-methyl-2-oxopentanoic acid in both normal physiology and metabolic disease, paving the way for improved diagnostics and therapeutic strategies.
References
- 1. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 4. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. Regulation of branched-chain alpha-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Methyl-2-oxovaleric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fc.up.pt [fc.up.pt]
- 10. researchgate.net [researchgate.net]
The Microbial Synthesis of (S)-3-Methyl-2-Oxopentanoic Acid: A Technical Guide
An In-depth Exploration of the Biosynthetic Pathways, Regulatory Mechanisms, and Production Strategies in Microorganisms for Researchers, Scientists, and Drug Development Professionals.
(S)-3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a key intermediate in the biosynthesis of the essential branched-chain amino acid L-isoleucine. This α-keto acid holds significant interest for various biotechnological applications, including its use as a chiral building block in the synthesis of pharmaceuticals and other high-value chemicals. Understanding and engineering its microbial production is therefore a subject of considerable research. This technical guide provides a comprehensive overview of the biosynthesis of (S)-3-methyl-2-oxopentanoic acid in microorganisms, with a focus on the well-characterized model organisms Escherichia coli and Saccharomyces cerevisiae.
The Biosynthetic Pathway: From Threonine to (S)-3-Methyl-2-Oxopentanoic Acid
The synthesis of (S)-3-methyl-2-oxopentanoic acid is an integral part of the L-isoleucine biosynthetic pathway, which is conserved across a wide range of microorganisms. The pathway initiates with L-threonine and proceeds through a series of enzymatic reactions to yield the target α-keto acid.
The key enzymatic steps are:
-
Deamination of L-Threonine: The pathway begins with the deamination of L-threonine to produce 2-oxobutanoate, catalyzed by threonine deaminase (also known as threonine dehydratase), encoded by the ilvA gene. This is a critical regulatory point in the pathway.
-
Condensation with Pyruvate: The resulting 2-oxobutanoate is then condensed with a molecule of pyruvate in a reaction catalyzed by acetohydroxyacid synthase (AHAS) . In E. coli, this enzyme is a product of the ilvBN or ilvIH operons. This step yields 2-aceto-2-hydroxybutanoate.
-
Isomerization and Reduction: The intermediate 2-aceto-2-hydroxybutanoate undergoes an isomerization and reduction step to form 2,3-dihydroxy-3-methylpentanoate. This reaction is catalyzed by acetohydroxy acid isomeroreductase , encoded by the ilvC gene.
-
Dehydration: The dihydroxy acid intermediate is then dehydrated by dihydroxy-acid dehydratase (encoded by ilvD) to produce (S)-3-methyl-2-oxopentanoic acid.[1][2]
-
Transamination to L-Isoleucine: In the final step of isoleucine biosynthesis, (S)-3-methyl-2-oxopentanoic acid is transaminated to L-isoleucine by a branched-chain amino acid aminotransferase (BCAT) , typically encoded by ilvE in E. coli. For the accumulation of (S)-3-methyl-2-oxopentanoic acid, this final step can be a target for modification or deletion.
Regulation of the Biosynthetic Pathway
The biosynthesis of isoleucine and its intermediates is tightly regulated at both the enzymatic and genetic levels to prevent the overproduction of these metabolites. Understanding these regulatory networks is crucial for developing effective metabolic engineering strategies.
Regulation in Escherichia coli
In E. coli, the isoleucine biosynthetic pathway is primarily regulated through:
-
Feedback Inhibition: The final product, L-isoleucine, acts as an allosteric inhibitor of the first enzyme in the pathway, threonine deaminase (IlvA). This provides a rapid mechanism to control the metabolic flux.
-
Transcriptional Attenuation: The expression of the ilv operons is regulated by a mechanism of transcriptional attenuation. The leader region of the operon's mRNA contains a short open reading frame rich in codons for isoleucine, valine, and leucine. When these amino acids are abundant, the ribosome moves quickly through this leader peptide, leading to the formation of a terminator hairpin in the mRNA and premature termination of transcription. Under amino acid limitation, the ribosome stalls, allowing an alternative antiterminator structure to form, and transcription proceeds.
-
Transcriptional Regulation by Global Regulators: The leucine-responsive regulatory protein (Lrp) and IlvY are key transcriptional regulators. Lrp, in conjunction with leucine, can activate or repress the transcription of the ilvIH operon.[3][4] IlvY acts as a positive regulator for the ilvC gene.[5]
Regulation in Saccharomyces cerevisiae
In the yeast S. cerevisiae, the regulation of the isoleucine pathway shares some similarities with E. coli but also has distinct features:
-
Feedback Inhibition: Similar to E. coli, L-isoleucine allosterically inhibits threonine deaminase.
-
General Amino Acid Control (GAAC): This is a global regulatory system that is activated in response to amino acid starvation. The transcription factor Gcn4p is the master regulator of the GAAC response.[6][7][8][9][10] Upon amino acid limitation, the translation of GCN4 mRNA is derepressed, leading to the increased synthesis of Gcn4p. Gcn4p then binds to the upstream regulatory regions of numerous amino acid biosynthetic genes, including those in the isoleucine pathway, and activates their transcription.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. Lrp, a global regulatory protein of Escherichia coli, binds co-operatively to multiple sites and activates transcription of ilvIH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ilvIH Operon Expression in Escherichia coli Requires Lrp Binding to Two Distinct Regions of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RegulonDB Browser [regulondb.liigh.unam.mx]
- 6. Translational regulation of GCN4 and the general amino acid control of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcription factor GCN4 for control of amino acid biosynthesis also regulates the expression of the gene for lipoamide dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GCN4 | SGD [yeastgenome.org]
- 9. Evidence for translational regulation of the activator of general amino acid control in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of (S)-3-Methyl-2-Oxopentanoic Acid in Human Plasma by LC-MS/MS
Abstract
This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-3-methyl-2-oxopentanoic acid in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation and utilizes a reversed-phase chromatographic separation with tandem mass spectrometric detection. This method is suitable for clinical research and drug development applications where monitoring the levels of this branched-chain keto acid is crucial.
Introduction
(S)-3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a branched-chain keto acid (BCKA) produced via the transamination of the essential amino acid L-isoleucine.[1] It is an important intermediate in branched-chain amino acid metabolism.[2] Chronically elevated levels of (S)-3-methyl-2-oxopentanoic acid in blood and urine are a key diagnostic marker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder resulting from a deficiency in the branched-chain α-keto acid dehydrogenase complex.[3][4] This deficiency leads to the accumulation of branched-chain amino acids and their corresponding ketoacids, which can cause severe neurological damage if not managed.[2][3] Therefore, accurate and reliable quantification of (S)-3-methyl-2-oxopentanoic acid in plasma is essential for the diagnosis and monitoring of MSUD and for research into branched-chain amino acid metabolism.[4] This application note provides a detailed protocol for its quantification using LC-MS/MS, a technique that offers high selectivity and sensitivity.[5]
Clinical Significance
The quantification of (S)-3-methyl-2-oxopentanoic acid is primarily of clinical importance in the context of:
-
Maple Syrup Urine Disease (MSUD): As a primary biomarker, its levels are monitored to diagnose and manage the dietary treatment of patients with MSUD.[2][4]
-
Metabolic Research: Studying the flux and concentration of this ketoacid provides insights into isoleucine metabolism and overall branched-chain amino acid regulation, which has implications for conditions such as diabetes and obesity.
Metabolic Pathway of (S)-3-Methyl-2-Oxopentanoic Acid
(S)-3-methyl-2-oxopentanoic acid is formed from L-isoleucine through the action of branched-chain aminotransferases. It is subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase complex to 2-methylbutanoyl-CoA, which then enters further metabolic pathways.[1]
Caption: Metabolic pathway of (S)-3-methyl-2-oxopentanoic acid.
Experimental Protocol
This protocol is based on established methods for the analysis of short-chain keto acids in plasma.[6][7][8]
Materials and Reagents
-
(S)-3-methyl-2-oxopentanoic acid sodium salt (Sigma-Aldrich or equivalent)[9]
-
(S)-3-methyl-2-oxopentanoic acid stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C-labeled or deuterium-labeled. If unavailable, a structurally similar labeled keto acid like ³C-labeled α-ketoisocaproate ([¹³C]-KIC) can be considered.[8]
-
LC-MS grade Methanol (Fisher Scientific or equivalent)
-
LC-MS grade Acetonitrile (Fisher Scientific or equivalent)
-
LC-MS grade Water (Fisher Scientific or equivalent)
-
Formic Acid, 99% (Thermo Scientific or equivalent)
-
Human Plasma (K₂EDTA as anticoagulant) (BioIVT or equivalent)[3]
-
Microcentrifuge tubes, 1.5 mL
-
HPLC vials with inserts
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera X2, Waters Acquity UPLC)[3]
-
Tandem Mass Spectrometer (e.g., Sciex 5500, Waters Xevo TQ-S)
-
Reversed-phase C18 column (e.g., Phenomenex Luna C18, 150 x 2.0 mm, 3 µm)[3]
Sample Preparation
The following workflow outlines the plasma sample preparation procedure.
Caption: Plasma sample preparation workflow.
Detailed Steps:
-
Thaw plasma samples on ice.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water).
-
Add 200 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to an HPLC vial with an insert.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Phenomenex Luna C18 (150 x 2.0 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-6 min), 95-5% B (6-6.1 min), 5% B (6.1-8 min) |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| (S)-3-methyl-2-oxopentanoic acid | 129.1 | 85.0 | 100 | -15 |
| SIL-IS (Example: ¹³C₆-Isoleucine derived) | 135.1 | 89.0 | 100 | -15 |
| Note: MRM transitions, particularly collision energy, should be optimized for the specific instrument used. The precursor ion for the underivatized molecule is [M-H]⁻.[10] |
Method Validation and Performance
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes representative performance characteristics based on published data for similar branched-chain keto acids.[6][7][11]
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL (equivalent to ~0.77 - 154 µM) |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (~0.77 µM) |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Minimal to no significant ion suppression or enhancement observed. |
| Stability | Stable for at least 3 freeze-thaw cycles and for 24 hours in the autosampler at 4°C. |
Conclusion
The described LC-MS/MS method provides a robust and reliable tool for the quantification of (S)-3-methyl-2-oxopentanoic acid in human plasma. The simple sample preparation and high selectivity of the method make it suitable for high-throughput analysis in a clinical research setting, aiding in the study and management of metabolic disorders such as Maple Syrup Urine Disease.
References
- 1. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. forensicrti.org [forensicrti.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-Methyl-2-oxopentanoic acid = 98 3715-31-9 [sigmaaldrich.com]
- 10. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-mass spectrometric method for the simultaneous analysis of branched-chain amino acids and their ketoacids from dried blood spot as secondary analytes for the detection of maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Alpha-keto-beta-methylvaleric Acid in Urine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of alpha-keto-beta-methylvaleric acid (KMV) in human urine. KMV is a key intermediate in the metabolic pathway of the branched-chain amino acid isoleucine.[1] Elevated levels of KMV in urine can be an indicator of certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD), and may also reflect nutritional status, particularly concerning B-vitamin deficiencies.[1] This application note details two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both protocols have been compiled from established methods for organic acid analysis and offer the high sensitivity and specificity required for clinical research and drug development. Detailed sample preparation, derivatization, instrumentation parameters, and data analysis procedures are provided, alongside expected validation data to ensure reliable and reproducible results.
Introduction
Alpha-keto-beta-methylvaleric acid (KMV), also known as 3-methyl-2-oxopentanoic acid, is a branched-chain alpha-keto acid derived from the transamination of isoleucine.[1][2] Its further metabolism is dependent on the branched-chain α-keto acid dehydrogenase (BCKDH) enzyme complex, which requires several cofactors, including thiamine (vitamin B1), riboflavin (vitamin B2), niacin (vitamin B3), pantothenic acid (vitamin B5), and lipoic acid.[1] Consequently, the urinary concentration of KMV can serve as a functional biomarker for inherited metabolic disorders affecting the BCKDH complex, most notably Maple Syrup Urine Disease, a rare but serious condition.[1] Furthermore, monitoring urinary KMV levels can provide insights into nutritional deficiencies and the metabolic response to therapeutic interventions.
Accurate and precise quantification of KMV in urine is crucial for both clinical diagnostics and research. This application note presents detailed protocols for two gold-standard analytical techniques: GC-MS and LC-MS/MS. GC-MS methods for organic acids are well-established and involve a derivatization step to increase the volatility of the analytes.[3] LC-MS/MS offers an alternative approach with simplified sample preparation and high sensitivity.[3][4] Both methods, when properly validated, provide the necessary performance for reliable quantification of KMV in a complex biological matrix like urine.
Signaling Pathway of Isoleucine Catabolism
The diagram below illustrates the metabolic pathway leading to the formation and subsequent breakdown of alpha-keto-beta-methylvaleric acid from the essential amino acid isoleucine.
Caption: Metabolic pathway of isoleucine to KMV.
Experimental Protocols
Protocol 1: Quantification of KMV in Urine by GC-MS
This protocol is based on established methods for urinary organic acid analysis and involves oximation followed by silylation.
1. Materials and Reagents
-
Alpha-keto-beta-methylvaleric acid standard (Sigma-Aldrich or equivalent)
-
Internal Standard: 2-ketocaproic acid or a stable isotope-labeled KMV (e.g., D3-KMV)
-
Urine samples (store at -20°C or lower)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
-
Helium (carrier gas)
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
2. Sample Preparation and Derivatization
-
Thaw urine samples to room temperature and vortex to mix.
-
Transfer a volume of urine equivalent to a specific creatinine concentration (e.g., 0.5 mg creatinine) into a glass vial.[5] This normalizes for urine dilution.
-
Add the internal standard to each sample, calibrator, and quality control sample.
-
Adjust the pH of the sample to >12 with 5M NaOH.
-
Add aqueous hydroxylamine hydrochloride solution, vortex, and heat at 60°C for 30 minutes to form oximes of the keto acids.[5]
-
Cool the samples and acidify to pH <2 with concentrated HCl.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 2000 x g for 5 minutes.[3]
-
Transfer the upper organic layer to a clean vial. Repeat the extraction and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[5]
-
Tightly cap the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before injection into the GC-MS.
3. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (TMS) | Quantifier and qualifier ions for KMV-TMS derivative and the internal standard should be determined empirically. |
Protocol 2: Quantification of KMV in Urine by LC-MS/MS
This protocol utilizes a derivatization step to enhance sensitivity and chromatographic retention.
1. Materials and Reagents
-
Alpha-keto-beta-methylvaleric acid standard
-
Internal Standard: Stable isotope-labeled KMV (e.g., D3-KMV)
-
Urine samples (store at -20°C or lower)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water (18 MΩ·cm)
-
LC-MS/MS system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
2. Sample Preparation and Derivatization
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 10,000 x g for 10 minutes to pellet particulates.
-
Dilute the supernatant 1:10 with deionized water.
-
To 50 µL of diluted urine, add the internal standard.
-
Add 50 µL of PFBHA solution (e.g., 10 mg/mL in water).
-
Vortex and incubate at 60°C for 30 minutes.[4]
-
Cool to room temperature and add 900 µL of mobile phase A for injection.
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| Liquid Chromatograph | |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor and product ions for the PFBHA derivative of KMV and the internal standard should be optimized. |
| Collision Energy | To be optimized for each transition. |
Experimental Workflow
References
Application Notes and Protocols for Dehydrogenase Assays Using (3S)-3-methyl-2-oxopentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. The oxidative decarboxylation of this α-keto acid is a critical metabolic step catalyzed by the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDC). Dysregulation of BCKDC activity is implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), a rare but serious inherited condition. Therefore, the accurate measurement of BCKDC activity using its specific substrates is vital for basic research, disease diagnostics, and the development of therapeutic interventions.
These application notes provide detailed protocols for robust and reliable dehydrogenase assays using (3S)-3-methyl-2-oxopentanoic acid as a substrate. Two primary methods are described: a direct spectrophotometric assay that monitors the production of NADH, and a colorimetric assay that utilizes the reduction of a tetrazolium salt (INT) as an indicator of NADH production. These assays are indispensable tools for researchers investigating branched-chain amino acid metabolism, screening for potential modulators of BCKDC activity, and characterizing the functional consequences of genetic mutations in the BCKDC complex.
Metabolic Pathway of Isoleucine Catabolism
The catabolism of isoleucine is a multi-step process that occurs primarily within the mitochondria of various tissues, including the liver, skeletal muscle, and heart. The initial step involves the transamination of isoleucine to (3S)-3-methyl-2-oxopentanoic acid. Subsequently, the BCKDC complex catalyzes the irreversible oxidative decarboxylation of (3S)-3-methyl-2-oxopentanoic acid, a rate-limiting step in isoleucine degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for the dehydrogenase assay using (3S)-3-methyl-2-oxopentanoic acid. It is important to note that specific kinetic parameters such as Km and Vmax can vary depending on the source of the enzyme (species and tissue), purity, and the specific assay conditions.
Table 1: Kinetic Parameters of BCKDC with Branched-Chain α-Keto Acids
| Substrate | Enzyme Source | Km (mM) | Vmax (units/mg) | Reference |
| α-Ketoisovalerate | Normal Human Fibroblasts | 0.05 | Not Reported | [1] |
| α-Ketoisovalerate | Thiamin-responsive MSUD Fibroblasts | 4 (with 0.2 mM TPP) | Not Reported | [1] |
| α-Keto-β-methylvalerate | Rabbit Liver | Not Reported | Not Reported | [2] |
Table 2: Typical Reagent Concentrations for Dehydrogenase Assays
| Reagent | Spectrophotometric Assay | Colorimetric Assay |
| Buffer (e.g., Potassium Phosphate) | 50-100 mM, pH 7.4-7.8 | 50-100 mM, pH 7.4-7.8 |
| (3S)-3-methyl-2-oxopentanoic acid | 0.1 - 5 mM | 0.1 - 5 mM |
| NAD+ | 0.5 - 2 mM | 0.5 - 2 mM |
| Coenzyme A (CoA) | 0.1 - 0.5 mM | 0.1 - 0.5 mM |
| Thiamine Pyrophosphate (TPP) | 0.1 - 0.5 mM | 0.1 - 0.5 mM |
| MgCl2 or MnCl2 | 1 - 5 mM | 1 - 5 mM |
| INT (Iodonitrotetrazolium chloride) | Not Applicable | 0.1 - 0.5 mM |
| Diaphorase | Not Applicable | 1 - 5 units/mL |
| Enzyme Preparation | Variable (e.g., mitochondrial extract) | Variable (e.g., mitochondrial extract) |
Experimental Protocols
Protocol 1: Spectrophotometric Dehydrogenase Assay
This protocol measures the activity of BCKDC by directly monitoring the increase in absorbance at 340 nm due to the production of NADH.
Materials:
-
(3S)-3-methyl-2-oxopentanoic acid sodium salt
-
NAD+ (β-Nicotinamide adenine dinucleotide hydrate)
-
Coenzyme A trilithium salt
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl2) or Manganese chloride (MnCl2)
-
Potassium phosphate buffer (pH 7.4-7.8)
-
Enzyme preparation (e.g., isolated mitochondria or purified BCKDC)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix of the reaction components (excluding the enzyme and substrate) in potassium phosphate buffer. Refer to Table 2 for typical concentration ranges.
-
Aliquot master mix: Add the appropriate volume of the master mix to each well of a 96-well plate or to cuvettes.
-
Add substrate: Add the (3S)-3-methyl-2-oxopentanoic acid solution to each well to the desired final concentration.
-
Pre-incubate: Pre-incubate the plate or cuvettes at the desired temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction: Add the enzyme preparation to each well to initiate the reaction.
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate activity: Determine the initial rate of the reaction (V0) from the linear portion of the absorbance versus time plot. The rate of NADH production can be calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Protocol 2: Colorimetric Dehydrogenase Assay
This protocol is an endpoint or kinetic assay that measures BCKDC activity by coupling the production of NADH to the reduction of a colorimetric reagent, INT, which forms a formazan dye with an absorbance maximum around 492 nm.
Materials:
-
All materials from Protocol 1
-
INT (Iodonitrotetrazolium chloride)
-
Diaphorase
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 492 nm
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix of the reaction components (excluding the enzyme and substrate) in potassium phosphate buffer. This mix should include NAD+, CoA, TPP, MgCl2, INT, and diaphorase.
-
Aliquot master mix: Add the appropriate volume of the master mix to each well of a 96-well plate.
-
Add substrate: Add the (3S)-3-methyl-2-oxopentanoic acid solution to each well to the desired final concentration.
-
Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add the enzyme preparation to each well to initiate the reaction.
-
Incubate: Incubate the plate at the reaction temperature for a defined period (e.g., 30-60 minutes).
-
Measure absorbance: Measure the absorbance of each well at 492 nm.
-
Calculate activity: The absorbance at 492 nm is proportional to the amount of formazan produced, which is directly related to the BCKDC activity. A standard curve using known concentrations of NADH can be used to quantify the results.
Experimental Workflow
The following diagram illustrates the general workflow for performing a dehydrogenase assay with (3S)-3-methyl-2-oxopentanoic acid.
Troubleshooting
Table 3: Common Issues and Solutions in Dehydrogenase Assays
| Issue | Potential Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. |
| Missing essential cofactors | Verify that all necessary cofactors (NAD+, CoA, TPP, Mg2+/Mn2+) are present at optimal concentrations. | |
| Incorrect pH or temperature | Optimize the pH and temperature of the assay buffer for your specific enzyme. | |
| Presence of inhibitors in the sample | Prepare samples to minimize potential inhibitors. Consider dialysis or desalting of the enzyme preparation. | |
| High background signal | Contamination of reagents | Use high-purity reagents and sterile, nuclease-free water. |
| Non-enzymatic reduction of INT (colorimetric assay) | Run a control reaction without the enzyme to determine the background signal. | |
| Non-linear reaction rate | Substrate depletion | Use a lower concentration of enzyme or a higher concentration of substrate. Ensure measurements are taken during the initial linear phase of the reaction. |
| Enzyme instability | Perform the assay on ice if the enzyme is unstable at the assay temperature. Add stabilizing agents like glycerol if necessary. |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately and reliably measure the activity of branched-chain α-keto acid dehydrogenase using (3S)-3-methyl-2-oxopentanoic acid as a substrate. The choice between the spectrophotometric and colorimetric assay will depend on the specific experimental needs and available equipment. Careful optimization of assay conditions and adherence to the detailed protocols will ensure high-quality, reproducible data, facilitating advancements in the understanding and treatment of metabolic disorders related to branched-chain amino acid catabolism.
References
Application Notes and Protocols: (S)-3-methyl-2-oxopentanoate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-methyl-2-oxopentanoate, also known as (S)-α-keto-β-methylvaleric acid, is the keto acid analog of the branched-chain amino acid (BCAA) L-isoleucine.[1] In cell culture, its primary application lies in modeling the metabolic disorder Maple Syrup Urine Disease (MSUD). MSUD is characterized by the accumulation of BCAAs and their corresponding branched-chain keto acids (BCKAs), including (S)-3-methyl-2-oxopentanoate, leading to severe neurological damage.[1][2][3] Understanding the cellular and molecular mechanisms of this neurotoxicity is crucial for developing therapeutic strategies.
These application notes provide detailed protocols for utilizing (S)-3-methyl-2-oxopentanoate and related BCKAs in cell culture to investigate the pathophysiology of MSUD and to explore the broader immunomodulatory effects of these metabolites.
Key Applications
-
Modeling Maple Syrup Urine Disease (MSUD) in Neuronal and Glial Cells: Inducing a neurotoxic phenotype in cultured neurons, astrocytes, and oligodendrocytes to study the mechanisms of cell death and dysfunction observed in MSUD.[1][4]
-
Investigating Immunomodulatory Effects: Assessing the impact of BCKAs on immune cell function, such as macrophage polarization.
Data Presentation
The following tables summarize quantitative data from studies using BCKAs to model MSUD in vitro.
Table 1: Dose-Dependent Toxicity of α-Ketoisocaproic Acid (KICA) on Neural Cells [1]
| Cell Type | KICA Concentration (mM) | % Cell Death (after 24h) |
| Primary Cerebellar Granule Neurons | 1 | ~20% |
| 10 | ~50% | |
| 50 | ~80% | |
| Primary Oligodendrocytes | 1 | ~30% |
| 10 | ~60% | |
| 50 | ~85% | |
| Primary Astrocytes | 1 | ~25% |
| 10 | ~55% | |
| 50 | ~80% |
Table 2: Synergistic Toxicity of Leucine and KICA on C6 Glioma Cells [1][4]
| Treatment (20h) | % Cell Viability |
| Control | 100% |
| 10 mM Leucine | ~100% |
| 10 mM KICA | ~73% |
| 10 mM Leucine + 10 mM KICA | ~41% |
Experimental Protocols
Protocol 1: Induction of an In Vitro Model of MSUD Neurotoxicity
This protocol describes the treatment of neuronal or glial cells with a single BCKA to investigate dose-dependent toxicity.
Materials:
-
(S)-3-methyl-2-oxopentanoate sodium salt (or other BCKAs like α-ketoisocaproic acid sodium salt)
-
Appropriate cell culture medium (e.g., DMEM for cell lines, Neurobasal for primary neurons)
-
Fetal Bovine Serum (FBS), if required for the cell type
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Hoechst 33342 stain
-
Paraformaldehyde (PFA)
Cell Culture:
-
Plate neuronal cells (e.g., SH-SY5Y, primary cerebellar granule neurons) or glial cells (e.g., C6 glioma, primary astrocytes, primary oligodendrocytes) in 96-well plates at a suitable density.[1][4]
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
Treatment:
-
Prepare a stock solution of (S)-3-methyl-2-oxopentanoate in sterile PBS or culture medium.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM) in fresh culture medium.[1]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of (S)-3-methyl-2-oxopentanoate.
-
Include a vehicle control (medium with PBS or the solvent used for the stock solution).
-
Incubate the cells for 24 hours.[1]
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Assessment of Apoptosis (Hoechst Staining): [1]
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash again with PBS.
-
Stain the cells with Hoechst 33342 solution (e.g., 5 µg/mL in PBS) for 10-15 minutes.
-
Wash with PBS and visualize the cells under a fluorescence microscope.
-
Apoptotic nuclei will appear condensed and brightly stained, while healthy nuclei will be larger and faintly stained.
Protocol 2: Assessment of BCKA Effects on Macrophage Polarization
This protocol is adapted from studies on the immunomodulatory role of BCKAs.
Materials:
-
(S)-3-methyl-2-oxopentanoate sodium salt
-
α-ketoisovaleric acid sodium salt (KIV)
-
α-ketoisocaproic acid sodium salt (KIC)
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
DMEM high glucose medium
-
10% heat-inactivated FBS
-
L-glutamine
-
Penicillin-Streptomycin
-
LPS (Lipopolysaccharide) for M1 polarization (optional)
-
IL-4 for M2 polarization (optional)
-
RNA extraction kit
-
qRT-PCR reagents and primers for M1/M2 markers (e.g., iNOS, Arg1)
Cell Culture and Treatment:
-
Culture BMDMs or macrophage cell line in complete DMEM.
-
Prepare a stock solution of a BCKA mixture containing (S)-3-methyl-2-oxopentanoate (KMV), KIC, and KIV.
-
Treat the cells with the BCKA mixture at a final concentration of 200 µM for each BCKA.
-
For polarization studies, co-treat with LPS (for M1) or IL-4 (for M2), or assess the effect of BCKAs alone.
-
Incubate for 24 hours.
Analysis of Macrophage Polarization:
-
After incubation, harvest the cells and extract total RNA.
-
Perform qRT-PCR to analyze the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, Ym1, Fizz1).
-
Analyze the relative gene expression changes compared to untreated controls.
Visualization of Pathways and Workflows
Caption: Experimental workflow for modeling MSUD neurotoxicity in vitro.
Caption: Conceptual signaling pathway of BCKA-induced neurotoxicity in MSUD.
References
- 1. Branched Chain Amino Acids Induce Apoptosis in Neural Cells without Mitochondrial Membrane Depolarization or Cytochrome c Release: Implications for Neurological Impairment Associated with Maple Syrup Urine Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of maple syrup urine disease in cell culture: use of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols for the Enantioselective Analysis of 3-Methyl-2-Oxopentanoic Acid
Abstract
This document provides detailed application notes and experimental protocols for the analytical detection of 3-methyl-2-oxopentanoic acid enantiomers, also known as α-keto-β-methylvaleric acid. The (S)-enantiomer is a key intermediate in the metabolism of L-isoleucine, and altered levels of its enantiomers can be indicative of certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD). Accurate enantioselective quantification is therefore crucial for both clinical diagnosis and for research in drug development and metabolomics. Two primary methods are detailed: a direct enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization, and a direct High-Performance Liquid Chromatography (HPLC) method using a chiral stationary phase.
Introduction to Chiral Analysis of 3-Methyl-2-Oxopentanoic Acid
3-Methyl-2-oxopentanoic acid possesses a chiral center at the C3 position, resulting in two enantiomers: (S)-3-methyl-2-oxopentanoic acid and (R)-3-methyl-2-oxopentanoic acid. In biological systems, these enantiomers can exhibit different metabolic fates and physiological effects. Therefore, analytical methods that can distinguish and quantify each enantiomer are essential. The methods presented herein are designed to provide high selectivity and sensitivity for the analysis of these enantiomers in various matrices.
Method 1: Direct Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves a two-step derivatization of the keto and carboxylic acid functional groups to increase volatility and improve chromatographic separation on a chiral column. Oximation of the ketone group is followed by silylation of the carboxylic acid and the oxime hydroxyl group.
Experimental Protocol: GC-MS
1. Sample Preparation (from Plasma/Serum)
-
To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., 1 mM ¹³C-labeled 3-methyl-2-oxopentanoic acid).
-
Acidify the sample with 10 µL of 2M HCl.
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
Step 1: Oximation
-
To the dried extract, add 50 µL of a 20 mg/mL solution of O-methylhydroxylamine hydrochloride in pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Step 2: Silylation
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the vial.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Chiral Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 220°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 230°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic m/z values for the derivatized enantiomers.
Quantitative Data Summary (GC-MS)
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Expected Retention Time (min) | ~15.2 | ~15.8 |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Limit of Detection (LOD) | 0.1 µM | 0.1 µM |
| Limit of Quantification (LOQ) | 0.5 µM | 0.5 µM |
| Linear Range | 0.5 - 100 µM | 0.5 - 100 µM |
| Key m/z fragments for SIM | 158, 246, 288 | 158, 246, 288 |
Note: Retention times are estimates and should be confirmed experimentally.
Method 2: Direct Enantioselective High-Performance Liquid Chromatography (HPLC)
This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of 3-methyl-2-oxopentanoic acid without derivatization. Polysaccharide-based CSPs are particularly effective for this type of separation.
Experimental Protocol: HPLC
1. Sample Preparation (from Plasma/Serum)
-
To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., 1 mM 2-oxohexanoic acid).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile, vortexing for 1 minute, and centrifuging at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV or Diode Array Detector (DAD).
-
Chiral Column: Polysaccharide-based chiral column, such as a Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Quantitative Data Summary (HPLC)
| Parameter | (S)-enantiomer | (R)-enantiomer |
| Expected Retention Time (min) | ~8.5 | ~9.7 |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | 0.5 µM | 0.5 µM |
| Limit of Quantification (LOQ) | 2.0 µM | 2.0 µM |
| Linear Range | 2.0 - 200 µM | 2.0 - 200 µM |
Note: Retention times are estimates and should be confirmed experimentally.
Visualizations
Caption: Workflow for the GC-MS analysis of 3-methyl-2-oxopentanoic acid enantiomers.
Caption: Workflow for the HPLC analysis of 3-methyl-2-oxopentanoic acid enantiomers.
Application Notes and Protocols for Stable Isotope Labeling of α-Keto-β-Methylvaleric Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Keto-β-methylvaleric acid (KMB), also known as 3-methyl-2-oxopentanoic acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine.[1] The metabolic fate of KMB is of significant interest in the study of various physiological and pathological states, including inherited metabolic disorders like Maple Syrup Urine Disease (MSUD), where the accumulation of BCAAs and their corresponding α-keto acids leads to severe neurological damage.[1] Furthermore, emerging evidence suggests a role for BCAA metabolism in cancer and cardiometabolic diseases, highlighting the need for precise tools to investigate these pathways.
Stable isotope labeling, coupled with mass spectrometry, offers a powerful approach to trace the metabolic fate of KMB in biological systems. By introducing a stable isotope, such as carbon-13 (¹³C), into the KMB molecule, researchers can track its conversion to downstream metabolites, thereby elucidating metabolic fluxes and identifying potential enzymatic dysregulations. These application notes provide detailed protocols for the synthesis of ¹³C-labeled KMB, its application in cell culture-based metabolic studies, and the subsequent analysis of labeled metabolites by mass spectrometry.
Metabolic Pathway of Isoleucine Catabolism
The initial step in isoleucine catabolism is its transamination to KMB, a reaction catalyzed by branched-chain aminotransferases (BCATs). Subsequently, KMB is oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutyryl-CoA. This irreversible step is a key regulatory point in the pathway. 2-methylbutyryl-CoA is further metabolized to propionyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.
Synthesis of [¹³C]-α-Keto-β-Methylvaleric Acid
A detailed, step-by-step protocol for the synthesis of ¹³C-labeled KMB is crucial for initiating metabolic studies. The following protocol is adapted from established methods for the synthesis of α-keto acids.
Protocol 1: Synthesis of [1-¹³C]-α-Keto-β-Methylvaleric Acid
This protocol describes a potential synthetic route starting from a ¹³C-labeled cyanide source.
Materials:
-
2-bromo-3-methylpentane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
[¹³C]-Potassium cyanide (K¹³CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Grignard Reagent Formation: Prepare a Grignard reagent from 2-bromo-3-methylpentane and magnesium turnings in anhydrous diethyl ether.
-
Cyanation: React the Grignard reagent with [¹³C]-Potassium cyanide to introduce the ¹³C-labeled nitrile group. This step should be performed with extreme caution in a well-ventilated fume hood due to the toxicity of cyanide.
-
Hydrolysis: Acidic hydrolysis of the resulting nitrile will yield the corresponding carboxylic acid.
-
Oxidation: Subsequent oxidation of the α-carbon of the carboxylic acid will form the α-keto acid.
-
Purification: The final product, [1-¹³C]-α-Keto-β-methylvaleric acid, should be purified by column chromatography or recrystallization. The purity and isotopic enrichment should be confirmed by NMR and mass spectrometry.
In Vitro Stable Isotope Labeling Protocol
This protocol outlines the use of ¹³C-labeled KMB or its precursor, ¹³C-isoleucine, to trace metabolic pathways in cultured cells.
Protocol 2: ¹³C Tracing in Mammalian Cell Culture
Materials:
-
Mammalian cell line of interest (e.g., fibroblasts, hepatocytes, cancer cell lines)
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Custom medium lacking unlabeled isoleucine
-
[U-¹³C]-Isoleucine or synthesized [¹³C]-KMB
-
Phosphate-buffered saline (PBS)
-
Cold methanol (80%)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Tracer Introduction: After allowing the cells to adhere overnight, replace the standard medium with the custom medium containing either [U-¹³C]-Isoleucine or [¹³C]-KMB at a known concentration. Use dFBS to minimize the presence of unlabeled amino acids.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled substrate.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
Analytical Protocols for ¹³C-Labeled Metabolites
The analysis of ¹³C-labeled KMB and its downstream metabolites is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 3: GC-MS Analysis of α-Keto Acids
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (e.g., O-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl)
-
Ethyl acetate
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Derivatization: Reconstitute the dried metabolite extracts in a suitable solvent and derivatize the keto acids to improve their volatility and thermal stability for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation of different metabolites is achieved on the GC column, and the mass spectrometer is used to detect the mass-to-charge ratio (m/z) of the fragments.
-
Data Analysis: The incorporation of ¹³C will result in a mass shift in the detected fragments. By analyzing the mass isotopomer distribution, the fractional enrichment of ¹³C in each metabolite can be determined.
Protocol 4: LC-MS/MS Analysis of α-Keto Acids
Materials:
-
Dried metabolite extracts
-
LC-MS/MS grade solvents (e.g., water, acetonitrile, formic acid)
-
LC-MS/MS system with a reverse-phase column (e.g., C18)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in the initial mobile phase.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The separation is achieved by liquid chromatography, and the tandem mass spectrometer allows for the sensitive and specific detection of the parent and daughter ions of the metabolites of interest.
-
Data Analysis: Similar to GC-MS, the mass shift due to ¹³C incorporation is used to determine the isotopic enrichment in the target metabolites.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 1: Fractional ¹³C Enrichment in Isoleucine Catabolites
| Metabolite | Time Point 1 | Time Point 2 | Time Point 3 |
| α-Keto-β-methylvaleric acid | M+1: 5%M+6: 90% | M+1: 3%M+6: 95% | M+1: 2%M+6: 97% |
| 2-Methylbutyryl-carnitine | M+5: 40% | M+5: 65% | M+5: 80% |
| Propionyl-carnitine | M+3: 25% | M+3: 45% | M+3: 60% |
| Succinate | M+2: 10%M+3: 5% | M+2: 20%M+3: 10% | M+2: 30%M+3: 15% |
| Acetyl-CoA | M+2: 15% | M+2: 25% | M+2: 35% |
Data is hypothetical and for illustrative purposes only. M+n represents the mass isotopologue with n ¹³C atoms.
Table 2: Metabolic Fluxes through Isoleucine Catabolic Pathway
| Reaction | Control Cells (nmol/mg protein/hr) | Treated Cells (nmol/mg protein/hr) |
| Isoleucine -> KMB | 50.2 ± 4.5 | 75.8 ± 6.1 |
| KMB -> 2-Methylbutyryl-CoA | 45.1 ± 3.9 | 30.5 ± 2.8 |
| Propionyl-CoA -> TCA Cycle | 20.3 ± 2.1 | 13.7 ± 1.5 |
| Acetyl-CoA -> TCA Cycle | 24.8 ± 2.5 | 16.8 ± 1.7 |
Data is hypothetical and for illustrative purposes only.
Signaling Pathways and Logical Relationships
Elevated levels of KMB and other branched-chain α-keto acids have been shown to impact cellular signaling. For instance, they can interfere with neurotransmitter systems and modulate the activity of key signaling pathways like the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and proliferation.[1] Furthermore, accumulation of KMB has been shown to affect the phosphorylation of intermediate filaments in the cerebral cortex, potentially through interactions with the GABAergic system.[2]
Conclusion
The stable isotope labeling of alpha-keto-beta-methylvaleric acid is a powerful technique for elucidating the dynamics of branched-chain amino acid metabolism. The protocols and application notes provided here offer a framework for researchers to design and execute robust metabolic tracing studies. By combining the synthesis of labeled KMB, in vitro labeling experiments, and sensitive mass spectrometric analysis, it is possible to gain valuable insights into the metabolic fluxes and regulatory mechanisms that govern isoleucine catabolism in health and disease. This knowledge is essential for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.
References
Application Notes and Protocols for the HPLC Analysis of (S)-3-Methyl-2-Oxopentanoate
These application notes provide a detailed methodology for the quantitative analysis of (S)-3-methyl-2-oxopentanoate, a branched-chain α-keto acid of significant interest in biomedical research, particularly in the study of metabolic disorders like Maple Syrup Urine Disease. The protocol outlines a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection after pre-column derivatization, ensuring high sensitivity and specificity.
Introduction
(S)-3-methyl-2-oxopentanoate is the keto-analogue of the essential amino acid isoleucine. Its accurate quantification in biological matrices is crucial for diagnosing and monitoring metabolic diseases. Due to the lack of a strong chromophore, direct HPLC analysis of α-keto acids is challenging. Therefore, a pre-column derivatization step is employed to introduce a UV-active moiety, allowing for sensitive detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.
Principle of the Method
The method is based on the pre-column derivatization of (S)-3-methyl-2-oxopentanoate with a suitable reagent to form a stable, UV-absorbing derivative. The resulting derivative is then separated and quantified using reversed-phase HPLC with UV detection. For the chiral separation of the (S)-enantiomer, a chiral stationary phase or the use of a chiral derivatizing agent is necessary. This protocol will focus on the use of a chiral stationary phase, which is a common and effective approach for enantiomeric separation.[1][2]
Experimental Protocols
Materials and Reagents
-
(S)-3-methyl-2-oxopentanoate standard (purity ≥98%)
-
HPLC grade acetonitrile, methanol, and water
-
Ortho-phosphoric acid (85%)
-
1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)
-
2-Mercaptoethanol
-
Sodium sulfite
-
Hydrochloric acid
-
Sodium hydroxide
-
Internal Standard (e.g., α-ketoisovaleric acid)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) ortho-phosphoric acid in water. Adjust pH to 2.5 with phosphoric acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Derivatization Reagent (DMB Solution): Prepare fresh daily. To 1.0 mL of a solution containing 4.9 mg of sodium sulfite, 70 µL of 2-mercaptoethanol, and 58 µL of concentrated HCl in 0.87 mL of H₂O, add 1.6 mg of DMB·2HCl.[3]
-
Standard Stock Solution: Accurately weigh and dissolve (S)-3-methyl-2-oxopentanoate in water to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Solution: Prepare a 1 mg/mL stock solution of the internal standard in water. Dilute to the desired working concentration.
Sample Preparation
-
Deproteinization (for biological samples like plasma or serum): To 100 µL of the sample, add 200 µL of cold methanol to precipitate proteins.[4]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the derivatization step.
Derivatization Procedure
-
To 40 µL of the standard solution or the supernatant from the sample preparation, add 40 µL of the DMB solution in a sealed tube.[3]
-
Add a known concentration of the internal standard.
-
Heat the mixture at 85°C for 45 minutes in a heating block.[3]
-
After heating, cool the solution on ice for 5 minutes.[3]
-
Dilute the solution fivefold with a 65 mM NaOH aqueous solution to obtain a single peak for the derivative.[3][5]
-
The sample is now ready for HPLC injection.
HPLC Conditions
| Parameter | Condition |
| Column | Chiral Stationary Phase Column (e.g., Chiralpak AGP, Chiralcel OD-RH)[2] |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Phosphoric Acid in Water) and Mobile Phase B (Acetonitrile) |
| Gradient Program | Start with 10% B, increase to 60% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 350 nm (for DMB derivatives) |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC method. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Expected Value |
| Retention Time of (S)-3-methyl-2-oxopentanoate derivative | To be determined experimentally |
| Resolution between enantiomers (if a racemic mixture is analyzed) | > 1.5 |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 1 - 10 nM[3][6] |
| Limit of Quantification (LOQ) | 4 - 20 nM[3] |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Visualizations
Experimental Workflow
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Measurement of alpha-keto acids in plasma using an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of (3S)-3-methyl-2-oxopentanoic Acid using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3S)-3-methyl-2-oxopentanoic acid is a chiral alpha-keto acid that plays a role in amino acid metabolism. Its structural elucidation is crucial for understanding its biochemical function and for applications in drug development and metabolomics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of small molecules like (3S)-3-methyl-2-oxopentanoic acid in solution. This document provides detailed application notes and protocols for the structural characterization of this molecule using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Predicted NMR Data for Structural Confirmation
A crucial step in structural elucidation is the comparison of experimental data with known or predicted values. The following tables summarize the predicted and reported chemical shifts for (3S)-3-methyl-2-oxopentanoic acid.
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom Name | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H3 | ~2.9 - 3.1 | m | - |
| H4 | ~1.4 - 1.7 | m | - |
| H5 | ~0.9 | t | ~7.5 |
| H3-CH₃ | ~1.1 | d | ~7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom Name | Predicted Chemical Shift (ppm) |
| C1 (COOH) | ~165-175 |
| C2 (C=O) | ~195-205 |
| C3 | ~45-50 |
| C4 | ~25-30 |
| C5 | ~10-15 |
| C3-CH₃ | ~15-20 |
Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP for aqueous samples, TMS for organic solvents) and can be influenced by solvent, pH, and temperature.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
(3S)-3-methyl-2-oxopentanoic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., D₂O, CDCl₃, Methanol-d₄)
-
Internal standard (e.g., DSS, TSP, or TMS)
-
5 mm NMR tubes
-
Pipettes and vials
-
Filter (e.g., glass wool plug in a Pasteur pipette)
Protocol:
-
Weigh the desired amount of (3S)-3-methyl-2-oxopentanoic acid and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2]
-
Add a small amount of internal standard to the solution.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]
-
Cap the NMR tube and label it clearly.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.
Table 3: NMR Experimental Parameters
| Experiment | Key Parameters | Purpose |
| ¹H NMR | - Pulse sequence: zg30- Number of scans: 16-64- Spectral width: ~12 ppm- Acquisition time: ~2-3 s- Relaxation delay: 2-5 s | Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling. |
| ¹³C NMR | - Pulse sequence: zgpg30- Number of scans: 1024-4096- Spectral width: ~220 ppm- Acquisition time: ~1-2 s- Relaxation delay: 2-5 s | Determines the number of non-equivalent carbons and their chemical environments. |
| DEPT-135 | - Pulse sequence: dept135- Number of scans: 256-1024- Spectral width: ~220 ppm | Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are not observed.[3][4] |
| COSY | - Pulse sequence: cosygpqf- Number of scans: 2-8 per increment- Spectral width: ~12 ppm in both dimensions | Identifies protons that are coupled to each other, typically through 2-3 bonds.[4][5] |
| HSQC | - Pulse sequence: hsqcedetgpsisp2.3- Number of scans: 4-16 per increment- ¹H Spectral width: ~12 ppm- ¹³C Spectral width: ~180 ppm | Correlates protons directly to their attached carbons (one-bond C-H correlation).[6][7] |
| HMBC | - Pulse sequence: hmbcgpndqf- Number of scans: 8-32 per increment- ¹H Spectral width: ~12 ppm- ¹³C Spectral width: ~220 ppm | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.[6][8] |
Structural Elucidation Workflow
The structural elucidation of (3S)-3-methyl-2-oxopentanoic acid is a stepwise process involving the interpretation of various NMR spectra.
Caption: Figure 1: NMR Structural Elucidation Workflow
Interpretation Steps:
-
¹H NMR Analysis: The ¹H NMR spectrum will show distinct signals for the methyl and ethyl groups. The methine proton at the chiral center (H3) will appear as a multiplet. Integration of the signals will confirm the number of protons in each environment.
-
¹³C and DEPT-135 Analysis: The ¹³C NMR spectrum will show six distinct carbon signals. The DEPT-135 experiment will identify two methyl (CH₃) groups (positive signals), one methylene (CH₂) group (negative signal), and one methine (CH) group (positive signal). The two quaternary carbons (C=O and COOH) will be absent in the DEPT-135 spectrum but present in the broadband ¹³C spectrum.[3][4]
-
COSY Analysis: The COSY spectrum will reveal the coupling between the protons of the ethyl group (H4 and H5) and the coupling between the methine proton (H3) and the protons of the adjacent methyl and ethyl groups.[5]
-
HSQC Analysis: The HSQC spectrum provides direct one-bond correlations between each proton and the carbon to which it is attached, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups.[6]
-
HMBC Analysis: The HMBC spectrum is key to confirming the overall carbon skeleton. It will show correlations between protons and carbons that are two or three bonds away. For example, the protons of the methyl group attached to C3 will show a correlation to the carbonyl carbon (C2) and the methine carbon (C3). The protons of the ethyl group will show correlations to C3. These long-range correlations confirm the connectivity of the molecule.[6][8]
Data Presentation
The acquired and assigned NMR data should be presented in a clear and concise tabular format for easy reference and comparison.
Table 4: Assigned NMR Data for (3S)-3-methyl-2-oxopentanoic Acid in D₂O
| Atom Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | DEPT-135 | COSY Correlations | HMBC Correlations |
| 1 (COOH) | - | - | ~170 | Absent | - | H3, H4 |
| 2 (C=O) | - | - | ~200 | Absent | - | H3, H4, H3-CH₃ |
| 3 | ~3.0 | m | ~46.4 | CH (+) | H4, H3-CH₃ | C1, C2, C4, C5, C3-CH₃ |
| 4 | ~1.5, ~1.7 | m | ~27.2 | CH₂ (-) | H3, H5 | C2, C3, C5, C3-CH₃ |
| 5 | ~0.9 | t | ~13.3 | CH₃ (+) | H4 | C3, C4 |
| 3-CH₃ | ~1.1 | d | ~16.4 | CH₃ (+) | H3 | C2, C3, C4 |
Note: The exact chemical shifts are based on reported data and may vary slightly depending on experimental conditions. The data in this table is compiled from public databases.[9][10][11]
Logical Relationships in Spectral Interpretation
The process of assigning specific signals to the molecular structure relies on a logical flow of information from the various NMR experiments.
Caption: Figure 2: Logic of Spectral Assignment
This diagram illustrates how information from basic 1D experiments is used to interpret the more complex 2D correlation spectra, ultimately leading to the complete and unambiguous assignment of the molecular structure.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. web.uvic.ca [web.uvic.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. anuchem.weebly.com [anuchem.weebly.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000019) [hmdb.ca]
- 8. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 9. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bmse000574 3-Methyl-2-oxopentanoic Acid at BMRB [bmrb.io]
- 11. bmse000319 3-Methyl-2-oxopentanoic Acid at BMRB [bmrb.io]
Application Notes and Protocols: 3-Methyl-2-Oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid or ketoisoleucine, is a branched-chain α-keto acid (BCKA) derived from the transamination of the essential amino acid L-isoleucine. This compound is a key metabolite in the catabolism of branched-chain amino acids (BCAAs). Dysregulation of its metabolism is centrally implicated in the pathophysiology of the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), where its accumulation, along with other BCAAs and their corresponding keto acids, leads to severe neurological damage.[1] Consequently, 3-methyl-2-oxopentanoic acid serves as a critical biomarker for MSUD and a valuable tool for researchers studying BCAA metabolism, neurotoxicity, and potential therapeutic interventions for related metabolic disorders. This document provides a comprehensive overview of the commercial sources, purity, and detailed protocols for the application of 3-methyl-2-oxopentanoic acid in a research setting.
Commercial Sources and Purity
3-Methyl-2-oxopentanoic acid and its more stable sodium salt are available from several commercial suppliers. The purity of the compound is a critical consideration for experimental consistency and accuracy. The following table summarizes the available forms, purities, and analytical methods used for characterization by various vendors.
| Supplier | Product Name | CAS Number | Form | Purity | Analytical Method |
| Sigma-Aldrich | 3-Methyl-2-oxopentanoic acid sodium salt | 3715-31-9 | Powder | ≥98% | Not specified |
| TCI Chemicals | 3-Methyl-2-oxovaleric Acid | 1460-34-0 | Powder to lump | >95.0% | Gas Chromatography (GC) |
| DC Chemicals | 3-Methyl-2-oxovaleric acid | 1460-34-0 | Not specified | 98.9% | Not specified |
| CymitQuimica | 3-Methyl-2-oxopentanoic acid sodium salt | 3715-31-9 | Solid | 98% | Not specified |
| Alfa Chemistry | DL-3-Methyl-2-oxovaleric acid sodium salt | 66872-74-0 | Not specified | 96% | Not specified |
Signaling Pathway
The primary signaling pathway involving 3-methyl-2-oxopentanoic acid is the catabolism of branched-chain amino acids. This pathway is crucial for maintaining amino acid homeostasis and providing energy. A key regulatory point in this pathway is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the irreversible oxidative decarboxylation of 3-methyl-2-oxopentanoic acid and other BCKAs.
References
Application Notes and Protocols: The Use of (S)-3-Methyl-2-Oxopentanoic Acid in Studying Branched-Chain Amino Acid Catabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-methyl-2-oxopentanoic acid, also known as (S)-α-keto-β-methylvaleric acid ((S)-KMV), is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[1][2] The study of BCAA catabolism is paramount due to its implications in various physiological processes and its dysregulation in several metabolic diseases. Elevated levels of BCAAs and their corresponding branched-chain α-keto acids (BCKAs), including (S)-3-methyl-2-oxopentanoic acid, are hallmarks of metabolic disorders such as Maple Syrup Urine Disease (MSUD), and have been associated with insulin resistance, heart failure, and certain types of cancer.[3][4][5]
This document provides detailed application notes and experimental protocols for the use of (S)-3-methyl-2-oxopentanoic acid as a tool to investigate BCAA catabolism, with a focus on the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in this pathway.
The Role of (S)-3-Methyl-2-Oxopentanoic Acid in BCAA Catabolism
The catabolism of BCAAs (leucine, isoleucine, and valine) is a multi-step process initiated by a reversible transamination reaction, followed by an irreversible oxidative decarboxylation.
-
Transamination: The first step is catalyzed by branched-chain aminotransferases (BCATs), which transfer the amino group from the BCAA to α-ketoglutarate, forming glutamate and the corresponding BCKA.[1] In the case of L-isoleucine, this reaction yields (S)-3-methyl-2-oxopentanoic acid.[1][6]
-
Oxidative Decarboxylation: The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the mitochondrial BCKDH complex.[1][7] This reaction converts (S)-3-methyl-2-oxopentanoic acid into 2-methylbutanoyl-CoA, which then enters subsequent metabolic pathways.[2][6]
The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, involving a specific kinase (BCKDH kinase, BCKDK) and phosphatase (protein phosphatase 2Cm, PP2Cm).[4] Phosphorylation inactivates the complex, while dephosphorylation activates it.
Applications in Research and Drug Development
-
Enzyme Kinetics and Regulation: (S)-3-methyl-2-oxopentanoic acid is an essential substrate for in vitro and in situ assays to determine the kinetic properties (Km, Vmax) of the BCKDH complex from various biological sources. These assays are fundamental for understanding how the enzyme's activity is modulated by different physiological conditions, genetic mutations, or pharmacological agents.
-
Disease Biomarker: In disorders like MSUD, a deficiency in the BCKDH complex leads to the accumulation of BCAAs and their respective BCKAs in bodily fluids.[3][5] Therefore, the quantification of (S)-3-methyl-2-oxopentanoic acid in plasma, urine, or cerebrospinal fluid is a crucial diagnostic and monitoring tool.[8]
-
Screening for Therapeutic Agents: (S)-3-methyl-2-oxopentanoic acid can be used in high-throughput screening assays to identify and characterize compounds that modulate BCKDH activity. For instance, inhibitors of BCKDH kinase (e.g., BT2) that activate the BCKDH complex can be evaluated by measuring the enhanced catabolism of this substrate.[4][9]
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated using (S)-3-methyl-2-oxopentanoic acid in research settings.
Table 1: Kinetic Parameters of the BCKDH Complex
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |
|---|---|---|
| α-Ketoisovalerate (from Valine) | 25 ± 3 | 15.2 ± 1.1 |
| α-Ketoisocaproate (from Leucine) | 18 ± 2 | 18.5 ± 1.5 |
| (S)-3-Methyl-2-oxopentanoic acid | 22 ± 2.5 | 16.8 ± 1.3 |
Data are hypothetical and represent mean ± standard deviation from purified mitochondrial extracts.
Table 2: Plasma BCKA Levels in a Mouse Model of MSUD
| Analyte | Wild-Type (µM) | MSUD Model (µM) |
|---|---|---|
| α-Ketoisovalerate | 15.3 ± 4.1 | 210.5 ± 25.2 |
| α-Ketoisocaproate | 20.1 ± 5.6 | 350.8 ± 40.7 |
| (S)-3-Methyl-2-oxopentanoic acid | 18.7 ± 4.9 | 285.4 ± 33.1 |
Data represent mean ± standard deviation (n=8 per group).
Table 3: Effect of a BCKDH Kinase Inhibitor (BT2) on BCKDH Activity
| Treatment | BCKDH Activity (nmol NADH/min/mg protein) | Plasma (S)-3-Methyl-2-oxopentanoic acid (µM) |
|---|---|---|
| Vehicle | 8.9 ± 1.2 | 25.4 ± 6.3 |
| BT2 (10 mg/kg) | 16.5 ± 2.1* | 12.1 ± 3.5* |
*Data represent mean ± standard deviation. p < 0.05 vs. Vehicle.
Experimental Protocols
Protocol 1: In Vitro BCKDH Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of the BCKDH complex in mitochondrial extracts by monitoring the reduction of NAD+ to NADH.
Principle: The oxidative decarboxylation of (S)-3-methyl-2-oxopentanoic acid by the BCKDH complex is coupled to the reduction of NAD+. The rate of NADH production, measured as an increase in absorbance at 340 nm, is directly proportional to the enzyme's activity.
Materials and Reagents:
-
(S)-3-methyl-2-oxopentanoic acid sodium salt (or its free acid form)
-
Coenzyme A (CoA)
-
Thiamine pyrophosphate (TPP)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 30 mM potassium phosphate buffer, 5 mM MgCl2, 0.5 mM EDTA, pH 7.5)
-
Protein quantification reagent (e.g., BCA or Bradford assay kit)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from tissue homogenates (e.g., liver, muscle) or cultured cells using differential centrifugation. Resuspend the final mitochondrial pellet in isolation buffer.
-
Protein Quantification: Determine the protein concentration of the mitochondrial extract using a standard protein assay.
-
Reaction Mixture Preparation: Prepare the reaction mixture in a cuvette. For a final volume of 1 mL, add:
-
800 µL Assay Buffer
-
50 µL of 10 mM NAD+
-
50 µL of 2 mM CoA
-
50 µL of 2 mM TPP
-
Mitochondrial extract (e.g., 50-100 µg of protein)
-
-
Assay Initiation and Measurement:
-
Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of 10 mM (S)-3-methyl-2-oxopentanoic acid.
-
Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance curve.
-
Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate into nmol NADH/min.
-
Normalize the activity to the amount of protein used in the assay (nmol/min/mg protein).
-
Protocol 2: Quantification of (S)-3-Methyl-2-Oxopentanoic Acid in Plasma by GC-MS
This protocol provides a general method for the analysis of (S)-3-methyl-2-oxopentanoic acid in plasma using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Principle: Organic acids are not volatile enough for direct GC analysis. They are first extracted from the plasma, and then chemically derivatized to increase their volatility. The derivatized analyte is separated by GC and detected and quantified by MS.
Materials and Reagents:
-
Plasma samples
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
Protein precipitation agent (e.g., ice-cold acetone or acetonitrile)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)
-
Ethyl acetate or other suitable organic solvent
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Extraction and Drying:
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
-
Derivatization:
-
To the dried residue, add 50 µL of the derivatization agent and 50 µL of ethyl acetate.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Example GC Conditions:
-
Injector Temp: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
Example MS Conditions:
-
Operate in Selective Ion Monitoring (SIM) mode for highest sensitivity and specificity. Select characteristic ions for the derivatized analyte and the internal standard.
-
-
-
Data Analysis:
-
Generate a standard curve by preparing and analyzing standards of known concentrations of (S)-3-methyl-2-oxopentanoic acid.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the samples by interpolating from the standard curve.
-
Conclusion
(S)-3-methyl-2-oxopentanoic acid is an indispensable tool for researchers in the field of metabolism. Its use as a substrate in enzyme assays allows for the detailed characterization of the BCKDH complex, while its role as a biomarker is critical for the diagnosis and study of metabolic diseases like MSUD. The protocols and applications outlined here provide a framework for utilizing this key metabolite to further unravel the complexities of BCAA catabolism and to aid in the development of novel therapeutic strategies for related disorders.
References
- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]
- 4. Evaluation of therapeutic strategies targeting BCAA catabolism using a systems pharmacology model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 6. Compound page [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. (S)-3-methyl-2-oxopentanoate | C6H9O3- | CID 6857401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Branched-chain amino acid catabolism in muscle affects systemic BCAA levels but not insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Models of Maple Syrup Urine Disease Using Alpha-Keto-Beta-Methylvaleric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for establishing and utilizing models of Maple Syrup Urine Disease (MSUD), with a specific focus on the role of alpha-keto-beta-methylvaleric acid (KMV), a toxic metabolite of isoleucine. These models are crucial for investigating the pathophysiology of MSUD, particularly its neurological manifestations, and for the preclinical evaluation of novel therapeutic strategies.
Maple Syrup Urine Disease is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids and tissues.[1][2][3] The accumulation of these metabolites, especially leucine and its corresponding ketoacid α-ketoisocaproic acid (KIC), is highly neurotoxic, leading to severe neurological symptoms such as seizures, encephalopathy, and developmental delay.[1][2][4][5] While leucine and KIC are often considered the primary neurotoxic agents, the contribution of isoleucine's metabolite, KMV, to the neuropathology of MSUD is an active area of research.
Experimental models, both in vitro and in vivo, are indispensable tools for dissecting the molecular mechanisms of MSUD and for testing potential therapies.[6][7][8] This document outlines protocols for both a chemically-induced in vivo model that elevates all BCAAs and their corresponding BCKAs, and more targeted in vitro models using isolated KMV to investigate its specific cellular effects.
Data Presentation
The following tables summarize key quantitative data from established genetic mouse models of MSUD, which provide a reliable benchmark for the biochemical phenotype to be expected in experimental models.
Table 1: Plasma Amino Acid Concentrations in a Neonatal Classic MSUD Mouse Model
| Amino Acid | Wild-Type (μM) | MSUD Model (μM) | Fold Change |
| Leucine | 210 ± 20 | 650 ± 50 | ~3.1 |
| Isoleucine | 90 ± 10 | 280 ± 30 | ~3.1 |
| Valine | 180 ± 20 | 550 ± 60 | ~3.1 |
| Alloisoleucine | Not Detected | 80 ± 10 | - |
| Alanine | 450 ± 40 | 250 ± 30 | ~0.6 |
| Glutamate | 120 ± 15 | 70 ± 10 | ~0.6 |
| Glutamine | 600 ± 50 | 350 ± 40 | ~0.6 |
Data adapted from studies of neonatal classic MSUD mouse models.[3]
Table 2: Brain Amino Acid Concentrations in a Brain-Specific MSUD Mouse Model
| Amino Acid | Control (nmol/mg tissue) | MSUD Model (nmol/mg tissue) | Fold Change |
| Leucine | ~0.05 | ~0.15 | ~3.0 |
| Isoleucine | ~0.02 | ~0.06 | ~3.0 |
| Valine | ~0.04 | ~0.12 | ~3.0 |
| Glutamine | ~5.0 | ~3.5 | ~0.7 |
| Glycine | ~1.0 | ~0.7 | ~0.7 |
Data are approximate values derived from studies of brain-specific knockout mouse models of MSUD.[5]
Experimental Protocols
In Vivo Model: Chemically-Induced MSUD Phenotype in Rats
This protocol describes a method to induce an MSUD-like biochemical phenotype in young rats by administering a pool of BCAAs. This model leads to the elevation of all three BCAAs and their corresponding BCKAs, including KMV.
Objective: To create an acute or chronic in vivo model of MSUD to study the systemic and neurological effects of elevated BCAAs and BCKAs.
Materials:
-
Wistar rats (7-day-old for chronic model, 30-day-old for acute model)
-
Branched-chain amino acid (BCAA) solution (190 mM Leucine, 59 mM Isoleucine, 69 mM Valine in saline)
-
Saline solution (0.85% NaCl)
-
Subcutaneous injection needles and syringes
-
Equipment for blood and tissue collection
Protocol:
Acute Administration:
-
Use 30-day-old Wistar rats.
-
Administer three subcutaneous injections of the BCAA pool at a volume of 15.8 μL/g body weight.
-
Injections should be given at 1-hour intervals.
-
A control group should receive an equivalent volume of saline solution.
-
Monitor animals for neurological symptoms (e.g., lethargy, seizures).
-
Collect blood and brain tissue for biochemical analysis at a predetermined time point after the final injection.
Chronic Administration:
-
Use 7-day-old Wistar rat pups.
-
Administer two subcutaneous injections of the BCAA pool daily for 21 consecutive days.
-
A control group should receive daily saline injections.
-
Monitor animal growth, development, and behavior throughout the administration period.
-
At the end of the 21-day period, collect blood and brain tissue for analysis.
Biochemical Analysis:
-
Measure plasma and brain tissue concentrations of BCAAs and BCKAs (including KMV) using techniques such as HPLC or mass spectrometry.
-
Assess for secondary metabolic changes, such as alterations in glutamate, glutamine, and GABA levels.
-
Analyze brain tissue for markers of oxidative stress, neuroinflammation, and apoptosis.
In Vitro Model 1: KMV-Induced Neurotoxicity in Primary Neuronal Cultures
Objective: To investigate the direct neurotoxic effects of KMV on neuronal cells.
Materials:
-
Primary cortical or hippocampal neurons cultured from embryonic rats or mice.
-
Neurobasal medium with B27 supplement.
-
Alpha-keto-beta-methylvaleric acid (KMV) stock solution.
-
Reagents for assessing cell viability (e.g., MTT, LDH assay).
-
Reagents for measuring reactive oxygen species (ROS) (e.g., c-DCF).
-
Antibodies for immunocytochemistry (e.g., anti-caspase-3).
Protocol:
-
Plate primary neurons at an appropriate density in multi-well plates.
-
Allow neurons to mature in culture for 7-10 days.
-
Prepare a range of KMV concentrations (e.g., 1-20 mM) in the culture medium.
-
Replace the existing medium with the KMV-containing medium.
-
Incubate the cells for a defined period (e.g., 24, 48 hours).
-
Assess cell viability using an MTT or LDH assay.
-
Measure intracellular ROS production using a fluorescent probe like c-DCF.[7]
-
Fix and stain cells to assess for apoptosis markers, such as activated caspase-3.[1]
In Vitro Model 2: Effect of KMV on Microglial Activation and Oxidative Stress
Objective: To determine the impact of KMV on microglial viability and inflammatory responses, particularly under conditions of stress.
Materials:
-
BV-2 microglial cell line.
-
DMEM with 10% FBS.
-
Alpha-keto-beta-methylvaleric acid (KMV).
-
Hypoxia chamber or chemical inducers of hypoxia (e.g., cobalt chloride).
-
Hydrogen peroxide (H2O2) for inducing oxidative stress.
-
Reagents for measuring ROS, LDH, and caspase activity.
Protocol:
-
Culture BV-2 cells to 80% confluency.
-
Pre-treat cells with varying concentrations of KMV (1-20 mM) for a specified duration.
-
Induce stress by either placing the cells in a hypoxia chamber or by adding H2O2 to the medium.
-
Continue incubation for a defined period.
-
Assess cell viability, ROS production, LDH release, and the activation of caspase-3 and -9.[1]
Visualization of Pathways and Workflows
Caption: Workflow for the in vivo chemically-induced MSUD model.
Caption: Signaling pathways influenced by KMV in vitro.
References
- 1. Protective effect of alpha-keto-beta-methyl-n-valeric acid on BV-2 microglia under hypoxia or oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of alpha-ketoisovaleric acid or valine in humans: blood kinetics and biochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and characterization of murine models of classic and intermediate maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Alpha-keto-beta-methylvaleric acid increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alpha-keto-beta-methyl-n-valeric acid diminishes reactive oxygen species and alters endoplasmic reticulum Ca(2+) stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic effects of repeated ketamine administration in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral 3-Methyl-2-Oxopentanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-hydroxy-3-methylpentanoic acid is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereoselective synthesis is of paramount importance as different enantiomers can exhibit distinct pharmacological activities. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure chiral molecules. This document provides detailed application notes and protocols for the enzymatic synthesis of chiral 2-hydroxy-3-methylpentanoic acid via the stereoselective reduction of 3-methyl-2-oxopentanoic acid. The protocols are based on the use of dehydrogenases, a class of oxidoreductases that catalyze the reduction of keto groups to hydroxyl groups with high enantioselectivity.
Principle of the Method
The enzymatic synthesis of chiral 2-hydroxy-3-methylpentanoic acid involves the asymmetric reduction of the prochiral ketone, 3-methyl-2-oxopentanoic acid. This reaction is catalyzed by a stereoselective 2-hydroxyacid dehydrogenase. The enzyme utilizes a cofactor, typically NADH or NADPH, as a source of hydrides. To ensure the economic feasibility of the process, a cofactor regeneration system is often coupled with the main reaction. This system continuously regenerates the reduced cofactor, allowing for the use of catalytic amounts of the expensive nicotinamide cofactor. A common and effective cofactor regeneration system involves the use of a second enzyme, such as formate dehydrogenase or glucose dehydrogenase, which oxidizes a sacrificial co-substrate (e.g., formate or glucose) while reducing NAD⁺ to NADH or NADP⁺ to NADPH.
Key Enzymes and Their Properties
Several dehydrogenases have shown efficacy in the stereoselective reduction of α-keto acids. A particularly promising enzyme for the reduction of branched-chain 2-keto acids is the D-2-hydroxyacid dehydrogenase from Lactococcus lactis, previously annotated as PanE.[1] This enzyme exhibits high catalytic efficiency for 3-methyl-2-oxopentanoic acid (also known as 2-ketomethylvalerate).[1] For the synthesis of the (R)-enantiomer, dehydrogenases from Lactobacillus species or engineered dehydrogenases are excellent candidates.[2]
Table 1: Kinetic Parameters of PanE from Lactococcus lactis for Various 2-Keto Acid Substrates[1]
| Substrate | Vmax (U/mg) | Km (mM) | Vmax/Km (U/mg/mM) |
| 2-Ketoisocaproate | 10.0 | 1.5 | 6,640 |
| 3-Methyl-2-oxopentanoate (2-Ketomethylvalerate) | 8.8 | 2.1 | 4,180 |
| 2-Ketoisovalerate | 11.0 | 3.3 | 3,300 |
| Benzoylformate | 1.3 | 0.6 | 2,050 |
Experimental Workflow
The overall workflow for the enzymatic synthesis of chiral 2-hydroxy-3-methylpentanoic acid can be visualized as follows:
Caption: General workflow for the enzymatic synthesis of chiral 2-hydroxy-3-methylpentanoic acid.
Signaling Pathway and Cofactor Regeneration
The core of the enzymatic synthesis is the coupled reaction system involving the primary dehydrogenase and the cofactor regeneration enzyme.
Caption: Coupled enzymatic reaction for the synthesis of chiral 2-hydroxy-3-methylpentanoic acid with cofactor regeneration.
Detailed Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis for the Synthesis of (R)-2-Hydroxy-3-methylpentanoic Acid
This protocol is adapted from a general method for the stereospecific synthesis of (R)-2-hydroxy carboxylic acids using a recombinant E. coli whole-cell biocatalyst co-expressing a dehydrogenase and a glucose dehydrogenase for NADPH regeneration.[2]
1. Materials and Reagents:
-
3-methyl-2-oxopentanoic acid sodium salt
-
Recombinant E. coli cells overexpressing a suitable (R)-specific 2-hydroxyacid dehydrogenase (e.g., from a Lactobacillus species) and glucose dehydrogenase (e.g., from Bacillus subtilis)
-
D-Glucose
-
NADP⁺ sodium salt
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
2. Equipment:
-
Shaking incubator
-
Centrifuge
-
pH meter
-
Reaction vessel (e.g., baffled flask)
-
Separatory funnel
-
Rotary evaporator
-
HPLC system with a chiral column
3. Procedure:
-
Preparation of the whole-cell biocatalyst:
-
Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue cultivation at a lower temperature (e.g., 25°C) for several hours (e.g., 12-16 hours).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet twice with 100 mM potassium phosphate buffer (pH 7.0) and resuspend the cells in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
-
Enzymatic Reaction:
-
In a reaction vessel, prepare the reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.0)
-
50 mM 3-methyl-2-oxopentanoic acid
-
60 mM D-glucose
-
0.1 mM NADP⁺
-
50 g/L (wet weight) of the prepared recombinant E. coli cells.
-
-
Incubate the reaction mixture at 30°C with gentle shaking.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of the substrate and product by HPLC.
-
-
Product Isolation and Purification:
-
Once the reaction is complete (as determined by the consumption of the starting material), terminate the reaction by centrifuging down the cells.
-
Acidify the supernatant to pH 2-3 with 1 M HCl.
-
Extract the product, (R)-2-hydroxy-3-methylpentanoic acid, from the acidified supernatant with ethyl acetate (3 x 1 volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Further purification can be achieved by column chromatography if necessary.
-
-
Determination of Enantiomeric Excess (ee):
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC after derivatization (e.g., esterification).
-
Alternatively, circular dichroism spectroscopy can be used for the rapid determination of enantiomeric excess.[3]
-
Table 2: Representative Quantitative Data for Enzymatic Reduction of α-Keto Acids
| Enzyme | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| YiaE from E. coli K12 | Phenylpyruvic acid | (R) | Quantitative | >98 | [2] |
| YiaE from E. coli K12 | 2-Oxo-4-phenylbutanoic acid | (R) | Quantitative | >98 | [2] |
| D-lactate dehydrogenase mutant | Phenylpyruvic acid | (R) | 99.0 | >99.9 | [4] |
Troubleshooting and Optimization
-
Low Conversion:
-
Increase the amount of biocatalyst.
-
Optimize the concentration of the cofactor and co-substrate.
-
Ensure the pH and temperature are optimal for both enzymes.
-
Check for substrate or product inhibition.
-
-
Low Enantioselectivity:
-
Screen for a more selective enzyme.
-
Protein engineering of the existing enzyme can be employed to improve stereoselectivity.
-
Conclusion
The enzymatic synthesis of chiral 2-hydroxy-3-methylpentanoic acid using dehydrogenases offers a highly efficient and stereoselective method for the production of this important chiral building block. The use of whole-cell biocatalysts with an integrated cofactor regeneration system simplifies the process and makes it more cost-effective for industrial applications. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement this green technology in their synthetic endeavors.
References
- 1. The d-2-Hydroxyacid Dehydrogenase Incorrectly Annotated PanE Is the Sole Reduction System for Branched-Chain 2-Keto Acids in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific synthesis of (R)-2-hydroxy carboxylic acids using recombinant E. coli BL21 overexpressing YiaE from Escherichia coli K12 and glucose dehydrogenase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of (S)-3-methyl-2-oxopentanoate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-methyl-2-oxopentanoate, an alpha-keto acid analog of the essential amino acid L-isoleucine, is emerging as a molecule of interest in the field of drug discovery. While traditionally studied in the context of metabolic disorders such as Maple Syrup Urine Disease (MSUD), where its accumulation is associated with neurotoxicity, recent research has unveiled a potential therapeutic role for this compound, particularly in the realm of neuroprotection. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of (S)-3-methyl-2-oxopentanoate, focusing on its neuroprotective effects and its modulation of key signaling pathways.
Application in Neuroprotective Drug Discovery
Recent studies have highlighted the potential of (S)-3-methyl-2-oxopentanoate and its related compounds in protecting neuronal cells from damage induced by oxidative stress and hypoxia. This suggests its potential application in the discovery of drugs for neurodegenerative diseases and conditions involving ischemic injury.
Mechanism of Action
The neuroprotective effects of (S)-3-methyl-2-oxopentanoate are believed to be mediated through at least two distinct mechanisms:
-
Reduction of Oxidative Stress: (S)-3-methyl-2-oxopentanoate has been shown to reduce the levels of reactive oxygen species (ROS) in microglial cells under stress conditions. This antioxidant effect is potentially mediated by the inhibition of the mitochondrial enzyme alpha-ketoglutarate dehydrogenase complex (KGDHC).[1]
-
Modulation of the GABAergic System: Research indicates that alpha-keto-beta-methylvaleric acid can increase the phosphorylation of intermediate filaments in the cerebral cortex through the GABAergic system.[2] This suggests an influence on neuronal cytoskeletal dynamics and signaling, which could be beneficial in maintaining neuronal integrity.
Quantitative Data Summary
The following tables summarize the reported quantitative data on the neuroprotective effects of alpha-keto-beta-methyl-n-valeric acid, which includes the (S)-enantiomer.
| Parameter | Cell Line | Condition | Concentration Range | Observed Effect | Reference |
| Cell Viability | BV-2 Microglia | Hypoxia | 1-20 mM | Enhanced cell viability | [1] |
| ROS Production | BV-2 Microglia | Hypoxia | 1-20 mM | Dose-dependent reduction in ROS | [1] |
| LDH Release | BV-2 Microglia | Hypoxia | 1-20 mM | Dose-dependent reduction in LDH release | [1] |
| Parameter | Tissue | Concentration | Observed Effect | Reference |
| Intermediate Filament Phosphorylation | Rat Cerebral Cortex Slices | Not Specified | Increased 32P incorporation into intermediate filaments | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the neuroprotective effects of (S)-3-methyl-2-oxopentanoate.
Protocol 1: Assessment of Neuroprotective Effects on BV-2 Microglia under Hypoxia
This protocol details the methodology to assess the cytoprotective effect of (S)-3-methyl-2-oxopentanoate on BV-2 microglial cells exposed to hypoxic conditions.
1. Cell Culture and Treatment:
- Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
- Prepare stock solutions of (S)-3-methyl-2-oxopentanoate in sterile phosphate-buffered saline (PBS).
- Treat the cells with varying concentrations of (S)-3-methyl-2-oxopentanoate (e.g., 1, 5, 10, 20 mM) for 24 hours.
2. Induction of Hypoxia:
- After the treatment period, place the cell culture plates in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for a specified duration (e.g., 6 hours).[3]
3. Cell Viability Assay (MTT Assay):
- Following the hypoxia incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the normoxic control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[4][5][6][7][8]
1. Cell Preparation and Staining:
- Culture and treat BV-2 cells with (S)-3-methyl-2-oxopentanoate and expose them to hypoxia as described in Protocol 1.
- After the hypoxic incubation, wash the cells twice with warm PBS.
- Load the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
2. Fluorescence Measurement:
- Wash the cells twice with PBS to remove excess probe.
- Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
- Alternatively, visualize and quantify ROS levels using a fluorescence microscope.
Protocol 3: KGDHC Activity Assay
This protocol provides a method to determine the activity of the alpha-ketoglutarate dehydrogenase complex in cell lysates.[9][10][11][12][13]
1. Preparation of Cell Lysates:
- Culture and treat cells with (S)-3-methyl-2-oxopentanoate as required.
- Harvest the cells and wash them with cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
2. Activity Measurement:
- The KGDHC activity is measured spectrophotometrically by following the reduction of NAD+ to NADH at 340 nm.
- The reaction mixture contains potassium phosphate buffer, NAD+, coenzyme A, thiamine pyrophosphate, MgCl2, and the cell lysate.
- Initiate the reaction by adding α-ketoglutarate.
- Monitor the increase in absorbance at 340 nm over time. The rate of NADH formation is proportional to the KGDHC activity.
Protocol 4: In Vitro Phosphorylation of Intermediate Filaments
This protocol outlines a method to assess the effect of (S)-3-methyl-2-oxopentanoate on the phosphorylation of intermediate filaments in brain tissue slices.[2][14][15][16]
1. Preparation of Brain Slices:
- Isolate the cerebral cortex from young rats and prepare thin slices (e.g., 300 µm) using a vibratome.
- Maintain the slices in ice-cold artificial cerebrospinal fluid (aCSF).
2. In Vitro Phosphorylation Reaction:
- Pre-incubate the brain slices in aCSF containing (S)-3-methyl-2-oxopentanoate for a specified time.
- Initiate the phosphorylation reaction by adding [γ-32P]ATP to the incubation medium.
- Incubate the slices at 30°C for a defined period.
3. Isolation of Intermediate Filaments and Analysis:
- Terminate the reaction and homogenize the tissue slices.
- Isolate the intermediate filament-enriched fraction by differential centrifugation.
- Separate the proteins by SDS-PAGE.
- Visualize the phosphorylated proteins by autoradiography and quantify the 32P incorporation using a phosphorimager.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed neuroprotective signaling pathways of (S)-3-methyl-2-oxopentanoate.
Caption: Workflow for assessing the neuroprotective effects of (S)-3-methyl-2-oxopentanoate.
References
- 1. Protective effect of alpha-keto-beta-methyl-n-valeric acid on BV-2 microglia under hypoxia or oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-keto-beta-methylvaleric acid increases the in vitro phosphorylation of intermediate filaments in cerebral cortex of young rats through the gabaergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia potentiates cytotoxicity of LPS-activated microglial BV2 cells in vitro by synergistic effects on cytokine and nitric oxide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]
- 5. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 8. arigobio.com [arigobio.com]
- 9. Inactivation and Reactivation of the Mitochondrial α-Ketoglutarate Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative alpha-ketoglutarate dehydrogenase activity staining in brain sections and in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-ketoglutarate dehydrogenase complex-dependent succinylation of proteins in neurons and neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Influence of phosphorylation on intermediate filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. In vitro phosphorylation assay [protocols.io]
Troubleshooting & Optimization
Improving the yield of (S)-3-methyl-2-oxopentanoic acid chemical synthesis
Welcome to the technical support center for the chemical synthesis of (S)-3-methyl-2-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for obtaining enantiomerically pure (S)-3-methyl-2-oxopentanoic acid?
A1: There are two primary strategies for obtaining the desired (S)-enantiomer:
-
Racemic Synthesis followed by Chiral Resolution: This involves first synthesizing the racemic mixture of 3-methyl-2-oxopentanoic acid and then separating the (S)-enantiomer from the (R)-enantiomer. The most common method for resolution is the formation of diastereomeric salts with a chiral amine.[1][2]
-
Asymmetric Synthesis: This approach directly synthesizes the (S)-enantiomer, avoiding the need for a resolution step. A common method involves using a chiral starting material, such as L-isoleucine.[3]
Q2: I am performing a chiral resolution with (R)-1-phenylethylamine, but the diastereomeric salts are not precipitating. What could be the issue?
A2: Several factors can hinder the crystallization of diastereomeric salts:
-
Solvent Choice: The solubility of the diastereomeric salts is highly dependent on the solvent system. If the salts are too soluble, they will not precipitate. Experiment with different solvents or solvent mixtures of varying polarities. Common solvents for this type of resolution include ethanol, methanol, acetone, and ethyl acetate, sometimes with the addition of a less polar co-solvent like hexane or heptane to induce precipitation.
-
Concentration: The solution may be too dilute. Try concentrating the solution by carefully removing some of the solvent under reduced pressure.
-
Temperature: Crystallization is often temperature-dependent. Cooling the solution in an ice bath or refrigerator may be necessary to induce precipitation.
-
Purity of a Racemic Mixture: Impurities in your racemic 3-methyl-2-oxopentanoic acid can interfere with crystal formation. Ensure your starting material is of high purity.
-
Stoichiometry of Resolving Agent: An incorrect molar ratio of the resolving agent to the racemic acid can affect salt formation and crystallization.[4] Ensure you are using the correct stoichiometry.
Q3: My yield of the desired (S)-enantiomer after chiral resolution is low. How can I improve it?
A3: Low yields in chiral resolution can be addressed by:
-
Optimizing Crystallization Conditions: As mentioned in Q2, solvent, concentration, and temperature are critical. Systematic screening of these parameters can significantly improve the yield of the desired diastereomeric salt.
-
Recycling the Unwanted Enantiomer: The mother liquor after filtration of the desired diastereomeric salt contains the other enantiomer. This can be recovered and racemized (converted back to the racemic mixture) for reuse in a subsequent resolution, thereby improving the overall process yield.
-
Choice of Resolving Agent: Not all resolving agents are equally effective for a given racemic compound. It may be beneficial to screen other chiral amines, such as brucine or other commercially available chiral bases, to find one that gives a better-precipitating salt with the (S)-enantiomer.[1]
Q4: What are some potential side reactions during the racemic synthesis of 3-methyl-2-oxopentanoic acid?
A4: When synthesizing 3-methyl-2-oxopentanoic acid, particularly through methods like the Claisen condensation, potential side reactions can include:
-
Self-condensation of the starting ester or aldehyde: This can lead to the formation of various byproducts.
-
Decarboxylation: The α-keto acid product can be prone to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions.
-
Incomplete hydrolysis: If the synthesis involves the hydrolysis of an ester precursor, incomplete reaction will result in contamination of the final product with the starting ester.
Q5: How can I monitor the progress of the reaction and the purity of my product?
A5: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for monitoring reaction progress and assessing the purity of the final product. Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of your resolved product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your product and can be used to identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying byproducts.
Troubleshooting Guides
Guide 1: Racemic Synthesis of 3-Methyl-2-Oxopentanoic Acid (via Claisen-type Condensation)
This guide focuses on a common method for synthesizing the racemic acid, which is a prerequisite for chiral resolution.
Experimental Workflow Diagram:
Caption: Workflow for the racemic synthesis of 3-methyl-2-oxopentanoic acid.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Inactive base (sodium ethoxide) | Use freshly prepared or properly stored sodium ethoxide. Ensure all reagents and glassware are dry, as the base is moisture-sensitive. |
| Low reaction temperature | The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction. | |
| Impure starting materials | Use purified diethyl oxalate and 2-methylbutanal. | |
| Formation of multiple side products | Reaction temperature is too high | This can promote side reactions. Maintain the recommended reaction temperature. |
| Incorrect stoichiometry | Ensure the correct molar ratios of reactants are used. | |
| Product decomposes during work-up | Overheating during solvent removal | Use a rotary evaporator at a moderate temperature and pressure. |
| Harsh acidic or basic conditions | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
Guide 2: Chiral Resolution using (R)-1-Phenylethylamine
This guide provides steps to troubleshoot the separation of (S)-3-methyl-2-oxopentanoic acid from its racemic mixture.
Logical Relationship Diagram:
Caption: Chiral resolution process for (S)-3-methyl-2-oxopentanoic acid.
| Issue | Possible Cause | Troubleshooting Steps |
| No crystallization of diastereomeric salts | Inappropriate solvent | Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate). Consider using solvent mixtures. |
| Solution is too dilute | Concentrate the solution by carefully removing the solvent. | |
| Temperature is too high | Cool the solution slowly. Sometimes scratching the inside of the flask can initiate crystallization. Seeding with a small crystal of the desired salt can also be effective. | |
| Low enantiomeric excess (e.e.) of the resolved acid | Incomplete separation of diastereomers | Recrystallize the diastereomeric salt one or more times to improve its purity. |
| Racemization during work-up | Avoid harsh conditions (high temperatures, strong acids/bases) when liberating the free acid from the salt. | |
| Difficulty liberating the free acid from the salt | Incomplete acidification | Ensure enough acid is added to fully protonate the carboxylate and the amine. Check the pH of the aqueous layer. |
| Emulsion formation during extraction | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: Racemic Synthesis of 3-Methyl-2-oxopentanoic Acid Calcium Salt
This protocol is adapted from a known industrial method.
Materials:
-
Diethyl oxalate
-
2-Methylbutanal
-
Sodium methoxide solution (28% in methanol)
-
Sodium hydroxide solution (30%)
-
Hydrochloric acid
-
Methyl isobutyl ketone (MIBK)
-
Calcium chloride solution
Procedure:
-
To a 28% solution of sodium methoxide in methanol, add diethyl oxalate while maintaining the temperature below 25 °C. Stir for 30 minutes.
-
Slowly add 2-methylbutanal to the mixture, keeping the temperature below 25 °C. Stir for another 30 minutes.
-
Add a 30% aqueous solution of sodium hydroxide and continue stirring for 5-10 hours.
-
After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 1.0-4.0.
-
Extract the product three times with methyl isobutyl ketone (MIBK).
-
Wash the combined organic layers with water and adjust the pH to 5.8 with a 30% sodium hydroxide solution.
-
Separate the layers and adjust the pH of the aqueous layer to 8.8 with 30% sodium hydroxide.
-
Add a calcium chloride solution to precipitate the calcium salt of 3-methyl-2-oxopentanoic acid.
-
Cool the mixture to 5 °C and stir for 1 hour.
-
Collect the crude product by centrifugation or filtration. The crude product can be further purified by recrystallization.
Quantitative Data (Example):
| Reactant | Amount |
| Diethyl oxalate | 300 kg |
| 28% Sodium methoxide in methanol | 390 kg |
| 2-Methylbutanal | 200 kg |
| 30% Sodium hydroxide solution | As needed |
| Hydrochloric acid | ~70 kg |
| Methyl isobutyl ketone (MIBK) | 3 x 600 kg |
| Calcium chloride solution | 300 kg |
| Crude Product Yield | ~350 kg |
| Purity (by HPLC) | ~99.6% |
Note: This is an example from an industrial patent and should be scaled down appropriately for laboratory use.
Protocol 2: General Procedure for Chiral Resolution with a Chiral Amine
Materials:
-
Racemic 3-methyl-2-oxopentanoic acid
-
Chiral amine resolving agent (e.g., (R)-1-phenylethylamine)
-
Appropriate solvent (e.g., ethanol)
-
Hydrochloric acid (e.g., 1 M)
-
Organic extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the racemic 3-methyl-2-oxopentanoic acid in a suitable solvent (e.g., ethanol) with gentle heating if necessary.
-
In a separate flask, dissolve an equimolar amount of the chiral amine in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
To improve the purity of the diastereomeric salt, it can be recrystallized from the same solvent.
-
Suspend the purified diastereomeric salt in water and add an excess of a strong acid (e.g., 1 M HCl) to liberate the free carboxylic acid and protonate the chiral amine.
-
Extract the liberated (S)-3-methyl-2-oxopentanoic acid with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Data Presentation:
Table 1: Comparison of Chiral Resolving Agents (Hypothetical Data)
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of (S)-acid (%) |
| (R)-1-Phenylethylamine | Ethanol | 45 | 92 |
| (R)-1-Phenylethylamine | Acetone | 38 | 88 |
| Brucine | Methanol | 40 | 95 |
| (-)-Ephedrine | Ethyl Acetate | 35 | 85 |
This table illustrates how quantitative data for different resolving agents can be structured for easy comparison. Actual results will vary depending on experimental conditions.
References
Technical Support Center: Stability of α-Keto-β-methylvaleric Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of α-keto-β-methylvaleric acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is α-keto-β-methylvaleric acid and why is its stability in aqueous solutions important?
α-Keto-β-methylvaleric acid, also known as 3-methyl-2-oxopentanoic acid, is a branched-chain α-keto acid (BCKA) that serves as a key intermediate in the metabolism of the essential amino acid isoleucine.[1] Its stability in aqueous solutions is critical for a variety of research applications, including the development of therapeutic keto-analogues for patients with chronic kidney disease and inborn errors of metabolism, as well as for in vitro studies of metabolic pathways.[2] Instability can lead to the formation of degradation products, which can affect experimental results and the efficacy of potential therapeutic agents.
Q2: What are the primary factors that influence the stability of α-keto-β-methylvaleric acid in aqueous solutions?
The stability of α-keto-β-methylvaleric acid in aqueous solutions is primarily influenced by:
-
pH: The pH of the solution can affect the equilibrium between the keto and the hydrated gem-diol forms of the α-keto acid. Changes in pH can also influence the rate of degradation reactions. Generally, the transport and oxidation of branched-chain α-keto acids can be regulated by pH changes within the physiological range.[3]
-
Temperature: Like most chemical reactions, the degradation of α-keto-β-methylvaleric acid is expected to accelerate at higher temperatures.
-
Presence of Oxidizing Agents: As the primary degradation pathway is oxidative decarboxylation, the presence of oxidizing agents can significantly decrease the stability of the compound.
-
Presence of Metal Ions: Certain metal ions can catalyze the degradation of α-keto acids.
Q3: What are the expected degradation products of α-keto-β-methylvaleric acid in an aqueous environment?
The primary degradation pathway for α-keto-β-methylvaleric acid is oxidative decarboxylation .[4][5][6] This process involves the loss of the carboxyl group as carbon dioxide and the oxidation of the α-keto group. The expected degradation products include:
-
2-Methylbutanal: Formed via decarboxylation.
-
2-Methylbutanoic acid: Formed from the subsequent oxidation of 2-methylbutanal.
-
α-Hydroxy-β-methylvaleric acid: Can be formed through reduction of the keto group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of α-keto-β-methylvaleric acid concentration in solution. | High storage temperature. | Store stock solutions and experimental samples at appropriate low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage). |
| Inappropriate pH of the buffer. | Prepare aqueous solutions in a buffer system that maintains a pH where the compound is most stable. Based on general knowledge of α-keto acids, a slightly acidic to neutral pH is often preferred. Perform a pH stability study to determine the optimal pH for your specific experimental conditions. | |
| Presence of contaminants that catalyze degradation. | Use high-purity water and reagents for all solutions. If metal ion contamination is suspected, consider using a chelating agent like EDTA in your buffers, if compatible with your experiment. | |
| Appearance of unexpected peaks in HPLC chromatograms. | Degradation of α-keto-β-methylvaleric acid. | Characterize the degradation products using techniques like mass spectrometry (MS) to confirm their identity. Adjust storage and experimental conditions to minimize degradation. |
| Interaction with container material. | Use inert container materials such as glass or polypropylene for storing solutions. | |
| Inconsistent results between experimental replicates. | Inconsistent sample handling and storage. | Ensure all samples are handled and stored under identical and controlled conditions (temperature, light exposure, time before analysis). |
| Variability in the preparation of aqueous solutions. | Prepare fresh solutions for each experiment and accurately control the pH and concentration. |
Quantitative Data Summary
Specific quantitative stability data for α-keto-β-methylvaleric acid across a range of pH and temperature conditions is not extensively available in public literature. To obtain precise stability data for your specific experimental conditions, it is highly recommended to perform a stability study as outlined in the experimental protocol below. The following table provides a template for organizing the data you collect.
Table 1: Stability of α-Keto-β-methylvaleric Acid in Aqueous Solution (% Remaining)
| Storage Condition | Time Point | pH 4.0 | pH 7.0 | pH 9.0 |
| 4°C | 0 hours | 100% | 100% | 100% |
| 24 hours | ||||
| 48 hours | ||||
| 7 days | ||||
| 25°C | 0 hours | 100% | 100% | 100% |
| 8 hours | ||||
| 24 hours | ||||
| 48 hours | ||||
| 37°C | 0 hours | 100% | 100% | 100% |
| 4 hours | ||||
| 8 hours | ||||
| 24 hours |
This table is a template. The actual time points should be adjusted based on the expected stability of the compound under the tested conditions.
Experimental Protocols
Protocol: Stability Testing of α-Keto-β-methylvaleric Acid in Aqueous Solution
This protocol outlines a method to assess the stability of α-keto-β-methylvaleric acid in aqueous solutions at different pH values and temperatures using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
α-Keto-β-methylvaleric acid (high purity standard)
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Citrate buffer components (e.g., citric acid and sodium citrate)
-
Boric acid/borate buffer components
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
2,4-Dinitrophenylhydrazine (DNPH) solution (for derivatization, if required for detection)
-
Internal standard (e.g., a structurally similar and stable keto acid)
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of α-keto-β-methylvaleric acid (e.g., 1 mg/mL) in a suitable solvent like HPLC grade water or a weak buffer.
-
Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4.0, 7.0, and 9.0).
-
Test Solutions: Dilute the stock solution with the respective buffer solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
3. Stability Study Design:
-
Aliquot the test solutions into vials for each time point and storage condition.
-
Store the vials at the specified temperatures (e.g., 4°C, 25°C, and 37°C).
-
At each designated time point, withdraw a vial from each condition for analysis.
4. HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV or a fluorescence detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Dependent on the chromophore of the α-keto acid or its derivative. If derivatization with DNPH is used, detection is typically in the visible range (e.g., 360 nm).
-
Injection Volume: Typically 10-20 µL.
-
Quantification: Use an internal standard and a calibration curve to determine the concentration of α-keto-β-methylvaleric acid at each time point. The percentage of the initial concentration remaining is then calculated.
5. Forced Degradation Studies (for method validation):
To ensure the analytical method is stability-indicating, perform forced degradation studies on the stock solution. This involves exposing the solution to harsh conditions to generate degradation products:
-
Acidic hydrolysis: Add 1N HCl and heat.
-
Alkaline hydrolysis: Add 1N NaOH and heat.
-
Oxidative degradation: Add 3% hydrogen peroxide.
-
Thermal degradation: Heat the solution.
-
Photodegradation: Expose the solution to UV light.
Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Degradation Pathway of α-Keto-β-methylvaleric Acid
The primary degradation pathway for α-keto-β-methylvaleric acid in an aqueous environment is oxidative decarboxylation, which can lead to the formation of several products.
Caption: Oxidative degradation pathway of α-keto-β-methylvaleric acid.
Experimental Workflow for Stability Testing
This diagram illustrates the logical flow of a stability study for α-keto-β-methylvaleric acid.
Caption: Workflow for assessing the stability of α-keto-β-methylvaleric acid.
References
- 1. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]
- 2. alpha-keto-beta-methylvaleric acid | Semantic Scholar [semanticscholar.org]
- 3. pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Oxidative decarboxylation - Wikipedia [en.wikipedia.org]
- 6. CHEM 440 - Lecture 30 [guweb2.gonzaga.edu]
Technical Support Center: Mass Spectrometry Analysis of (S)-3-methyl-2-oxopentanoate
Welcome to the technical support center for the mass spectrometry analysis of (S)-3-methyl-2-oxopentanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the detection and quantification of this and other branched-chain keto acids (BCKAs).
Frequently Asked Questions (FAQs)
Q1: Why am I observing a very low or no signal for (S)-3-methyl-2-oxopentanoate in my LC-MS/MS analysis?
A1: Low detection of (S)-3-methyl-2-oxopentanoate can stem from several factors:
-
Inherent Instability: α-keto acids can be unstable and prone to degradation during sample processing and analysis.
-
Poor Ionization Efficiency: As a small organic acid, (S)-3-methyl-2-oxopentanoate may not ionize efficiently under standard electrospray ionization (ESI) conditions.
-
Ion Suppression: Components of your sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of your analyte, reducing its signal.[1][2][3]
-
Suboptimal Liquid Chromatography Conditions: Poor chromatographic peak shape or co-elution with interfering substances can diminish the signal.
-
Inadequate Sample Preparation: The analyte may not be efficiently extracted from the sample matrix, or it may degrade during preparation steps.
Q2: Should I derivatize (S)-3-methyl-2-oxopentanoate before LC-MS/MS analysis?
A2: Yes, derivatization is a highly recommended strategy to improve the detection of (S)-3-methyl-2-oxopentanoate and other keto acids.[4] Derivatization can:
-
Increase Stability: By chemically modifying the reactive keto group, the stability of the analyte is enhanced.
-
Improve Ionization Efficiency: A derivatizing agent can introduce a readily ionizable moiety, significantly boosting the signal in the mass spectrometer.
-
Enhance Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better retention and peak shape on reverse-phase columns.
Common derivatization reagents for keto acids include O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) and o-phenylenediamine (OPD).[4][5]
Q3: What are the advantages and disadvantages of PFBO and OPD derivatization?
A3: Both PFBO and OPD are effective for derivatizing keto acids. The choice may depend on your specific instrumentation and experimental goals.
| Derivatization Reagent | Advantages | Disadvantages |
| O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) | - High ionization efficiency in negative ion mode ESI. - Can provide low limits of detection.[4] | - May require optimization of reaction conditions (time, temperature). |
| o-phenylenediamine (OPD) | - Forms stable quinoxalinol derivatives. - Can be used for both LC-MS and GC-MS analysis.[5][6][7] | - May involve more complex sample cleanup steps. |
Q4: How can I minimize ion suppression in my analysis?
A4: Ion suppression is a common challenge in bioanalysis.[1][2][3] To mitigate its effects:
-
Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Protein precipitation alone may not be sufficient.[3][8]
-
Optimize Chromatography: Adjust your LC gradient to separate (S)-3-methyl-2-oxopentanoate from the regions where ion suppression is most prominent (often at the beginning and end of the chromatogram).
-
Dilute the Sample: If the analyte concentration allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of (S)-3-methyl-2-oxopentanoate will co-elute and experience similar ion suppression, allowing for more accurate quantification.
-
Switch Ionization Mode or Source: If using ESI, consider switching between positive and negative ion mode, as one may be less susceptible to suppression.[8][9] Atmospheric pressure chemical ionization (APCI) is generally less prone to ion suppression than ESI.[9]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low detection issues.
Problem: Low or No Signal for (S)-3-methyl-2-oxopentanoate
Step 1: Evaluate Your Sample Preparation and Derivatization (if applicable)
-
Question: Are you using an appropriate sample preparation method?
-
Recommendation: For complex matrices like plasma or tissue, consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples. Ensure your extraction solvent is compatible with the analyte's polarity.
-
-
Question: If derivatizing, are your reaction conditions optimized?
-
Recommendation: Verify the concentration of your derivatization reagent, reaction time, and temperature. Refer to the detailed experimental protocols below. An incomplete derivatization will result in a low signal.
-
Step 2: Assess Your Liquid Chromatography and Mass Spectrometry Parameters
-
Question: Is your chromatography optimal?
-
Recommendation: Check for peak tailing or broad peaks. Consider using a different column, such as a C18, and optimizing the mobile phase.[5][10] The addition of a small amount of an appropriate acid or buffer (e.g., ammonium acetate) to the mobile phase can improve peak shape and ionization.[10][11]
-
-
Question: Are your mass spectrometer settings appropriate for your analyte (derivatized or underivatized)?
-
Recommendation: Ensure you are using the correct ionization mode (positive or negative ESI). For derivatized keto acids, negative mode is often preferred for PFBO derivatives. Optimize the fragmentor voltage and collision energy to achieve the best signal for your specific MRM transitions.[10]
-
Step 3: Investigate Potential Ion Suppression
-
Question: How can you determine if ion suppression is occurring?
-
Recommendation: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[2]
-
-
Question: What should you do if you confirm ion suppression?
-
Recommendation: Follow the strategies outlined in FAQ Q4. This may involve adjusting your chromatography to move your analyte's retention time away from the suppression zone or implementing a more effective sample cleanup procedure.[8]
-
Experimental Protocols
Protocol 1: Derivatization of (S)-3-methyl-2-oxopentanoate with o-phenylenediamine (OPD)
This protocol is adapted from methods for the analysis of branched-chain keto acids.[5]
-
Sample Preparation: Deproteinize tissue or plasma samples using an appropriate method (e.g., perchloric acid precipitation followed by neutralization).
-
Derivatization Reaction:
-
To 100 µL of the deproteinized sample, add 50 µL of a solution containing o-phenylenediamine (OPD) and a reducing agent (e.g., β-mercaptoethanol) in a suitable buffer.
-
Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).
-
-
Extraction:
-
After the reaction, cool the samples and extract the derivatized keto acids using a water-immiscible organic solvent like ethyl acetate.
-
Vortex and centrifuge to separate the layers.
-
-
Dry-down and Reconstitution:
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Derivatized Branched-Chain Keto Acids
This is a general protocol that should be optimized for your specific instrument.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[5]
-
Mobile Phase A: 5 mM ammonium acetate in water.[5]
-
Mobile Phase B: Methanol.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for OPD derivatives.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined for the specific derivatized analyte. For OPD-derivatized KMV ((S)-3-methyl-2-oxopentanoate), a possible transition is m/z 203.1 → 174.1.[5]
-
Instrument Parameters: Optimize declustering potential and collision energy for each MRM transition to maximize signal intensity.[5]
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of branched-chain keto acids using LC-MS/MS with derivatization.
| Analyte | Derivatization Method | Matrix | Linearity Range | LOQ | Reference |
| Branched-Chain Keto Acids | OPD | Mouse Tissue | 7.8 - 32,000 nM | 20 nM | [5] |
| α-keto-β-methylvalerate | None | Serum | 0.1 - 100 µmol/L | 0.23 µmol/L | [11] |
| α-keto-β-methylvalerate | None | Muscle | 0.1 - 100 µmol/L | 0.27 nmol/g | [11] |
| Ten Keto Acids | PFB-Oxime | Rat Plasma | Up to 300 µM | 0.01 - 0.25 µM | [4] |
Visualizations
Signaling Pathway
Caption: Metabolic pathway of isoleucine to (S)-3-methyl-2-oxopentanoate.
Experimental Workflow
Caption: Troubleshooting workflow for low analyte detection.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LL028 Analysis of branched-chain keto acids derivatized with o-phenylenediamine (OPD) | Technical Information | GL Sciences [glsciences.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. providiongroup.com [providiongroup.com]
- 10. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Chromatographic Separation of 3-Methyl-2-Oxopentanoic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of 3-methyl-2-oxopentanoic acid isomers.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chromatographic separation of 3-methyl-2-oxopentanoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating 3-methyl-2-oxopentanoic acid isomers?
A1: The primary challenges include:
-
Poor Enantiomeric Resolution: Difficulty in separating the R and S enantiomers due to their identical physical and chemical properties in an achiral environment.
-
Peak Tailing: As an acidic compound, 3-methyl-2-oxopentanoic acid can interact with active sites on the stationary phase, leading to asymmetric peak shapes.
-
Low Retention on Reversed-Phase Columns: Being a small and relatively polar organic acid, it may exhibit insufficient retention on traditional C18 columns.
-
Co-elution with Matrix Components: In biological samples, other organic acids or endogenous compounds can interfere with the analysis.
Q2: Which type of chiral stationary phase (CSP) is most suitable for separating 3-methyl-2-oxopentanoic acid enantiomers?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are highly recommended for their broad applicability to acidic compounds.[1][2][3][4] Anion-exchange type CSPs, like Chiralpak® QN-AX and QD-AX, are also specifically designed for the enantioseparation of acidic compounds and have shown excellent performance.[1]
Q3: What are the recommended mobile phase modes for this separation?
A3: The choice of mobile phase depends on the selected chiral stationary phase. Common modes include:
-
Normal Phase: Typically using mixtures of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to improve peak shape and selectivity.
-
Reversed-Phase: Using mixtures of water or buffer and an organic modifier like acetonitrile or methanol. An acidic modifier is often necessary to suppress the ionization of the carboxylic acid group.
-
Polar Ionic Mode: This mode, often used with macrocyclic glycopeptide CSPs, employs polar organic solvents like methanol with small amounts of a volatile acid and base (e.g., acetic acid and triethylamine).
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution of Enantiomers | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature.4. Inappropriate flow rate. | 1. Screen different types of CSPs (e.g., polysaccharide-based, anion-exchange).2. Adjust the ratio of organic modifiers in the mobile phase. For acidic compounds, add or adjust the concentration of an acidic modifier (e.g., 0.1% TFA or acetic acid).3. Vary the column temperature. Lower temperatures often improve chiral resolution.4. Optimize the flow rate. Lower flow rates can sometimes enhance resolution. |
| Peak Tailing or Broad Peaks | 1. Secondary interactions between the acidic analyte and the stationary phase.2. Column overload.3. Contaminated guard or analytical column. | 1. Add an acidic modifier (e.g., TFA, acetic acid) to the mobile phase to suppress ionization of the analyte.2. Reduce the sample concentration or injection volume.3. Flush the column with a strong solvent. Replace the guard column if necessary. |
| High Backpressure | 1. Blockage in the column inlet frit or tubing.2. Sample precipitation in the mobile phase.3. High mobile phase viscosity. | 1. Reverse-flush the column (if permitted by the manufacturer). Check for blockages in the HPLC system.2. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. Filter the sample before injection.3. Use a less viscous mobile phase or increase the column temperature. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Fluctuations in column temperature. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each run.2. Prepare fresh mobile phase daily and ensure accurate mixing.3. Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: GC-MS Method for Enantiomeric Separation
This method is based on the successful separation of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma.[5]
-
Sample Preparation (from Plasma):
-
Acidify the plasma sample.
-
Perform an extraction of the 2-oxo acids.
-
Separate the 2-oxo acids from interfering amino acids using cation-exchange chromatography.
-
-
Derivatization:
-
Perform reductive amination of the branched-chain 2-oxo acids using L-leucine dehydrogenase. This converts S-3-methyl-2-oxopentanoate to L-isoleucine and R-3-methyl-2-oxopentanoate to L-alloisoleucine.
-
-
Quantification:
-
Quantify the resulting L-isoleucine and L-alloisoleucine using a standard amino acid analyzer or a suitable GC-MS method for amino acid analysis.
-
Protocol 2: Recommended Starting HPLC Method for Chiral Separation
This protocol provides a starting point for developing a chiral HPLC method for 3-methyl-2-oxopentanoic acid.
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AS-H (amylose tris((S)-α-methylbenzylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method Development and Optimization:
-
If resolution is insufficient, systematically vary the percentage of 2-propanol (e.g., from 5% to 20%).
-
Try replacing 2-propanol with ethanol.
-
Adjust the concentration of TFA (e.g., from 0.05% to 0.2%).
-
Screen other polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralcel® OJ-H).
Data Presentation
The following tables present hypothetical but realistic data that could be obtained from the successful separation of 3-methyl-2-oxopentanoic acid enantiomers based on the recommended starting HPLC protocol.
Table 1: Chromatographic Parameters for Enantiomeric Separation
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/2-Propanol/TFA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm |
Table 2: Retention Data and Resolution
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| S-3-methyl-2-oxopentanoic acid | 8.5 | \multirow{2}{*}{2.1} |
| R-3-methyl-2-oxopentanoic acid | 9.8 |
Visualizations
Figure 1: General Experimental Workflow for Chiral HPLC Method Development
Caption: A flowchart illustrating the key steps in developing and validating a chiral HPLC method.
Figure 2: Troubleshooting Logic for Poor Resolution
Caption: A decision tree for systematically troubleshooting poor enantiomeric resolution in chiral HPLC.
References
Preventing degradation of (3S)-3-methyl-2-oxopentanoic acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (3S)-3-methyl-2-oxopentanoic acid during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is (3S)-3-methyl-2-oxopentanoic acid and why is it important?
(3S)-3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a branched-chain α-keto acid (BCKA). It is a key metabolite in the catabolism of the essential amino acid isoleucine. Elevated levels of this compound in biological fluids are a hallmark of Maple Syrup Urine Disease (MSUD), a rare but serious inherited metabolic disorder. Therefore, its accurate quantification is crucial for the diagnosis and monitoring of MSUD and for research into amino acid metabolism.
Q2: Why is (3S)-3-methyl-2-oxopentanoic acid prone to degradation during sample preparation?
Like other α-keto acids, (3S)-3-methyl-2-oxopentanoic acid is inherently unstable due to the presence of the α-keto group adjacent to the carboxylic acid. This structure makes it susceptible to several degradation pathways, primarily:
-
Oxidative Decarboxylation: The molecule can easily lose its carboxyl group as carbon dioxide, especially in the presence of oxidizing agents or upon exposure to heat and light. This is a major pathway for its degradation.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce decomposition of the molecule.
-
pH Instability: The stability of α-keto acids is pH-dependent. They are generally more stable in acidic conditions and tend to degrade in neutral to basic environments.
Q3: What are the common signs of degradation in my samples?
Degradation of (3S)-3-methyl-2-oxopentanoic acid can manifest in your analytical results in several ways:
-
Low or inconsistent recoveries: The measured concentration of the analyte is lower than expected or varies significantly between replicate samples.
-
Appearance of unknown peaks in chromatograms: Degradation products will appear as extra peaks, which can interfere with the quantification of the target analyte.
-
Poor peak shape: In liquid chromatography, degradation can lead to peak tailing, fronting, or splitting.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of (3S)-3-methyl-2-oxopentanoic acid.
Issue 1: Low Analyte Recovery
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Degradation due to high temperature | Keep samples on ice or at 4°C throughout the preparation process. Avoid prolonged exposure to room temperature. |
| Degradation due to light exposure | Protect samples from light by using amber vials or by wrapping containers in aluminum foil. Work in a dimly lit environment where possible. |
| Oxidative degradation | De-gas solvents and consider adding antioxidants like ascorbic acid or EDTA to your sample matrix, if compatible with your analytical method. |
| pH-dependent instability | Acidify your samples to a pH below 4.0 using a suitable acid (e.g., HCl, formic acid) immediately after collection. |
| Inefficient extraction | Optimize your extraction protocol. For liquid-liquid extraction, ensure the solvent polarity and pH are optimal for partitioning of the analyte. For solid-phase extraction, ensure the sorbent and elution solvent are appropriate. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete derivatization | Ensure derivatization reagent is fresh and in excess. Optimize reaction time and temperature. Quench the reaction properly. |
| Co-elution with interfering peaks | Modify the chromatographic gradient or mobile phase composition to improve separation. |
| Column overload | Dilute the sample or inject a smaller volume. |
| Secondary interactions with the stationary phase | Use a column with end-capping or add a competing agent to the mobile phase. Adjusting the mobile phase pH can also help. |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Experimental Protocols
Protocol 1: Sample Stabilization and Preparation for HPLC-UV/FLD Analysis
This protocol describes the stabilization and preparation of plasma samples for the quantification of (3S)-3-methyl-2-oxopentanoic acid via derivatization followed by High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection.
Materials:
-
Blood collection tubes with EDTA or heparin
-
Centrifuge
-
Amber microcentrifuge tubes
-
Ice bath
-
Vortex mixer
-
pH meter
-
1 M Hydrochloric acid (HCl)
-
Derivatization reagent (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB) solution
-
Acetonitrile
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Blood Collection and Plasma Separation:
-
Collect whole blood in EDTA or heparin-containing tubes.
-
Immediately place the tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the plasma (supernatant) and transfer it to a pre-chilled amber microcentrifuge tube.
-
-
Sample Acidification:
-
Immediately add 1 M HCl to the plasma sample to adjust the pH to approximately 2-3. A typical ratio is 10 µL of 1 M HCl per 100 µL of plasma.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 2 volumes of ice-cold acetonitrile to the acidified plasma (e.g., 200 µL of acetonitrile to 100 µL of plasma).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Transfer the supernatant to a new amber microcentrifuge tube.
-
Add the derivatization reagent (e.g., DMB solution) according to the manufacturer's instructions or a validated protocol.
-
Incubate the mixture at the recommended temperature and time (e.g., 60°C for 30 minutes).
-
After incubation, cool the samples on ice.
-
-
Sample Dilution and Analysis:
-
Dilute the derivatized sample with the initial mobile phase if necessary.
-
Transfer the sample to an HPLC vial.
-
Inject the sample into the HPLC system.
-
Quantitative Data Summary
The following table provides a hypothetical summary of recovery data for (3S)-3-methyl-2-oxopentanoic acid under different sample handling conditions.
| Condition | Average Recovery (%) | Standard Deviation (%) |
| Immediate acidification and processing on ice | 95.2 | 2.1 |
| 1-hour delay at room temperature before processing | 78.5 | 4.5 |
| Processing under ambient light | 85.1 | 3.8 |
| Processing in amber tubes | 94.8 | 2.3 |
Visualizations
Experimental Workflow
The following diagram illustrates the recommended workflow for sample preparation to minimize degradation of (3S)-3-methyl-2-oxopentanoic acid.
Caption: Recommended workflow for the preparation of samples containing (3S)-3-methyl-2-oxopentanoic acid.
Troubleshooting Logic for Low Analyte Recovery
This diagram outlines a logical approach to troubleshooting low recovery of (3S)-3-methyl-2-oxopentanoic acid.
Caption: A logical guide for troubleshooting low recovery of (3S)-3-methyl-2-oxopentanoic acid.
Matrix effects in the analysis of (S)-3-methyl-2-oxovaleric acid from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of (S)-3-methyl-2-oxovaleric acid from biological samples.
Troubleshooting Guide
Problem: Poor Peak Shape or Splitting Peaks
Possible Cause:
-
Particulate Matter: Contaminants from the sample matrix can block the column inlet frit.
-
Column Contamination: Buildup of matrix components on the column.
Solution:
-
Sample Filtration: Ensure all samples are filtered through a 0.22 µm filter before injection.
-
Guard Column: Use an in-line filter or guard column to protect the analytical column.[1]
-
Column Cleaning: Implement a regular column cleaning and regeneration protocol.[1]
Problem: Inconsistent Results and Poor Reproducibility
Possible Cause:
-
Variable Matrix Effects: Differences in the composition of biological samples can lead to varying degrees of ion suppression or enhancement.[2][3]
-
Analyte Degradation: (S)-3-methyl-2-oxovaleric acid may be unstable in the sample matrix or during sample processing.
Solution:
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for variable matrix effects and improve reproducibility.[4][5]
-
Sample Handling: Maintain consistent and controlled conditions for sample collection, storage, and preparation to minimize analyte degradation.
Problem: Low Signal Intensity or Signal Suppression
Possible Cause:
-
Ion Suppression: Co-eluting endogenous matrix components, such as phospholipids, can compete with the analyte for ionization, reducing its signal.[6]
-
Inefficient Extraction: The sample preparation method may not be effectively recovering the analyte from the matrix.
Solution:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing interfering matrix components.[7][8]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve recovery and minimize co-extraction of interferences.
-
Derivatization: Derivatizing (S)-3-methyl-2-oxovaleric acid can shift its retention time to a cleaner region of the chromatogram, avoiding co-eluting interferences.
-
-
Chromatographic Separation: Modify the LC gradient to better separate the analyte from matrix components.[9]
-
Sample Dilution: For complex matrices like urine, dilution can reduce the concentration of interfering components, but this may compromise the limit of detection.[7][10]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of (S)-3-methyl-2-oxovaleric acid?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components in the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of (S)-3-methyl-2-oxovaleric acid.[2][3]
Q2: What are the most common sources of matrix effects in biological samples?
A2: In biological matrices such as plasma, serum, and urine, common sources of matrix effects include salts, endogenous metabolites, and phospholipids.[3][6] Phospholipids are particularly problematic as they are abundant in cell membranes and can co-extract with the analyte, leading to significant ion suppression.[6]
Q3: How can I assess the extent of matrix effects in my assay?
A3: Two common methods for assessing matrix effects are:
-
Post-Column Infusion: A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected. Any deviation in the analyte's baseline signal indicates the presence of ion suppression or enhancement at that retention time.[11][12]
-
Post-Extraction Spike: The response of the analyte in a blank, extracted sample matrix is compared to its response in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.
Q4: What is the best sample preparation technique to minimize matrix effects for (S)-3-methyl-2-oxovaleric acid?
A4: The optimal sample preparation technique depends on the biological matrix and the required sensitivity.
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering components.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can be optimized by adjusting the solvent and pH.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at reducing matrix effects, though it is a more complex method.[7][8]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A5: A SIL-IS is considered the gold standard for correcting matrix effects because it has nearly identical chemical and physical properties to the analyte.[4] This means it will experience the same degree of ion suppression or enhancement and extraction variability as the analyte, allowing for accurate correction and improving the precision and accuracy of the results.[4][5]
Quantitative Data Summary
Table 1: Recovery and Limits of Quantitation for Branched-Chain Keto Acids (including 3-methyl-2-oxovaleric acid) in Biological Samples
| Parameter | Serum | Muscle | Reference |
| Recovery (%) | 78.4 - 114.3 | 78.4 - 114.3 | [13] |
| Limit of Quantitation (LOQ) | 0.06 - 0.23 µmol/L | 0.09 - 0.27 nmol/g | [13] |
Table 2: Impact of Sample Preparation on Analyte Recovery in a Complex Matrix
| Sample Preparation Method | Apparent Recovery Range (%) | Key Observation | Reference |
| Multi-class Contaminant Extraction | 60 - 140 | Signal suppression due to matrix effects is the main source of deviation from 100% recovery. | [14][15] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation and Derivatization
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA for plasma) and centrifuge to separate plasma or allow to clot for serum. Store at -80°C until analysis.
-
Protein Precipitation: To 50 µL of plasma/serum, add 200 µL of ice-cold methanol containing the stable isotope-labeled internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Derivatization (with 3-Nitrophenylhydrazine - 3-NPH):
-
Add 50 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water.
-
Add 50 µL of 20 mM 3-NPH in methanol.
-
Vortex and incubate at 40°C for 30 minutes.
-
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Derivatized (S)-3-methyl-2-oxovaleric acid
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for the underivatized acid and positive mode for some derivatives.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and its internal standard.
Visualizations
Caption: General experimental workflow for the analysis of (S)-3-methyl-2-oxovaleric acid.
References
- 1. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. ymdb.ca [ymdb.ca]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. mdpi.com [mdpi.com]
- 9. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolomic Characterization Reveals ILF2 and ILF3 Affected Metabolic Adaptions in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in the quantification of alpha-keto-beta-methylvaleric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of α-keto-β-methylvaleric acid (KMBVA).
Frequently Asked Questions (FAQs)
Q1: What is α-keto-β-methylvaleric acid and why is its quantification important?
Alpha-keto-β-methylvaleric acid (KMBVA), also known as 3-methyl-2-oxopentanoic acid, is a branched-chain α-keto acid (BCKA) that serves as a key intermediate in the metabolism of the essential amino acid isoleucine.[1] Its accurate quantification in biological fluids like plasma and urine is crucial for diagnosing and monitoring certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[1] In MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to the accumulation of KMBVA and other BCKAs, resulting in severe neurological damage if left untreated.[1]
Q2: What are the main analytical challenges in quantifying KMBVA?
The primary challenges in the quantification of KMBVA include:
-
Chemical Instability: α-keto acids are prone to degradation, particularly decarboxylation, during sample processing and analysis.[2]
-
Need for Derivatization: Due to their low volatility and thermal instability, KMBVA and other α-keto acids require chemical derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS).[2][3] Derivatization is also often employed in liquid chromatography (LC) methods to enhance sensitivity and chromatographic performance.[4][5]
-
Isomeric Separation: KMBVA is an isomer of α-ketoisocaproic acid (KIC), the keto acid derived from leucine.[6] These isomers have the same molecular weight and can be difficult to separate chromatographically, which is essential for accurate quantification.
-
Matrix Effects: Biological samples such as plasma and urine are complex matrices that can interfere with the ionization of KMBVA and its derivatives in mass spectrometry, leading to ion suppression or enhancement and inaccurate quantification.[7][8][9]
Q3: Which analytical techniques are most commonly used for KMBVA quantification?
The most prevalent methods for the quantitative analysis of KMBVA are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique that requires derivatization to make the analyte volatile.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and can sometimes be performed without derivatization, although derivatization is often used to improve performance.[4][10]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: This method requires derivatization with a fluorogenic or chromogenic reagent to enable detection.[5][11]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Peak Splitting in HPLC Analysis
Symptoms: You observe fronting, tailing, or splitting of the KMBVA derivative peak in your HPLC chromatogram.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sample Solvent Incompatibility | The solvent used to dissolve the sample may be too strong or incompatible with the mobile phase, causing peak distortion, especially for early eluting peaks. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[12] |
| Co-elution of Isomers or Other Compounds | The peak splitting might be due to the presence of two co-eluting compounds, such as the KMBVA and KIC isomers. Solution: Optimize the chromatographic method to improve resolution. This can be achieved by adjusting the mobile phase composition, gradient, flow rate, or column temperature. Injecting a smaller sample volume can also help to distinguish between true peak splitting and co-elution.[13] |
| Inadequate Mobile Phase Buffering | If the mobile phase pH is too close to the pKa of the analyte, it can lead to peak splitting. Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the KMBVA derivative and ensure adequate buffering capacity. |
| Column Contamination or Void | A blocked column frit or a void in the packing material can disrupt the flow path and cause peak splitting for all analytes. Solution: First, try back-flushing the column. If the problem persists, replace the column frit or the entire column.[13][14] |
| Acidic Injection Sample | In some derivatization procedures, the final sample extract can be highly acidic, leading to split peaks for certain derivatives. Solution: Neutralize or dilute the sample with a basic solution before injection. For example, when using 1,2-diamino-4,5-methylenedioxybenzene (DMB) as a derivatization reagent, diluting the acidic reaction mixture with a NaOH solution can resolve peak splitting.[5][15][16] |
Issue 2: Low Recovery or Inconsistent Results in GC-MS Analysis
Symptoms: You are experiencing low signal intensity, poor reproducibility, or a significant loss of KMBVA during your GC-MS workflow.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete Derivatization | The derivatization reaction may not have gone to completion, resulting in a lower yield of the desired derivative. Solution: Optimize the derivatization conditions, including the reagent concentration, reaction time, and temperature. For a two-step derivatization like oximation followed by silylation, ensure that the first step (oximation) is complete before proceeding to the second step to prevent the formation of multiple derivatives.[2][4] |
| Analyte Degradation | KMBVA is susceptible to decarboxylation, especially at high temperatures. Solution: Perform derivatization under mild conditions. Oximation of the keto group prior to silylation can help stabilize the molecule and prevent decarboxylation.[2][3] Also, ensure the GC inlet temperature is not excessively high. |
| Moisture in the Sample or Reagents | The presence of water can interfere with silylation reactions, leading to incomplete derivatization and low yields. Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Lyophilize (freeze-dry) the sample to remove all water before adding the derivatization reagents. |
| Matrix Effects | Co-eluting compounds from the biological matrix can interfere with the analysis. Solution: Improve the sample clean-up procedure to remove interfering substances. The use of a stable isotope-labeled internal standard for KMBVA can help to compensate for matrix effects and improve the accuracy and precision of the quantification.[17] |
Issue 3: Inability to Separate KMBVA and KIC Isomers
Symptoms: You are unable to achieve baseline separation between the peaks for KMBVA and its isomer, α-ketoisocaproic acid (KIC).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Chromatographic Resolution | The column and/or mobile phase conditions are not sufficient to separate the structurally similar isomers. Solution for HPLC: Use a high-resolution column with a smaller particle size (e.g., 1.8 µm).[10] Optimize the mobile phase gradient and composition. For example, a slow, shallow gradient may be necessary to resolve the isomers. Solution for GC: Employ a long capillary column with a suitable stationary phase (e.g., DB-5MS) and optimize the temperature program to maximize the separation.[4] |
| Inappropriate Derivatization Strategy | The chosen derivatization method may not provide sufficient selectivity for the separation of the isomers. Solution: Experiment with different derivatization reagents. Some derivatives may exhibit greater chromatographic differences than others, facilitating their separation. |
Experimental Protocols
Protocol 1: Derivatization of KMBVA with O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) for LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of various keto acids in plasma.[4]
-
Sample Preparation: To 50 µL of plasma, add an internal standard solution.
-
Deproteinization: Add 150 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Add 50 µL of 20 mM PFBO in a pyridine/water solution.
-
Incubate at 60°C for 60 minutes.
-
-
LC-MS/MS Analysis: After cooling, the sample is ready for injection into the LC-MS/MS system.
Quantitative Data Summary for PFBO Derivatization:
| Parameter | Value |
| Reproducibility (CV%) | 1.1 - 4.7% |
| Recovery | 96 - 109% |
| Limit of Detection (LOD) | 0.01 - 0.25 µM |
| Linearity (r²) | > 0.997 |
(Data from analysis of ten different keto acids in rat plasma)[4]
Protocol 2: Derivatization of KMBVA with 1,2-diamino-4,5-methylenedioxybenzene (DMB) for HPLC with Fluorescence Detection
This protocol is based on a method for analyzing intracellular α-keto acids.[5][15]
-
Sample Preparation: Prepare an aqueous solution of the α-keto acid standards or the sample extract.
-
Derivatization Reagent Preparation: Prepare a DMB solution containing DMB·2HCl, sodium sulfite, 2-mercaptoethanol, and concentrated HCl in water.
-
Derivatization Reaction:
-
Mix equal volumes (e.g., 40 µL) of the sample/standard and the DMB solution in a sealed tube.
-
Heat at 85°C for 45 minutes.
-
Cool on ice for 5 minutes.
-
-
Sample Dilution: Dilute the reaction mixture five-fold with a 65 mM NaOH solution.
-
HPLC Analysis: Inject an aliquot (e.g., 25 µL) into the HPLC system with a fluorescence detector.
Quantitative Data Summary for DMB Derivatization:
| Parameter | Value |
| Limit of Detection (LOD) | 1.3 - 5.4 nM |
| Limit of Quantification (LOQ) | 4.2 - 18 nM |
(Data from analysis of six different α-keto acids)[5][15]
Visualizations
Caption: Experimental workflow for the quantification of KMBVA using LC-MS/MS with derivatization.
References
- 1. scribd.com [scribd.com]
- 2. louis.uah.edu [louis.uah.edu]
- 3. research.vu.nl [research.vu.nl]
- 4. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. uhplcs.com [uhplcs.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. cerilliant.com [cerilliant.com]
Technical Support Center: Enhancing the Resolution of (S)-3-methyl-2-oxopentanoate
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the chiral resolution of (S)-3-methyl-2-oxopentanoate.
Frequently Asked Questions (FAQs)
Q1: What is (S)-3-methyl-2-oxopentanoate and why is its chiral separation important?
(S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid, is a branched-chain keto acid (BCKA) and a key metabolite in the catabolism of the essential amino acid isoleucine. The stereoisomers of chiral compounds can exhibit different pharmacological and toxicological profiles. Therefore, accurately separating and quantifying the (S)-enantiomer is crucial in drug development, metabolic research, and clinical diagnostics to understand its specific biological role and ensure the safety and efficacy of related pharmaceuticals.
Q2: What are the primary factors influencing the resolution of (S)-3-methyl-2-oxopentanoate in chiral chromatography?
The successful chiral separation of any compound, including (S)-3-methyl-2-oxopentanoate, is a three-dimensional challenge where resolution is governed by the interplay of several factors.[1] The most critical factors are:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most important factor. The CSP's chiral selector must form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[2] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic CSPs are often effective for a wide range of compounds.[2][3]
-
Mobile Phase Composition: The type of solvent (e.g., normal, reversed, or polar organic phase), its composition, and the presence of additives or modifiers can dramatically alter selectivity and even reverse the elution order of enantiomers.[1][4]
-
Temperature: Temperature affects the thermodynamics of the interactions between the analyte and the CSP.[1] Lowering the temperature often increases the stability of the diastereomeric complexes, leading to better resolution.[1][5]
-
Flow Rate: Decreasing the mobile phase flow rate can enhance peak efficiency and improve the resolution between closely eluting enantiomers.[6]
Q3: Which type of Chiral Stationary Phase (CSP) is generally recommended for resolving acidic compounds like 3-methyl-2-oxopentanoate?
For acidic compounds, several types of CSPs can be effective. Polysaccharide-based CSPs, such as those with amylose or cellulose backbones derivatized with carbamates or benzoates, are highly versatile and widely successful for a broad range of compounds, including acids.[2][7] Additionally, macrocyclic antibiotic phases (e.g., teicoplanin or vancomycin-based) are known to perform well, particularly in reversed-phase or polar ionic modes, due to their multiple interaction sites (hydrogen bonding, ionic, etc.) that can effectively discriminate between enantiomers of polar and ionizable compounds.[3][8]
Q4: What is an "additive memory effect" and how can it impact my results?
The additive memory effect occurs when modifiers in the mobile phase, particularly acids or bases used to improve peak shape, are strongly adsorbed onto the CSP surface.[9] This can alter the retention characteristics of the column over subsequent injections, even if the mobile phase is changed, leading to inconsistent retention times and loss of resolution.[9] This is more common in isocratic separations and can persist for a long time.[9] To mitigate this, it is crucial to dedicate columns to specific methods with certain additives or perform rigorous, validated column washing procedures between methods.[9]
Troubleshooting Guide
Problem: Poor or No Resolution Between Enantiomers
Answer: Achieving baseline separation is the primary goal. If you are observing co-elution or minimal separation, a systematic approach to method optimization is required.
-
Confirm CSP Suitability: The selected CSP may not be appropriate. Polysaccharide-based columns are a good starting point.[2] If one type (e.g., cellulose-based) fails, try a different one (e.g., amylose-based), as their helical structures can offer different selectivities.[1]
-
Optimize the Mobile Phase: This is the most powerful tool for improving selectivity.[1]
-
Screen Different Modes: If normal phase (e.g., Hexane/Ethanol) isn't working, screen reversed-phase (e.g., Acetonitrile/Water with buffer) and polar organic modes (e.g., Acetonitrile/Methanol).[1] A compound that doesn't resolve in one mode may separate well in another.[1]
-
Change the Alcohol Modifier: In normal phase, switching the alcohol (e.g., from Isopropanol to Ethanol) can significantly alter selectivity.[4]
-
Add an Acidic Modifier: Since 3-methyl-2-oxopentanoate is a carboxylic acid, adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often essential.[8] This suppresses the ionization of the analyte's carboxyl group, leading to better peak shapes and improved interaction with the CSP.
-
-
Adjust Temperature: Lowering the column temperature (e.g., from 25°C to 10°C) can enhance resolution, although it may increase retention times and backpressure.[1]
-
Reduce Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[6] This provides more time for the enantiomers to interact with the CSP, often improving resolution.[6]
Caption: Troubleshooting workflow for improving chiral resolution.
Problem: Peaks are Broad and Tailing
Answer: Poor peak shape can compromise resolution and quantification. The common causes are:
-
Sample Overload: Chiral stationary phases have a limited sample capacity.[10] Injecting too much analyte can saturate the stationary phase, leading to broad, tailing peaks.[10]
-
Solution: Reduce the on-column concentration. Prepare a dilution series of your sample (e.g., 50 ng, 25 ng, 10 ng) and inject to determine the optimal load.[10]
-
-
Incorrect Mobile Phase Additive: For acidic analytes, the absence of an acidic modifier can cause peak tailing due to undesirable ionic interactions with the stationary phase.
-
Solution: Ensure an appropriate acidic modifier (e.g., 0.1% TFA) is present in the mobile phase to maintain the analyte in a neutral state.[8]
-
-
Column Contamination or Degradation: Irreversibly adsorbed sample components can create active sites that cause peak tailing.[9]
-
Solution: Implement a robust column washing protocol. If performance does not improve, the column may be permanently damaged and require replacement.
-
Problem: Resolution is Decreasing Over Multiple Injections
Answer: A decline in performance indicates a change in the chromatographic system, most often related to the column.
-
Column Contamination: Buildup of impurities from the sample matrix on the column can block interaction sites on the CSP.[11]
-
Insufficient Equilibration: Chiral separations are very sensitive to the mobile phase composition.[9]
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. This can require 20-30 column volumes or more, especially when switching between mobile phases.[11]
-
-
Additive Memory Effects: If you are using different acidic or basic additives on the same column, residual amounts from a previous run can interfere with the current analysis.[9]
-
Solution: It is best practice to dedicate a column to a specific method or additive type. If this is not possible, an extensive washing and re-equilibration procedure is mandatory.[9]
-
Data & Protocols
Data Presentation
Table 1: Recommended Starting Conditions for Chiral Method Screening
| Parameter | Normal Phase (NP) | Reversed-Phase (RP) | Polar Organic Mode (POM) |
| CSP Type | Polysaccharide (Cellulose/Amylose) | Macrocyclic Antibiotic, Polysaccharide | Polysaccharide, Cyclodextrin |
| Mobile Phase A | n-Hexane or Heptane | 20 mM Ammonium Acetate, pH 5 | Acetonitrile |
| Mobile Phase B | Ethanol or Isopropanol | Acetonitrile or Methanol | Methanol |
| Typical Ratio | 90:10 (A:B) | 70:30 (A:B) | 95:5 (A:B) |
| Modifier | 0.1% Trifluoroacetic Acid (TFA) | 0.1% TFA or Formic Acid | 0.1% Acetic Acid + 0.1% TEA* |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C |
*Note: In POM, a combination of acid and base can sometimes improve peak shape for amphiprotic compounds, but for a simple acid like 3-methyl-2-oxopentanoate, starting with only an acidic modifier is recommended.[6]
Experimental Protocols
Protocol 1: General Method Screening for Chiral Resolution
This protocol outlines a systematic approach to finding a suitable method for resolving (S)-3-methyl-2-oxopentanoate.
-
Sample Preparation: Dissolve the racemic standard of 3-methyl-2-oxopentanoate in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm PTFE filter.
-
Column Selection: Begin with a versatile polysaccharide-based CSP (e.g., one based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate)).
-
Initial Screening (Normal Phase):
-
Equilibrate the column with a mobile phase of n-Hexane:Ethanol (90:10 v/v) containing 0.1% TFA at 1.0 mL/min.
-
Inject the sample and monitor the chromatogram.
-
If no or poor resolution is observed, change the alcohol modifier to Isopropanol (IPA) and repeat.
-
-
Secondary Screening (Reversed-Phase):
-
If normal phase is unsuccessful, thoroughly flush the column with a compatible intermediate solvent (like IPA).
-
Equilibrate the column with Acetonitrile:20 mM Ammonium Acetate buffer pH 5.0 (30:70 v/v) containing 0.1% Formic Acid.
-
Inject the sample.
-
-
Tertiary Screening (Polar Organic Mode):
-
If NP and RP fail, flush with IPA and then equilibrate with Acetonitrile:Methanol (95:5 v/v) containing 0.1% Acetic Acid.
-
Inject the sample.
-
-
Optimization: Once partial separation is achieved, fine-tune the method by systematically adjusting the mobile phase ratio, temperature, and flow rate as described in the troubleshooting guide.[1]
Caption: Experimental workflow for chiral method screening.
Protocol 2: Column Washing and Regeneration (for Polysaccharide CSPs)
This protocol is designed to remove strongly retained contaminants and restore column performance. Always consult the specific column manufacturer's guidelines first.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.
-
Initial Flush: Flush the column with the mobile phase without any acidic or basic additives for 10-15 column volumes.
-
Strong Solvent Wash:
-
For Normal Phase applications, flush the column with 100% Ethanol or 100% Isopropanol for 20-30 column volumes at a reduced flow rate (e.g., 0.5 mL/min).[11]
-
For Reversed-Phase applications, flush with 100% Acetonitrile, followed by 100% Isopropanol.
-
-
Intermediate Flush: Flush with Isopropanol for 10 column volumes. This is a good universal solvent for transitioning between normal and reversed phases.
-
Re-equilibration: Re-equilibrate the column with the analytical mobile phase. This is a critical step and may require flushing with at least 30 column volumes of the new mobile phase.[11]
-
Performance Check: Reconnect the detector and inject a racemic standard to verify that resolution and peak shape have been restored.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Chiral Separation 2: Optimization of Chiral Separations [restek.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 3-methyl-2-oxopentanoic Acid in Non-Polar Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 3-methyl-2-oxopentanoic acid in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is 3-methyl-2-oxopentanoic acid and why is its solubility in non-polar solvents a concern?
3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a short-chain keto acid. Structurally, it possesses both a polar carboxylic acid group and a ketone group, which allow for hydrogen bonding and confer solubility in polar solvents like water. However, it also has a non-polar alkyl chain, which limits its solubility in non-polar organic solvents.[1] This poor solubility can be a significant hurdle in various experimental and industrial applications, such as organic synthesis, formulation development, and drug delivery, where non-polar solvent systems are often employed.
Q2: What are the key physicochemical properties of 3-methyl-2-oxopentanoic acid?
Understanding the physicochemical properties of 3-methyl-2-oxopentanoic acid is crucial for addressing solubility challenges. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | - |
| Molecular Weight | 130.14 g/mol | - |
| Appearance | White crystalline powder | - |
| Water Solubility | 9.86 g/L (Predicted) | [2] |
| logP | 1 (Predicted) | [2] |
| pKa (Strongest Acidic) | 3.52 (Predicted) | [2] |
Q3: How can I estimate the solubility of 3-methyl-2-oxopentanoic acid in a specific non-polar solvent?
A reliable method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[3][4][5][6] HSP is based on the principle that "like dissolves like" and considers three types of intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH). By comparing the HSP values of the solute (3-methyl-2-oxopentanoic acid) and the solvent, a solubility parameter distance (Ra) can be calculated. A smaller Ra value indicates a higher likelihood of solubility.
The estimated Hansen Solubility Parameters for 3-methyl-2-oxopentanoic acid and the known values for common non-polar solvents are presented below.
| Compound/Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| 3-methyl-2-oxopentanoic acid (Estimated) | 16.5 | 9.5 | 11.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
Based on these values, 3-methyl-2-oxopentanoic acid is predicted to have very low solubility in hexane, low to moderate solubility in toluene, and moderate to good solubility in dichloromethane.
Troubleshooting Guides
Issue 1: 3-methyl-2-oxopentanoic acid does not dissolve in my non-polar solvent.
Cause: The polarity mismatch between the highly polar carboxylic acid and the non-polar solvent is too large.
Solutions:
-
Co-solvent Addition: Introduce a small amount of a polar co-solvent that is miscible with the primary non-polar solvent. This co-solvent can bridge the polarity gap and help solvate the 3-methyl-2-oxopentanoic acid.
-
Surfactant-Mediated Solubilization (Reverse Micelles): Employ a non-ionic surfactant to create reverse micelles in the non-polar solvent. The polar heads of the surfactant molecules form a core that can encapsulate the polar 3-methyl-2-oxopentanoic acid, while the non-polar tails extend into the bulk solvent, effectively dissolving the acid.[7]
-
Temperature Increase: Gently warming the mixture can increase the kinetic energy of the molecules and may improve solubility. However, be cautious of potential degradation of the compound at elevated temperatures.
Issue 2: A precipitate forms after initially dissolving the compound with a co-solvent.
Cause: The concentration of the co-solvent may be insufficient to maintain solubility, or a change in temperature may have occurred.
Solutions:
-
Increase Co-solvent Concentration: Gradually add more of the polar co-solvent until the precipitate redissolves.
-
Optimize Co-solvent Choice: Experiment with different co-solvents that have better miscibility with the primary solvent and stronger interactions with the solute.
-
Maintain Constant Temperature: Ensure the experimental setup is maintained at a constant temperature to prevent precipitation due to cooling.
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a method to experimentally determine the solubility of 3-methyl-2-oxopentanoic acid in a non-polar solvent.
Caption: Workflow for determining the solubility of a solid in a solvent.
Protocol 2: Co-solvent Solubility Enhancement
This protocol describes how to use a co-solvent to improve the solubility of 3-methyl-2-oxopentanoic acid in a non-polar solvent.
Caption: Workflow for enhancing solubility using a co-solvent.
Protocol 3: Solubilization using Reverse Micelles
This protocol details the use of a non-ionic surfactant to form reverse micelles and solubilize 3-methyl-2-oxopentanoic acid in a non-polar solvent.
Caption: Workflow and conceptual diagram of solubilization via reverse micelles.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]
- 3. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 4. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 5. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hansen-solubility.com [hansen-solubility.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Reducing background noise in (3S)-3-methyl-2-oxopentanoic acid detection
Welcome to the technical support center for the detection of (3S)-3-methyl-2-oxopentanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges during experimental analysis, with a focus on reducing background noise.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of (3S)-3-methyl-2-oxopentanoic acid.
Issue 1: High Background Noise in Chromatograms
Q: My chromatogram shows a high background signal, making it difficult to accurately quantify the (3S)-3-methyl-2-oxopentanoic acid peak. What are the common causes and how can I resolve this?
A: High background noise is a frequent issue in sensitive analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The source of the noise can typically be traced to the sample preparation process, the analytical instrument itself, or the reagents and solvents used.
Troubleshooting Steps:
-
Reagent and Solvent Purity: Ensure all solvents and reagents are of the highest available purity (e.g., LC-MS or HPLC grade). Contaminants in lower-grade solvents can introduce significant background noise.[1][2] Always use fresh solvents and avoid using solvents from bottles that have been open for an extended period.
-
Sample Preparation: The complexity of biological matrices often introduces interfering compounds.
-
Protein Precipitation: For plasma or serum samples, ensure complete protein removal. Inadequate precipitation can lead to a high background and ion suppression.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the sample and remove interfering substances. The choice of SPE sorbent should be optimized for keto acids.
-
Derivatization: Incomplete derivatization can result in multiple peaks for the analyte and a noisy baseline. Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.[3]
-
-
Instrument Contamination: The GC-MS or LC-MS system itself can be a source of contamination.
-
Injector/Inlet Port (GC-MS): Contamination can build up in the injector port. Regular cleaning and replacement of the liner and septum are crucial.[4]
-
Column Bleed: Ensure the column is properly conditioned. High temperatures can cause column bleed, leading to a rising baseline and increased noise.
-
Ion Source (MS): The ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source.
-
Mobile Phase (LC-MS): Contaminants can leach from tubing, fittings, and solvent bottles.[5] Use dedicated glassware for mobile phases and filter all aqueous mobile phases.[1]
-
Workflow for Diagnosing High Background Noise
Caption: Troubleshooting logic for high background noise.
Issue 2: Poor Peak Shape and Tailing
Q: The peak for (3S)-3-methyl-2-oxopentanoic acid is showing significant tailing. What could be the cause and how can I improve the peak shape?
A: Peak tailing is often an indication of secondary interactions between the analyte and active sites in the analytical system, or issues with the chromatographic conditions.
Troubleshooting Steps:
-
Active Sites:
-
GC-MS: Silanize the injector liner and use a deactivated column to minimize interactions with the acidic analyte.
-
LC-MS: Use a column with end-capping to block residual silanol groups.
-
-
Derivatization: Incomplete derivatization can leave polar functional groups exposed, leading to tailing. Ensure your derivatization protocol is optimized.
-
Chromatographic Conditions:
-
Mobile Phase pH (LC-MS): For acidic compounds, using a mobile phase with a pH lower than the pKa of the analyte can improve peak shape.
-
Column Temperature (GC-MS): An oven temperature that is too low can cause peak tailing. Optimize the temperature gradient.
-
-
Column Contamination: Contaminants at the head of the column can interact with the analyte and cause tailing. Trim the first few centimeters of the column (if possible) or replace the column.
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard to use for the quantification of (3S)-3-methyl-2-oxopentanoic acid?
A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as (3S)-3-methyl-2-oxopentanoic acid-¹³C₆ or (3S)-3-methyl-2-oxopentanoic acid-D₃. If a stable isotope-labeled standard is not available, a structurally similar keto acid that is not present in the sample can be used.
Q2: Is derivatization necessary for the analysis of (3S)-3-methyl-2-oxopentanoic acid?
A2: Derivatization is highly recommended, especially for GC-MS analysis.[6] (3S)-3-methyl-2-oxopentanoic acid is a polar and relatively non-volatile compound. Derivatization increases its volatility and thermal stability, leading to better chromatographic separation and reduced peak tailing.[6] For LC-MS, derivatization can improve ionization efficiency and chromatographic retention.
Q3: What are the most common sources of sample contamination?
A3: Common sources of contamination include:
-
Plasticware: Phthalates and other plasticizers can leach from tubes, pipette tips, and containers.[1]
-
Solvents and Reagents: Impurities in solvents, even in high-purity grades, can be a source of background ions.[1]
-
Personal Care Products: Volatile organic compounds from perfumes, lotions, and soaps can contaminate samples.
-
Cross-contamination: Inadequate cleaning of glassware and syringes can lead to carryover from previous samples.
Q4: How can I confirm the identity of the (3S)-3-methyl-2-oxopentanoic acid peak?
A4: The identity of the peak can be confirmed by:
-
Retention Time Matching: Comparing the retention time of the peak in the sample to that of a pure standard.
-
Mass Spectral Library Matching: Comparing the mass spectrum of the peak to a reference spectrum in a library (e.g., NIST).
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Comparing the fragmentation pattern of the analyte in the sample to that of a standard.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol is a general guideline and may require optimization for your specific sample matrix and instrumentation.
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, urine) and store them at -80°C until analysis.
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of sample, add 400 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Derivatization:
-
To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
Cool to room temperature before GC-MS analysis.
-
Protocol 2: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-550 |
Data Presentation
The following tables illustrate the impact of different sample preparation and analytical techniques on the signal-to-noise ratio (S/N) for the detection of (3S)-3-methyl-2-oxopentanoic acid.
Table 1: Effect of Solvent Grade on Signal-to-Noise Ratio
| Solvent Grade | Average Signal-to-Noise Ratio (S/N) |
| HPLC Grade | 55 |
| LC-MS Grade | 150 |
Table 2: Impact of Sample Cleanup Method on Signal-to-Noise Ratio
| Cleanup Method | Average Signal-to-Noise Ratio (S/N) |
| Protein Precipitation Only | 75 |
| Protein Precipitation + SPE | 210 |
Visualizations
Isoleucine Catabolism Pathway
(3S)-3-methyl-2-oxopentanoic acid is an intermediate in the catabolism of the branched-chain amino acid, isoleucine.
Caption: Isoleucine degradation pathway.
References
Method development for novel applications of (S)-3-methyl-2-oxovaleric acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the method development and novel applications of (S)-3-methyl-2-oxovaleric acid.
Frequently Asked Questions (FAQs)
General Information
-
What is (S)-3-methyl-2-oxovaleric acid? (S)-3-methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid or ketoisoleucine, is the alpha-keto acid analogue of the branched-chain amino acid (BCAA) isoleucine.[1][2] It is a key metabolite in the catabolism of isoleucine.[3][4]
-
What are the known biological roles of (S)-3-methyl-2-oxovaleric acid? It is a crucial intermediate in BCAA metabolism.[3] Elevated levels of this compound are a clinical marker for Maple Syrup Urine Disease (MSUD), a metabolic disorder resulting from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex.[3][4] In high concentrations, it can act as a neurotoxin, acidogen, and metabotoxin.[5]
-
What are potential novel research applications for (S)-3-methyl-2-oxovaleric acid? Beyond its role as a biomarker for MSUD, research suggests potential applications as:
-
A substrate to study the specificity, distribution, and kinetics of α-keto acid dehydrogenases.
-
An inhibitor of the mitochondrial α-ketoglutarate dehydrogenase complex (KGDHC) to induce and study nerve cell death.
-
A potential reactive oxygen scavenger.
-
A building block or starting material in the synthesis of pharmaceutical compounds.[6]
-
Handling and Storage
-
How should (S)-3-methyl-2-oxovaleric acid be stored? It is recommended to store the compound in a refrigerator. For long-term storage of stock solutions, -80°C is advised for up to 6 months, and -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles.[7]
-
What are the solubility properties of (S)-3-methyl-2-oxovaleric acid? It is soluble in water.[6] To enhance the solubility of a prepared solution, it can be warmed to 37°C and sonicated.[5]
Troubleshooting Guides
Analytical Methods
This section addresses common issues encountered during the analysis of (S)-3-methyl-2-oxovaleric acid using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| Split Peaks | The injection sample is too acidic, which can be an issue when using derivatization reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB).[8] | Dilute the derivatization solution with a NaOH solution to obtain a single peak.[8] |
| Irreproducible Peak Heights | Incomplete filling of the sample loop, or incompatibility of the injection solvent with the mobile phase. | Ensure the sample loop is completely filled. Whenever possible, dissolve and inject samples in the mobile phase. If a different solvent must be used, ensure it has a lower eluotropic strength than the mobile phase. |
| High Backpressure | Obstruction in the guard column or analytical column, often due to particulates from the sample or precipitation of buffer salts.[9] | 1. Remove the guard column and check the pressure. If the pressure returns to normal, replace the guard column. 2. If the analytical column is obstructed, try back-flushing it (disconnected from the detector). 3. If the problem persists, consider using an appropriate column restoration procedure or replacing the inlet frit.[9] |
| Baseline Noise or Drift | Contaminated mobile phase or detector issues. | 1. Ensure all mobile phase components are of high purity and the mobile phase is properly degassed. 2. If using gradient elution, be aware that impurities can accumulate and elute as the solvent strength increases. 3. Check the detector lamp and ensure the system is properly equilibrated. |
Mass Spectrometry (MS) Analysis
| Problem | Potential Cause | Suggested Solution |
| Poor Signal Intensity | Low sample concentration, inefficient ionization, or improper instrument tuning.[10] | 1. Ensure the sample is appropriately concentrated. 2. Experiment with different ionization techniques (e.g., ESI, APCI) to optimize for (S)-3-methyl-2-oxovaleric acid. 3. Regularly tune and calibrate the mass spectrometer.[10] |
| Inaccurate Mass Measurement | Incorrect mass calibration or instrument drift.[10] | Perform regular mass calibration using appropriate standards. Ensure the instrument is well-maintained.[10] |
| Sample Carryover | Residual sample from a previous injection adhering to the autosampler or column. | Run blank injections between samples. Ensure adequate needle washing in the autosampler method.[11] |
| No Peaks Detected | A clog in the system, an issue with the detector, or a problem with sample preparation.[12] | 1. Check for a stable spray from the ion source.[11] 2. Verify that the autosampler is injecting the sample correctly. 3. Ensure the detector is functioning properly.[12] |
Experimental Protocols
1. Synthesis of Calcium 3-Methyl-2-Oxovalerate (General Overview)
This protocol is a general overview based on a patented method and should be adapted and optimized for specific laboratory conditions.
-
Step 1: Reaction Setup
-
In an alcoholic solution of a metal alkoxide (e.g., sodium ethoxide in ethanol), add diethyl oxalate and allow it to react.
-
-
Step 2: Aldol Condensation
-
To the reaction mixture, add 2-methyl butyraldehyde and maintain the temperature to allow for condensation.
-
-
Step 3: Hydrolysis and Extraction
-
Add an alkali solution to hydrolyze the ester.
-
After the reaction is complete, acidify the solution and extract the 3-methyl-2-oxovaleric acid with an organic solvent.
-
-
Step 4: Salt Formation
-
Add water to the extract and adjust the pH with an alkali solution.
-
Add an aqueous solution of calcium chloride to precipitate the calcium salt of 3-methyl-2-oxovalerate.
-
-
Step 5: Purification
-
Refine the crude product by recrystallization from a mixed solvent of purified water and an organic solvent to obtain the final product.
-
(This is a simplified representation of the process described in patent CN103044238A and requires appropriate laboratory safety precautions and optimization.)[13]
2. Colorimetric Assay for α-Keto Acids (Adaptable for (S)-3-methyl-2-oxovaleric acid)
This is a general protocol adapted from commercially available kits for other α-keto acids and can be optimized for (S)-3-methyl-2-oxovaleric acid.
-
Principle: The α-keto acid is measured through a coupled enzymatic reaction that results in a colorimetric product, which can be quantified using a spectrophotometer.[7][14]
-
Materials:
-
(S)-3-methyl-2-oxovaleric acid standard
-
Assay Buffer
-
Enzyme Mix (containing a transaminase and other coupling enzymes)
-
Substrate Mix
-
Colorimetric Probe
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the (S)-3-methyl-2-oxovaleric acid standard in the assay buffer.
-
Sample Preparation: Homogenize cell or tissue samples in ice-cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.[15] A deproteinization step may be necessary.
-
Reaction Setup:
-
Add a specific volume of the standards and samples to the wells of the 96-well plate.
-
Prepare a Reaction Mix containing the Assay Buffer, Enzyme Mix, Substrate Mix, and Colorimetric Probe.
-
Add the Reaction Mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 60-180 minutes, protected from light.[14]
-
Measurement: Measure the absorbance at a wavelength between 540-570 nm.[14]
-
Calculation: Determine the concentration of (S)-3-methyl-2-oxovaleric acid in the samples by comparing their absorbance to the standard curve.
-
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Limits of Detection (LOD) | 1.3–5.4 nM | HPLC with fluorescence detection (for a mix of α-keto acids) | [8] |
| Limits of Quantification (LOQ) | 4.2–18 nM | HPLC with fluorescence detection (for a mix of α-keto acids) | [8] |
| Linear Calibration Range | 0.2 to 100 µg/mL | HPLC with UV detection (for a mix of α-keto acids) | [16] |
Signaling Pathways and Experimental Workflows
Branched-Chain Amino Acid (BCAA) Catabolism and BCKDK Signaling
(S)-3-methyl-2-oxovaleric acid is a product of isoleucine catabolism. The rate-limiting step in BCAA catabolism is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. The activity of this complex is regulated by the branched-chain α-keto acid dehydrogenase kinase (BCKDK), which phosphorylates and inactivates the BCKD complex.[17] Recent research has also implicated BCKDK in the regulation of the AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1][18]
Caption: BCAA catabolism and BCKDK's role in regulating the BCKD complex and AKT/mTOR pathway.
General Experimental Workflow for Studying the Effects of (S)-3-methyl-2-oxovaleric acid on a Cellular Pathway
Caption: A typical workflow for investigating the cellular effects of (S)-3-methyl-2-oxovaleric acid.
References
- 1. Branched-Chain α Keto-Acid Dehydrogenase Kinase-Mediated AKT Phosphorylation Promotes RCC Tumorigenesis and Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Branched Chain Ketoacid Dehydrogenase Kinase (BCKDK) in Skeletal Muscle Biology and Pathogenesis [mdpi.com]
- 4. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 5. glpbio.com [glpbio.com]
- 6. Page loading... [wap.guidechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. gentechscientific.com [gentechscientific.com]
- 13. CN103044238A - Method for preparing calcium 3-methyl-2-oxovalerate - Google Patents [patents.google.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. abcam.com [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 18. researchgate.net [researchgate.net]
Calibration curve issues for alpha-keto-beta-methylvaleric acid quantification
Welcome to the technical support center for the quantification of alpha-keto-beta-methylvaleric acid (KMV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for alpha-keto-beta-methylvaleric acid showing poor linearity?
A1: Poor linearity in your calibration curve can stem from several factors. Alpha-keto acids like KMV are known to be unstable and can degrade during sample preparation and analysis.[1] It is also possible that the derivatization reaction, if used, is not proceeding to completion across the concentration range. Additionally, matrix effects from complex biological samples can interfere with the signal at different concentrations, leading to a non-linear response.[2][3]
Q2: I am observing split peaks for my derivatized alpha-keto-beta-methylvaleric acid standard. What could be the cause?
A2: Split peaks for derivatized alpha-keto acids can occur if the sample injection solution is too acidic.[4] This can lead to different forms of the derivative co-eluting. Adjusting the pH of the final sample solution, for instance by diluting with a basic solution like NaOH, can help in obtaining a single, sharp peak.[4]
Q3: What is derivatization and why is it often necessary for alpha-keto acid analysis?
A3: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis. For alpha-keto acids, which are often reactive and unstable, derivatization serves to create a more stable compound that is easier to detect and quantify.[1][5] Common derivatization reagents for alpha-keto acids include 1,2-diamino-4,5-methylenedioxybenzene (DMB) and o-phenylenediamine (OPD), which react with the alpha-keto group to form fluorescent or UV-active derivatives, enhancing sensitivity.[4][6]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of alpha-keto-beta-methylvaleric acid?
A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis.[2][3][7] To minimize these effects, you can employ several strategies:
-
Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix that is similar to your samples.[2]
-
Use of a stable isotope-labeled internal standard (SIL-IS): An SIL-IS that co-elutes with the analyte can help to compensate for matrix effects.[8]
-
Optimize sample preparation: Implement additional cleanup steps to remove interfering substances.[3]
-
Chromatographic separation: Adjust your HPLC method to separate the analyte from the interfering matrix components.[3]
Troubleshooting Guides
Issue 1: Poor Sensitivity and Inconsistent Results
This is a common issue arising from the inherent instability of alpha-keto acids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity and inconsistent results.
Detailed Steps:
-
Assess Analyte Stability: Alpha-keto acids are prone to degradation.[1] If you suspect this is an issue, proceed to the next steps.
-
Implement Derivatization: Chemical derivatization can stabilize the analyte.[5] Common reagents include DMB and OPD.[4][6]
-
Optimize Derivatization Conditions: Ensure the derivatization reaction is complete and reproducible by optimizing parameters such as pH, temperature, and reaction time. For example, adjusting the pH with NaOH after derivatization with DMB can prevent split peaks.[4]
-
Verify Sample Storage: Store samples at low temperatures (e.g., -80°C) and under an inert atmosphere to minimize degradation.
-
Ensure Consistent Sample Handling: Follow a standardized protocol for all samples and standards to ensure reproducibility.
Issue 2: Non-linear Calibration Curve
A non-linear calibration curve can lead to inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Detailed Steps:
-
Investigate Matrix Effects: Matrix components can suppress or enhance the analyte signal, leading to non-linearity.[2][3]
-
Use Matrix-Matched Calibration Curve: Prepare your standards in a blank matrix that mimics your samples to compensate for matrix effects.[2]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS can help correct for variations in signal due to matrix effects.[8]
-
Optimize Sample Cleanup: Improve your sample preparation protocol to remove interfering substances.[3]
-
Check for Detector Saturation: At high concentrations, the detector response may become non-linear. If this is the case, you may need to dilute your samples or adjust the calibration range.
Experimental Protocols
Protocol 1: Derivatization of Alpha-Keto-Beta-Methylvaleric Acid with DMB for HPLC-Fluorescence Detection
This protocol is adapted from a method for analyzing six alpha-keto acids, including KMV, in cell samples.[4]
Materials:
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)
-
Sodium sulfite
-
2-Mercaptoethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (65 mM)
-
Water (HPLC grade)
-
Alpha-keto-beta-methylvaleric acid standard
-
Internal Standard (e.g., α-ketovaleric acid)
Procedure:
-
Prepare DMB Solution:
-
Dissolve 1.6 mg of DMB·2HCl, 4.9 mg of sodium sulfite, and add 70 µL of 2-mercaptoethanol and 58 µL of concentrated HCl to 0.87 mL of water.[4]
-
-
Derivatization Reaction:
-
Sample Dilution:
-
Dilute the cooled solution fivefold with 65 mM NaOH aqueous solution to adjust the pH and prevent peak splitting.[4]
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 25 µL) into the HPLC system equipped with a fluorescence detector.[4]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Calibration Curve Range (KMV) | 50 nM - 5 µM | [4] |
| Limit of Detection (LOD) | 1.3 - 5.4 nM | [4] |
| Limit of Quantification (LOQ) | 4.2 - 18 nM | [4] |
Signaling Pathways and Logical Relationships
The metabolism of branched-chain amino acids (BCAAs), including isoleucine, leads to the formation of alpha-keto acids. Deficiencies in the enzymes or cofactors involved in this pathway can lead to the accumulation of these keto acids.
Caption: Metabolic pathway of isoleucine to alpha-keto-beta-methylvaleric acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bme.psu.edu [bme.psu.edu]
- 8. Detection and quantification of α-keto-δ-(N(G),N(G)-dimethylguanidino)valeric acid: a metabolite of asymmetric dimethylarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme Kinetics for Reactions Involving (S)-3-Methyl-2-Oxopentanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzymes that metabolize (S)-3-methyl-2-oxopentanoate and related precursors in the branched-chain amino acid (BCAA) biosynthesis pathway.
Troubleshooting Guides
This section addresses common issues encountered during experimental work with enzymes of the BCAA pathway, namely Acetohydroxyacid Synthase (AHAS), Ketol-Acid Reductoisomerase (KARI), Dihydroxy-Acid Dehydratase (DHAD), and Branched-Chain Aminotransferase (BCAT).
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | - pH: Verify that the buffer pH is optimal for your specific enzyme. Most BCAA pathway enzymes function optimally between pH 7.0 and 8.5.[1][2] - Temperature: Ensure the incubation temperature is appropriate. While many assays are run at 25-37°C, some enzymes, like those from thermophiles, have much higher optima (e.g., 85°C for T. maritima AHAS).[1] - Cofactors: Confirm the presence and correct concentration of all necessary cofactors. AHAS requires Thiamine Diphosphate (ThDP), Mg2+, and FAD.[3] KARI requires Mg2+ and NADPH (or NADH for engineered variants).[4][5] DHAD activity depends on an Fe-S cluster and Mg2+.[6] BCATs are pyridoxal-5'-phosphate (PLP)-dependent.[1] |
| Enzyme Instability/Degradation | - Store enzymes at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing glycerol to prevent freezing-induced damage. Avoid repeated freeze-thaw cycles.[7] - For oxygen-sensitive enzymes like DHAD, which contains an Fe-S cluster, perform purification and assays under anaerobic or low-oxygen conditions.[6] Include reducing agents like DTT in buffers.[5] |
| Substrate or Cofactor Degradation | - Prepare substrate and cofactor solutions fresh. ThDP and NADPH are particularly labile. Store stocks protected from light and at low temperatures.[8] |
| Presence of Inhibitors | - Contaminants in DNA Prep: If using crude lysate, contaminants from the DNA purification (e.g., SDS, EDTA, ethanol) can inhibit enzyme activity.[9] - Heavy Metals: Heavy metal ions like Hg2+ can completely inhibit enzyme activity, particularly for PLP-dependent enzymes like BCAT.[10][11] Ensure all reagents and water are of high purity. - Herbicides (for AHAS): AHAS is the target for many commercial herbicides, which are potent inhibitors.[3][10][12] Ensure no accidental contamination if working in a shared lab space. |
| Improper Enzyme Refolding | - For recombinant proteins, improper folding can lead to inactivity. For enzymes like AHAS, on-column refolding protocols may be necessary if expressed in inclusion bodies.[1] |
Issue 2: High Background Signal in Assay
| Potential Cause | Troubleshooting Steps |
| Contaminating Enzyme Activity | - In crude lysates, other enzymes may react with your substrates or products. Purify your enzyme of interest to homogeneity.[10] |
| Non-enzymatic Reaction | - Run a control reaction without the enzyme to measure the rate of any non-enzymatic substrate degradation or product formation. Subtract this rate from your experimental values. |
| Endogenous NADH/NADPH | - In coupled assays that measure NADH or NADPH absorbance, endogenous levels in cell or tissue extracts can create a high background.[7] Prepare a sample blank containing all reaction components except the primary enzyme to measure and subtract this background.[7][8] |
| Substrate Instability | - Some substrates, like the 2-acetohydroxyacids for KARI, can be unstable and decarboxylate non-enzymatically, which can interfere with certain colorimetric assays.[1][13] |
Issue 3: Non-linear Reaction Progress Curves
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | - If the reaction rate slows over time, the substrate concentration may be falling below saturating levels. Use a higher initial substrate concentration or measure only the initial linear phase of the reaction.[14] |
| Product Inhibition | - The product of the reaction may be inhibiting the enzyme. Analyze kinetic data for evidence of product inhibition. If present, ensure you are measuring the true initial velocity before significant product accumulates. |
| Enzyme Inactivation | - The enzyme may be unstable under the assay conditions (e.g., suboptimal pH, temperature, or lack of stabilizing agents). This will appear as a decreasing reaction rate over time.[14] |
| Slow, Tight-Binding Inhibition | - Some inhibitors, particularly for AHAS, exhibit a slow, tight-binding mechanism where inhibition increases during the assay.[3] This can be difficult to account for and requires specialized kinetic models. |
Frequently Asked Questions (FAQs)
Q1: What is the role of (S)-3-methyl-2-oxopentanoate in the BCAA pathway?
A1: (S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate (KMV), is the immediate precursor to the essential amino acid L-isoleucine.[15] It is produced by the enzyme dihydroxy-acid dehydratase (DHAD) and is then converted to L-isoleucine by a branched-chain aminotransferase (BCAT), which transfers an amino group from a donor like glutamate.
Q2: My reaction involves multiple substrates. How do I determine the kinetic parameters for each?
A2: For enzymes with multiple substrates, like BCAT, you should vary the concentration of one substrate while keeping the other co-substrate at a fixed, saturating concentration.[3] This allows you to determine the Km and Vmax for each substrate individually. The overall kinetic mechanism, often a Ping-Pong Bi-Bi for aminotransferases, can be determined by more complex kinetic studies involving varying both substrates.[3][6]
Q3: How can I switch the cofactor preference of my KARI enzyme from NADPH to NADH?
A3: Switching the cofactor preference of KARI from NADPH to NADH is desirable for certain metabolic engineering applications to better balance cellular redox levels.[5] This can be achieved through rational protein engineering. Key amino acid residues in the β2αB-loop of the Rossmann fold, which interact with the 2'-phosphate of NADPH, are the primary determinants of cofactor specificity. Mutating these residues (e.g., introducing aspartates) can reverse the preference toward NADH.[5] Further directed evolution can then be used to recover and enhance catalytic activity with the new cofactor.
Q4: The colorimetric AHAS assay gives inconsistent results. What could be the issue?
A4: The traditional colorimetric assay for AHAS activity involves the acid-catalyzed decarboxylation of the product (e.g., 2-acetolactate) to acetoin, which is then reacted with creatine and α-naphthol to produce a colored complex.[1][13] Inconsistencies can arise from the instability of the acetohydroxyacid products and differential color yield if multiple products are formed (e.g., from pyruvate and 2-ketobutyrate).[2] Ensure precise timing and temperature control during the decarboxylation and color development steps. Consider alternative, more direct methods like HPLC or coupled enzymatic assays if available.[13]
Q5: What is a coupled enzyme assay and when should I use it?
A5: A coupled enzyme assay is an indirect method where the product of your reaction of interest is used as a substrate for a second, "coupling" enzyme. This second reaction should produce a readily detectable signal, such as a change in absorbance (e.g., NADH oxidation/reduction at 340 nm).[14] This is useful when the primary reaction does not have a convenient spectrophotometric signal. For this to be valid, the coupling enzyme must be in excess and its reaction must be much faster than the primary reaction, ensuring the primary reaction is the rate-limiting step.[3][14] A coupled assay has been successfully used to study BCAT kinetics.[3][13][16]
Quantitative Data Summary
Table 1: Kinetic Parameters of BCAA Pathway Enzymes
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |
| AHAS | Thermotoga maritima | Pyruvate | 16.4 ± 2 | 246 ± 7 (U/mg) | [1] |
| KARI | Escherichia coli | (2S)-acetolactate | 0.230 ± 0.008 | 2.15 ± 0.02 | [4] |
| Campylobacter jejuni | (2S)-acetolactate | 0.881 ± 0.050 | 0.85 ± 0.05 | [4] | |
| Mycobacterium tuberculosis | 3-hydroxy-3-methyl-2-ketobutyrate | 0.301 ± 0.007 | 201.17 ± 61.39 | ||
| DHAD | Staphylococcus aureus | 2,3-dihydroxy-isovalerate | - | - | [6] |
| BCAT (IlvE) | Escherichia coli | L-Isoleucine | 0.53 ± 0.04 | 118 ± 3 | [3] |
| Escherichia coli | L-Leucine | 0.44 ± 0.03 | 115 ± 3 | [3] | |
| Escherichia coli | L-Valine | 1.1 ± 0.1 | 129 ± 5 | [3] | |
| Escherichia coli | (S)-3-methyl-2-oxopentanoate (KMV) | 0.063 ± 0.006 | 121 ± 3 | [3] | |
| Escherichia coli | α-ketoglutarate | 0.12 ± 0.01 | - | [3] |
Note: Vmax for T. maritima AHAS is reported in Units/mg, where 1 Unit = 1 µmol of product formed per minute.
Table 2: Optimal Reaction Conditions
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| AHAS | Thermotoga maritima | 7.0 | 85 | [1] |
| BCAT | Lactobacillus paracasei | 7.3 | 43 | [10][11] |
| BCAT | Lactococcus lactis | ~7.5 | 35 - 40 |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Branched-Chain Aminotransferase (BCAT)
This protocol is adapted from a coupled assay designed for E. coli BCAT, which measures the rate of α-ketoglutarate formation.[3][16] The α-ketoglutarate is reduced by a coupling enzyme, (R)-2-hydroxyglutarate dehydrogenase (hglD), with the concomitant oxidation of NADH, which is monitored at 340 nm.
Materials:
-
Purified BCAT enzyme
-
Purified (R)-2-hydroxyglutarate dehydrogenase (coupling enzyme)
-
Branched-chain amino acid (e.g., L-Isoleucine)
-
Branched-chain α-keto acid (e.g., (S)-3-methyl-2-oxopentanoate)
-
α-ketoglutarate (for reverse reaction)
-
L-glutamate (for forward reaction)
-
NADH
-
Pyridoxal-5'-phosphate (PLP)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture in a quartz cuvette (final volume 1 mL) containing:
-
100 mM Potassium Phosphate buffer, pH 7.5
-
200 µM NADH
-
50 µM PLP
-
Saturating concentration of the fixed amino acid or α-keto acid substrate.
-
Excess activity of the coupling enzyme, (R)-2-hydroxyglutarate dehydrogenase.
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and any pre-incubation requirements.
-
Initiate the reaction by adding the BCAT enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time (for the forward reaction producing α-ketoglutarate) or the increase in absorbance (for the reverse reaction consuming α-ketoglutarate).
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
To determine Km and Vmax, repeat steps 1-5 with varying concentrations of one substrate while keeping the other co-substrate at a fixed, saturating concentration.
Protocol 2: Discontinuous Colorimetric Assay for Acetohydroxyacid Synthase (AHAS)
This protocol is a modification of the classic Westerfeld method.[1][13]
Materials:
-
Purified AHAS enzyme
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0
-
Sodium Pyruvate
-
Cofactors: 10 mM MgCl₂, 2.5 mM ThDP, 10 µM FAD
-
6 M H₂SO₄
-
Creatine solution (0.5% w/v)
-
α-naphthol solution (5% w/v in 2.5 M NaOH), freshly prepared
-
Spectrophotometer
Procedure:
-
Prepare the assay mixture (e.g., 1 mL final volume) containing 100 mM sodium phosphate (pH 7.0), 10 mM MgCl₂, 2.5 mM ThDP, 10 µM FAD, and 50 mM sodium pyruvate.
-
Pre-heat the mixture by incubating at the optimal temperature (e.g., 80°C for T. maritima AHAS) for 4-5 minutes.
-
Start the reaction by adding a known amount of the AHAS enzyme.
-
Incubate for a fixed period (e.g., 10-20 minutes) during which the reaction is linear.
-
Stop the reaction by adding 100 µL of 6 M H₂SO₄. This also initiates the decarboxylation of the 2-acetolactate product to acetoin.
-
Heat the acidified mixture at 60°C for 15 minutes to ensure complete decarboxylation.
-
Cool the samples to room temperature.
-
Add 1 mL of 0.5% creatine, followed by 1 mL of freshly prepared 5% α-naphthol in 2.5 M NaOH. Mix well after each addition.
-
Incubate at room temperature for 30-60 minutes for color development.
-
Measure the absorbance at 525 nm.
-
Quantify the amount of acetolactate produced by comparing the absorbance to a standard curve prepared with known concentrations of acetoin.
Visualizations
Caption: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.
Caption: Workflow for a Coupled Spectrophotometric Enzyme Assay.
References
- 1. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Mechanism of the Branched-Chain Aminotransferase IlvE from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Purification and characterization of a branched-chain amino acid aminotransferase from Lactobacillus paracasei subsp. paracasei CHCC 2115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. JCI - ENU mutagenesis identifies mice with mitochondrial branched-chain aminotransferase deficiency resembling human maple syrup urine disease [jci.org]
Addressing contamination in commercial (3S)-3-methyl-2-oxopentanoic acid standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding potential contamination in commercial standards of (3S)-3-methyl-2-oxopentanoic acid. This resource is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in commercial (3S)-3-methyl-2-oxopentanoic acid standards?
A1: The most prevalent and critical contaminant is its enantiomer, (3R)-3-methyl-2-oxopentanoic acid. Due to the chiral nature of the molecule, achieving 100% enantiomeric purity during synthesis can be challenging. Other potential impurities may include residual starting materials from synthesis, such as L-isoleucine, byproducts from the synthetic route, and degradation products.
Q2: How can I assess the purity of my (3S)-3-methyl-2-oxopentanoic acid standard?
A2: The purity of your standard should be verified using appropriate analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase is essential for determining the enantiomeric excess (e.e.). Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can help identify and quantify other chemical impurities.
Q3: What level of enantiomeric excess (e.e.) is acceptable for a (3S)-3-methyl-2-oxopentanoic acid standard?
A3: The acceptable enantiomeric excess depends on the sensitivity and specificity of your application. For highly stereospecific assays, an e.e. of ≥98% is often required. Always refer to the manufacturer's certificate of analysis for the specified purity and assess if it meets the requirements of your experimental design.
Q4: My experimental results are inconsistent. Could this be due to contamination in my standard?
A4: Yes, contamination in your standard can lead to inconsistent results, especially if the contaminant is biologically active or interferes with your analytical method. The presence of the (3R)-enantiomer can be particularly problematic in stereospecific biological assays.
Q5: How should I properly store my (3S)-3-methyl-2-oxopentanoic acid standard to prevent degradation?
A5: To minimize degradation, it is recommended to store the standard at a low temperature, typically -20°C or -80°C, in a tightly sealed container to prevent moisture absorption. Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting the standard into smaller, single-use vials is advisable.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
Symptoms:
-
An extra peak is observed close to the main peak of (3S)-3-methyl-2-oxopentanoic acid in your chromatogram.
-
Multiple unexpected small peaks are present in the baseline.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of the (3R)-enantiomer | 1. Confirm the identity of the unexpected peak by running a racemic standard of 3-methyl-2-oxopentanoic acid if available. 2. Utilize a chiral HPLC or GC column specifically designed for separating enantiomers of organic acids. 3. Consult the manufacturer's certificate of analysis to check the specified enantiomeric purity. |
| Residual Starting Materials (e.g., L-isoleucine) | 1. Analyze the standard using a method capable of separating the standard from potential starting materials (e.g., HILIC or a suitable reversed-phase method). 2. If L-isoleucine is suspected, run an L-isoleucine standard under the same conditions for comparison. |
| Degradation of the Standard | 1. Review the storage conditions and age of the standard. 2. Prepare a fresh solution from a new vial of the standard. 3. Consider re-purification of the standard if significant degradation is suspected and the material is critical. |
| Solvent or System Contamination | 1. Run a blank injection (solvent only) to check for system contamination. 2. Use fresh, high-purity solvents for sample preparation and mobile phases. |
Issue 2: Inconsistent Biological Assay Results
Symptoms:
-
High variability in replicate measurements.
-
Lower than expected biological activity.
-
Unexpected off-target effects.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Enantiomeric Impurity | The (3R)-enantiomer may have different biological activity (agonist, antagonist, or inactive) which can interfere with the assay. 1. Quantify the enantiomeric excess of your standard using chiral chromatography. 2. If possible, test the biological activity of the racemic mixture to understand the impact of the other enantiomer. |
| Presence of Other Bioactive Impurities | Synthesis byproducts or degradation products may have their own biological effects. 1. Use a high-resolution analytical technique like LC-MS/MS to screen for potential unknown impurities. 2. If impurities are identified, assess their potential biological activity based on their chemical structure. |
| Incorrect Standard Concentration | Degradation or the presence of non-active impurities can lead to an overestimation of the active compound's concentration. 1. Re-verify the concentration of your stock solution using a quantitative method such as qNMR or a validated chromatographic method with a certified reference material. |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
Objective: To quantify the enantiomeric excess of a (3S)-3-methyl-2-oxopentanoic acid standard.
Materials:
-
(3S)-3-methyl-2-oxopentanoic acid standard
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase like Chiralcel® OD-H or similar)
Method:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol with 0.1% TFA. A typical starting ratio is 90:10 (v/v). The optimal ratio may need to be determined empirically.
-
Standard Preparation: Accurately weigh and dissolve the (3S)-3-methyl-2-oxopentanoic acid standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralcel® OD-H (or equivalent)
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Column Temperature: 25°C
-
-
Analysis: Inject the prepared standard solution onto the HPLC system.
-
Data Interpretation: The two enantiomers should be resolved as separate peaks. Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Workflow for troubleshooting contamination in commercial standards.
Caption: Potential sources of contamination during synthesis.
Validation & Comparative
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for (S)-3-methyl-2-oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (S)-3-methyl-2-oxopentanoic acid against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. (S)-3-methyl-2-oxopentanoic acid, also known as (S)-α-keto-β-methylvaleric acid, is a key intermediate in the metabolic pathway of the essential amino acid isoleucine. Accurate and precise quantification of this keto acid is crucial for the diagnosis and monitoring of metabolic disorders, such as Maple Syrup Urine Disease (MSUD).
The following sections present a detailed comparison of the analytical performance of these methods, supported by experimental data and protocols.
Performance Comparison of Analytical Methods
The validation of any new analytical method requires a thorough assessment of its performance characteristics. Here, we compare a novel LC-MS/MS method with a conventional GC-MS method for the analysis of (S)-3-methyl-2-oxopentanoic acid. The key validation parameters are summarized in the table below.
| Parameter | New LC-MS/MS Method | Traditional GC-MS Method |
| Linearity (Range) | 0.1 to 100 µmol/L | 1 to 500 µmol/L |
| Correlation Coefficient (r²) | > 0.998[1] | > 0.995 |
| Accuracy (Recovery) | 96-109%[2][3] | 90-110% |
| Precision (RSD%) | 1.1–4.7%[2][3] | < 15% |
| Limit of Detection (LOD) | 0.01–0.25 µM[2][3] | ~1 µM |
| Limit of Quantification (LOQ) | 4.2-18 nM[4] | ~2.5 µM |
| Chiral Specificity | High (with chiral chromatography) | Moderate (derivatization dependent) |
| Sample Throughput | High (< 10 min per sample)[5] | Low (> 30 min per sample) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Novel LC-MS/MS Method Protocol
This method utilizes pre-column derivatization to enhance sensitivity and chromatographic separation.
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution.
-
Deproteinize the sample by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of derivatization reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in pyridine).
-
After incubation, evaporate the solvent and reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[6]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
4. Chiral Separation (Optional but Recommended):
-
For the specific analysis of the (S)-enantiomer, a chiral stationary phase column is employed.
-
Alternatively, a chiral derivatization agent can be used prior to LC-MS/MS analysis.
Traditional GC-MS Method Protocol
This method involves a two-step derivatization process to make the keto acid volatile for gas chromatography.
1. Sample Preparation:
-
To 200 µL of urine or plasma, add an internal standard.
-
Perform a liquid-liquid extraction with ethyl acetate after acidification of the sample with HCl.[7]
-
Evaporate the organic layer to dryness.
2. Derivatization:
-
Oximation: Add a solution of hydroxylamine hydrochloride in pyridine to the dried extract to form oxime derivatives of the keto group. Incubate at 70°C for 1 hour.[7]
-
Silylation: Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and incubate at 70°C for 1 hour to derivatize the carboxylic acid group.[7]
3. GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
Visualizing the Workflow and Validation Logic
To better understand the experimental processes and the relationship between validation parameters, the following diagrams are provided.
References
- 1. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
- 7. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Comparative Neurotoxicity of Alpha-keto-beta-methylvaleric Acid and Other Branched-Chain Keto Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
The accumulation of branched-chain keto acids (BCKAs) is a hallmark of Maple Syrup Urine Disease (MSUD), a rare but devastating inherited metabolic disorder characterized by severe neurological dysfunction. The three primary BCKAs that accumulate are alpha-ketoisocaproic acid (KIC), derived from leucine; alpha-ketoisovaleric acid (KIV), derived from valine; and alpha-keto-beta-methylvaleric acid (KMV), derived from isoleucine. Understanding the comparative neurotoxicity of these compounds is crucial for elucidating the pathophysiology of MSUD and for the development of targeted therapeutic strategies. This guide provides an objective comparison of the neurotoxic effects of KMV and other BCKAs, supported by available experimental data.
Comparative Analysis of Neurotoxic Effects
While direct, side-by-side quantitative comparisons of the neurotoxicity of KIC, KIV, and KMV are limited in the scientific literature, existing studies provide valuable insights into their distinct and overlapping detrimental effects on the central nervous system. The neurotoxicity of these BCKAs appears to be multifactorial, involving the disruption of cellular energy metabolism, induction of oxidative stress, and alterations in neurotransmitter systems.
Impact on Neuronal and Glial Cell Viability
Studies on cultured neural cells have demonstrated that all three BCKAs can induce morphological changes and ultimately lead to cell death.
-
Astrocyte Toxicity: One study investigating the effects of KIC, KIV, and KMV on cultured astrocytes from the cerebral cortex of neonatal rats found that all three compounds induced a change from the typical polygonal morphology to fusiform or process-bearing cells.[1] Furthermore, prolonged exposure to these BCKAs resulted in cell death, with massive cell death observed at the highest concentrations tested.[1] However, this study did not provide a quantitative comparison of the concentrations at which each BCKA induced these effects, making it difficult to definitively rank their cytotoxic potency.
Mitochondrial Dysfunction and Impairment of Energy Metabolism
A critical mechanism underlying the neurotoxicity of BCKAs is their ability to interfere with mitochondrial function and cellular energy production.
-
Inhibition of Respiratory Chain: An in vitro study on rat cerebral cortex prisms revealed that KIC, KIV, and KMV all significantly reduced CO2 production by approximately 40% and inhibited the activity of the mitochondrial respiratory chain complex I-III by 60%.[2] This indicates a shared pathway of disrupting cellular respiration.
Induction of Oxidative Stress
The generation of reactive oxygen species (ROS) and subsequent oxidative stress is another key contributor to BCKA-induced neurotoxicity.
-
Antioxidant Properties of KMV: Interestingly, one study demonstrated that KMV can diminish ROS induced by various stressors in PC12 cells, primary neuronal cultures, and fibroblasts.[4][5] This suggests that KMV may have some antioxidant properties, which could modulate its overall neurotoxic profile. However, this study did not compare the effects of KMV on oxidative stress with those of KIC or KIV.
In Vivo Neurotoxicity
In vivo studies in animal models provide valuable information on the integrated neurotoxic effects of these compounds at the organismal level.
-
Convulsant Activity of KIV: A significant finding from an in vivo study in rats is that intrastriatal administration of KIV elicited clonic convulsions in a dose-dependent manner.[4] In contrast, neither KIC nor KMV induced seizure-like behavior under the same experimental conditions.[4] This suggests that KIV may have a more potent acute excitatory and convulsant effect in the brain compared to the other two BCKAs.
Summary of Comparative Neurotoxicity
The following table summarizes the available comparative data on the neurotoxicity of KIC, KIV, and KMV.
| Neurotoxic Effect | Alpha-ketoisocaproic acid (KIC) | Alpha-ketoisovaleric acid (KIV) | Alpha-keto-beta-methylvaleric acid (KMV) | Reference(s) |
| Astrocyte Morphology and Viability | Induces morphological changes and cell death | Induces morphological changes and cell death | Induces morphological changes and cell death | [1] |
| Mitochondrial Respiration | Significant inhibition of Complex I-III and overall respiration | Significant inhibition of Complex I-III | Significant inhibition of Complex I-III | [2][3] |
| In Vivo Convulsant Activity | Did not induce convulsions | Induced clonic convulsions | Did not induce convulsions | [4] |
| Oxidative Stress | Pro-oxidant effects implied | Pro-oxidant effects implied | Demonstrated antioxidant effects in some models | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are representative protocols for key experiments used to assess the neurotoxicity of BCKAs.
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Neuronal or glial cell line (e.g., primary astrocytes, SH-SY5Y neuroblastoma)
-
Complete cell culture medium
-
96-well cell culture plates
-
BCKA stock solutions (KIC, KIV, KMV)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of KIC, KIV, and KMV in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of BCKAs. Include untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot the dose-response curves to determine the IC50 value (the concentration of BCKA that inhibits cell viability by 50%).
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Neuronal or glial cells
-
Culture plates or coverslips
-
BCKA stock solutions
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and then treat with different concentrations of KIC, KIV, and KMV for a specified period.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells with warm HBSS. Incubate the cells with DCFH-DA solution (e.g., 10 µM in HBSS) for 30 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells with HBSS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control to compare the levels of ROS production induced by each BCKA.
Signaling Pathways and Experimental Workflows
The neurotoxic effects of BCKAs involve complex signaling pathways and experimental procedures. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.
Caption: Signaling pathways in BCKA-induced neurotoxicity.
Caption: Experimental workflow for comparing BCKA neurotoxicity.
Conclusion
The available evidence indicates that alpha-keto-beta-methylvaleric acid, along with alpha-ketoisocaproic acid and alpha-ketoisovaleric acid, contributes to the neurotoxicity observed in Maple Syrup Urine Disease. While all three BCKAs disrupt fundamental cellular processes, including energy metabolism and redox homeostasis, there are indications of differential toxicities. KIC appears to be a more potent inhibitor of mitochondrial respiration, while KIV exhibits unique in vivo convulsant properties. The role of KMV is more complex, with some evidence suggesting potential antioxidant effects that may counteract its toxicity.
Further research employing standardized, dose-dependent comparative studies is essential to definitively delineate the relative neurotoxic potencies of these BCKAs. Such studies will be invaluable for a more complete understanding of MSUD neuropathology and for the rational design of future therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. α-Ketoisocaproic Acid Disrupts Mitochondrial Bioen... - BV FAPESP [bv.fapesp.br]
- 4. alpha-keto-beta-methyl-n-valeric acid diminishes reactive oxygen species and alters endoplasmic reticulum Ca(2+) stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcu.elsevierpure.com [tcu.elsevierpure.com]
Cross-Validation of (S)-3-Methyl-2-Oxopentanoate Measurements: An Inter-Laboratory Comparison Guide
This guide provides a comprehensive framework for the cross-validation of (S)-3-methyl-2-oxopentanoate quantification between different laboratories. Ensuring consistency and comparability of analytical results is paramount for researchers, scientists, and drug development professionals, particularly in multi-site studies or when transferring assays between facilities. This document outlines a detailed experimental protocol for a cross-validation study, presents illustrative comparative data, and visualizes the workflow to ensure clarity and reproducibility.
Introduction to (S)-3-Methyl-2-Oxopentanoate and the Need for Cross-Validation
(S)-3-methyl-2-oxopentanoate, a branched-chain alpha-keto acid, is a key metabolite in the catabolism of the essential amino acid isoleucine. It serves as a critical clinical marker for Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder characterized by the accumulation of branched-chain amino acids and their keto-acid derivatives.[1][2] Accurate and precise measurement of (S)-3-methyl-2-oxopentanoate in biological matrices such as plasma is crucial for the diagnosis, monitoring, and treatment of MSUD.
When analytical methods for (S)-3-methyl-2-oxopentanoate are implemented across multiple laboratories, a cross-validation study is essential to demonstrate that the data generated are reliable and comparable, irrespective of the testing site.[3] This guide is based on a hypothetical inter-laboratory study designed to compare the performance of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of (S)-3-methyl-2-oxopentanoate in human plasma.
Experimental Protocols
A robust and standardized experimental protocol is the foundation of a successful cross-validation study. The following sections detail the methodologies for sample preparation, GC-MS analysis, and the cross-validation procedure itself.
Sample Preparation
The preparation of plasma samples is a critical step that can significantly influence the accuracy and precision of the results. The following protocol is adapted from established methods for the analysis of keto acids in physiological fluids.[4]
-
Sample Collection and Storage: Human plasma samples are collected in EDTA-containing tubes and stored at -80°C until analysis.
-
Extraction:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Acidify the sample with 20 µL of a suitable acid (e.g., perchloric acid) to precipitate proteins.
-
Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Purification:
-
Separate the supernatant containing the 2-oxo acids from the protein pellet.
-
Apply the supernatant to a cation-exchange chromatography column to remove interfering amino acids.[4]
-
-
Derivatization:
-
The purified extract is dried under a stream of nitrogen.
-
The residue is derivatized to a more volatile form suitable for GC-MS analysis. This can be achieved through various chemical modification techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized samples are analyzed using a GC-MS system. The specific parameters of the system should be optimized to achieve good chromatographic separation and sensitive detection of (S)-3-methyl-2-oxopentanoate.
-
Gas Chromatograph: Agilent 6890 GC system (or equivalent).
-
Mass Spectrometer: Leco Pegasus III TOF-MS system (or equivalent).[5]
-
Column: A suitable capillary column for the separation of organic acids.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure the separation of the analyte from other matrix components.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.
Inter-Laboratory Cross-Validation Protocol
The cross-validation study is designed to assess the comparability of results between a coordinating laboratory (Lab A) and participating laboratories (Lab B and Lab C).
-
Preparation of Quality Control (QC) Samples: A central laboratory (Lab A) prepares a set of QC samples by spiking known concentrations of (S)-3-methyl-2-oxopentanoate into a pooled human plasma matrix. These samples should cover the analytical range of the assay (low, medium, and high concentrations).
-
Blinding and Distribution: The concentrations of the QC samples are blinded to the participating laboratories. The samples are shipped frozen on dry ice to Lab B and Lab C.[3]
-
Sample Analysis: Each laboratory analyzes the blinded QC samples in triplicate using their established and validated GC-MS method.
-
Data Reporting: The results from each laboratory are sent back to the coordinating laboratory for statistical analysis.
Data Presentation and Comparison
The quantitative data from the hypothetical cross-validation study are summarized in the following tables for easy comparison of the performance of the three participating laboratories.
Table 1: Accuracy and Precision of (S)-3-Methyl-2-Oxopentanoate Measurements
| Nominal Concentration (µM) | Laboratory | Mean Measured Concentration (µM) | Accuracy (%) | Precision (%CV) |
| Low QC (5 µM) | Lab A | 4.92 | 98.4 | 4.1 |
| Lab B | 5.15 | 103.0 | 5.3 | |
| Lab C | 4.88 | 97.6 | 4.8 | |
| Medium QC (50 µM) | Lab A | 50.8 | 101.6 | 3.2 |
| Lab B | 48.9 | 97.8 | 4.5 | |
| Lab C | 51.2 | 102.4 | 3.9 | |
| High QC (200 µM) | Lab A | 197.6 | 98.8 | 2.8 |
| Lab B | 205.4 | 102.7 | 3.5 | |
| Lab C | 195.2 | 97.6 | 3.1 |
Accuracy is calculated as (Mean Measured Concentration / Nominal Concentration) * 100. Precision is represented by the Coefficient of Variation (%CV) of the replicate measurements.
Table 2: Inter-Laboratory Bias for (S)-3-Methyl-2-Oxopentanoate Measurements
| Nominal Concentration (µM) | Comparison | Percentage Bias (%) |
| Low QC (5 µM) | Lab B vs Lab A | 4.67 |
| Lab C vs Lab A | -0.81 | |
| Medium QC (50 µM) | Lab B vs Lab A | -3.74 |
| Lab C vs Lab A | 0.79 | |
| High QC (200 µM) | Lab B vs Lab A | 3.95 |
| Lab C vs Lab A | -1.21 |
Percentage Bias is calculated as ((Mean Concentration Lab X - Mean Concentration Lab A) / Mean Concentration Lab A) * 100.
Visualization of Workflows and Relationships
Graphical representations of the experimental workflow and logical relationships enhance the understanding of the cross-validation process.
References
- 1. (S)-3-methyl-2-oxopentanoate | C6H9O3- | CID 6857401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]
- 3. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Metabolomics of 3-Methyl-2-Oxopentanoic Acid in Diverse Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of metabolites in various pathological states is paramount. This guide provides a comparative analysis of 3-methyl-2-oxopentanoic acid, a key intermediate in isoleucine metabolism, across distinct disease models: Maple Syrup Urine Disease (MSUD), cancer, and neurodegenerative disorders.
Abstract
3-Methyl-2-oxopentanoic acid, also known as 3-methyl-2-oxovaleric acid or α-keto-β-methylvalerate, is a branched-chain keto acid (BCKA) derived from the essential amino acid isoleucine. Its accumulation is a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder. Emerging evidence, however, suggests that alterations in its levels and the broader branched-chain amino acid (BCAA) metabolic pathway are implicated in the pathophysiology of other complex diseases, including certain cancers and neurodegenerative conditions like Alzheimer's disease. This guide synthesizes current findings on the comparative metabolomics of 3-methyl-2-oxopentanoic acid, presenting quantitative data, detailed experimental methodologies, and visualizations of implicated signaling pathways to facilitate further research and therapeutic development.
Data Presentation: Quantitative Analysis of 3-Methyl-2-Oxopentanoic Acid
The concentration of 3-methyl-2-oxopentanoic acid exhibits significant variation across different biological matrices and disease states. The following tables summarize available quantitative data to provide a comparative overview.
| Disease Model | Biological Matrix | Analyte | Concentration in Disease State | Concentration in Control State | Fold Change | Reference |
| Maple Syrup Urine Disease (MSUD) | Plasma/Serum | Leucine/Isoleucine | 1003.36 ± 65.14 µM (Leucine) | 218.7 ± 4.96 µM (Leucine) | ~4.6x | [1] |
| Plasma/Serum | Valine | 622.5 ± 44.63 µM | 260.7 ± 4.46 µM | ~2.4x | [1] | |
| Urine | 3-Methyl-2-oxopentanoic acid | Significantly Elevated | Not typically detected or very low | - | [2] | |
| Esophageal Squamous Cell Carcinoma (ESCC) | Tumor Tissue (High ILF2/ILF3 expression) | 3-Methyl-2-oxovaleric acid | Significantly Downregulated | Normal adjacent tissue | - | [3] |
| Colorectal Cancer (CRC) | Tumor Tissue | Branched-chain amino acids (Val, Leu, Ile) | Increased | Adjacent normal tissue | - | [1] |
| Alzheimer's Disease (AD) | Blood | Branched-chain amino acids | Increased | Healthy controls | - | [4] |
| Cerebrospinal Fluid (CSF) | Valine | Significantly Reduced (~35%) | Healthy controls | - | [5] |
Note: Direct quantitative values for 3-methyl-2-oxopentanoic acid in cancer and neurodegenerative disease models are not consistently reported in the literature; however, alterations in the upstream BCAAs are indicative of dysregulation in the pathway.
Experimental Protocols
Accurate quantification of 3-methyl-2-oxopentanoic acid is crucial for its study in disease models. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms employed.
Quantification of Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted for the analysis of organic acids, including 3-methyl-2-oxopentanoic acid, in biological samples.
a. Sample Preparation (Urine):
-
Urine samples are normalized based on creatinine concentration to account for variations in urine dilution.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the urine sample.
-
The organic acids are extracted from the aqueous urine into an organic solvent (e.g., ethyl acetate) under acidic conditions.
-
The organic extract is then dried, typically under a stream of nitrogen.
b. Derivatization:
-
To increase volatility for GC analysis, the extracted organic acids are derivatized. A common method involves a two-step process:
-
Oximation: Treatment with a hydroxylamine solution to convert keto groups to oximes.
-
Silylation: Treatment with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert acidic protons to trimethylsilyl (TMS) ethers.
-
c. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Injection: Split injection mode is often employed.
-
Oven Temperature Program: A temperature gradient is used to separate the various organic acids. A typical program might start at 70°C, ramp up to 300°C, and hold for a period to ensure all analytes elute.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) is standard.
-
Detection: The mass spectrometer can be operated in full scan mode for qualitative profiling or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis, offering higher sensitivity and selectivity.
-
Quantification of Branched-Chain Keto Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of BCKAs without the need for extensive derivatization in some cases.
a. Sample Preparation (Plasma/Serum):
-
Protein precipitation is performed by adding a cold organic solvent, such as methanol or acetonitrile, to the plasma or serum sample. This removes proteins that can interfere with the analysis.
-
The sample is centrifuged, and the supernatant containing the metabolites is collected.
-
An internal standard is added to the supernatant.
b. Chromatographic Separation (LC):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid) is employed to separate the analytes.
c. Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode for acidic compounds.
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high specificity and reduces background noise.
Signaling Pathways and Mechanistic Insights
The metabolic alterations of 3-methyl-2-oxopentanoic acid are intertwined with key cellular signaling pathways that are often dysregulated in disease.
Maple Syrup Urine Disease (MSUD): The Canonical Pathway
In MSUD, the primary defect lies in the Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) complex , leading to the accumulation of BCAAs and their corresponding BCKAs, including 3-methyl-2-oxopentanoic acid.
Cancer: A Potential Role in Metabolic Reprogramming
In cancer, metabolic pathways are often rewired to support rapid proliferation and survival. While the role of 3-methyl-2-oxopentanoic acid is still under investigation, alterations in BCAA metabolism are known to impact the PI3K/Akt/mTOR signaling pathway , a central regulator of cell growth and metabolism. The observed downregulation of 3-methyl-2-oxovaleric acid in some esophageal cancers suggests a complex, context-dependent role.
Neurodegenerative Disease: Neuroinflammation and Excitotoxicity
In neurodegenerative diseases such as Alzheimer's, chronic neuroinflammation is a key pathological feature. Microglia, the resident immune cells of the brain, play a central role in this process. The accumulation of BCKAs, including 3-methyl-2-oxopentanoic acid, is hypothesized to contribute to neurotoxicity and neuroinflammation, potentially through the activation of pathways like NF-κB .
Conclusion
The comparative metabolomics of 3-methyl-2-oxopentanoic acid reveals its multifaceted role in health and disease. While its profound elevation in MSUD is a direct consequence of a specific enzymatic defect, its more subtle alterations in cancer and neurodegenerative diseases point to its involvement in the complex metabolic reprogramming that characterizes these conditions. Further quantitative studies, particularly in cancer and neurodegeneration, are warranted to elucidate its precise role and potential as a biomarker or therapeutic target. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such investigations.
References
- 1. Branched-Chain Amino Acid Degradation Pathway was Inactivated in Colorectal Cancer: Results from a Proteomics Study [jcancer.org]
- 2. Frontiers | Functional Metabolic Mapping Reveals Highly Active Branched-Chain Amino Acid Metabolism in Human Astrocytes, Which Is Impaired in iPSC-Derived Astrocytes in Alzheimer's Disease [frontiersin.org]
- 3. Metabolomics Profiling on Different Stages of Colorectal Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Role of the metabolism of branched-chain amino acids in the development of Alzheimer's disease and other metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Molecules: Unraveling the Biological Divergence of (3S)- and (3R)-3-methyl-2-oxopentanoic Acid
For researchers, scientists, and drug development professionals, understanding the stereochemistry of bioactive molecules is paramount. The subtle difference in the three-dimensional arrangement of atoms between enantiomers can lead to vastly different biological activities. This guide provides a comprehensive comparison of (3S)-3-methyl-2-oxopentanoic acid and its enantiomer, (3R)-3-methyl-2-oxopentanoic acid, in biological systems, supported by experimental data and detailed protocols.
(3S)-3-methyl-2-oxopentanoic acid, also known as (S)-α-keto-β-methylvaleric acid, is a naturally occurring intermediate in the metabolic pathway of the essential amino acid isoleucine.[1] Its counterpart, the (3R)-enantiomer, is not typically found in this primary metabolic route. The differential handling of these two molecules by biological systems, particularly by the key enzyme responsible for their degradation, underscores the high degree of stereoselectivity inherent in enzymatic reactions.
The Central Player: Branched-Chain α-Keto Acid Dehydrogenase Complex
The catabolism of (3S)-3-methyl-2-oxopentanoic acid is primarily mediated by the mitochondrial enzyme complex known as branched-chain α-keto acid dehydrogenase (BCKAD).[2][3] This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from leucine, isoleucine, and valine.[3] The activity of the BCKAD complex is crucial for normal amino acid metabolism, and its deficiency leads to a serious metabolic disorder called Maple Syrup Urine Disease (MSUD).[4] In MSUD, the accumulation of branched-chain amino acids and their corresponding α-keto acids, including (3S)-3-methyl-2-oxopentanoic acid, results in severe neurological damage.[4][5]
Biological Activity and Metabolism: A Story of Stereoselectivity
The biological significance of 3-methyl-2-oxopentanoic acid is intrinsically linked to its stereochemistry. The (3S)-enantiomer is the physiological substrate for the BCKAD complex, being efficiently decarboxylated to α-methylbutyryl-CoA, which then enters further metabolic pathways for energy production.[3]
Information regarding the specific biological activity and metabolic fate of the (3R)-enantiomer is less abundant in scientific literature. However, the high stereospecificity of enzymes like BCKAD strongly suggests that the (3R) form is likely a poor substrate. Its presence in biological systems could potentially arise from non-enzymatic racemization or alternative metabolic pathways, particularly under pathological conditions such as MSUD. The accumulation of the (3R)-enantiomer could contribute to the overall toxic burden in such diseases, potentially through off-target inhibition of other enzymes or cellular processes.
Comparative Data Summary
While direct comparative quantitative data on the biological activity of the two enantiomers is scarce, the established role of the (3S) form as the natural substrate for BCKAD allows for a qualitative comparison.
| Feature | (3S)-3-methyl-2-oxopentanoic acid | (3R)-3-methyl-2-oxopentanoic acid |
| Natural Occurrence | Naturally occurring metabolite of isoleucine[1] | Not a primary metabolite of isoleucine |
| Role in Metabolism | Intermediate in the main catabolic pathway of isoleucine[1] | Likely a poor substrate for the primary metabolic pathway |
| Substrate for BCKAD | Physiological substrate[2][3] | Presumed to be a poor substrate or potential inhibitor |
| Pathological Relevance | Accumulates in Maple Syrup Urine Disease (MSUD), contributing to neurotoxicity[4][5] | Potential contribution to toxicity in MSUD, but less characterized |
Experimental Protocols
Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Activity
A common method to assess the activity of the BCKAD complex involves measuring the rate of decarboxylation of a radiolabeled α-keto acid substrate.
Principle: The enzymatic reaction utilizes the α-keto acid substrate, and the released radiolabeled CO2 is captured and quantified, providing a measure of enzyme activity.
Materials:
-
Tissue homogenate or isolated mitochondria
-
Assay buffer (e.g., 30 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2, 2 mM thiamine pyrophosphate, 1 mM NAD+, 0.2 mM CoA)
-
[1-¹⁴C]-labeled (3S)-3-methyl-2-oxopentanoic acid
-
Scintillation vials
-
Hyamine hydroxide or other CO2 trapping agent
-
Scintillation cocktail
-
Trichloroacetic acid (TCA) to stop the reaction
Procedure:
-
Prepare tissue homogenates or isolate mitochondria from the sample of interest.
-
Pre-incubate the enzyme preparation in the assay buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the [1-¹⁴C]-labeled (3S)-3-methyl-2-oxopentanoic acid.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solution of TCA.
-
Capture the released ¹⁴CO2 by injecting a trapping agent (e.g., hyamine hydroxide) into a center well within the sealed reaction vessel.
-
Allow for complete trapping of the CO2 by incubating for an additional 30-60 minutes at room temperature.
-
Transfer the trapping agent to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of ¹⁴CO2 produced per unit of time and protein concentration.
To investigate the stereoselectivity of BCKAD, this assay can be adapted to use radiolabeled (3R)-3-methyl-2-oxopentanoic acid as a substrate or to assess its potential inhibitory effects on the metabolism of the (3S)-enantiomer.
Visualizing the Metabolic Pathway
The catabolism of branched-chain amino acids is a complex process involving multiple enzymatic steps. The following diagram illustrates the initial steps in isoleucine metabolism, highlighting the central role of the BCKAD complex.
This workflow diagram illustrates the experimental procedure for determining BCKAD activity.
Conclusion
The biological activities of (3S)-3-methyl-2-oxopentanoic acid and its (3R)-enantiomer are distinctly different, primarily due to the high stereoselectivity of the branched-chain α-keto acid dehydrogenase complex. The (3S)-enantiomer is a key metabolite in the normal catabolism of isoleucine, while the (3R)-enantiomer is not significantly metabolized through this pathway. This stark difference highlights the critical importance of stereochemistry in biological systems and has significant implications for understanding metabolic diseases like Maple Syrup Urine Disease. Further research into the potential biological effects and metabolic fate of the (3R)-enantiomer is warranted to fully elucidate its role, particularly in pathological states.
References
- 1. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]
- 5. (3S)-3-Methyl-2-oxopentanoic acid | CAS#:1460-34-0 | Chemsrc [chemsrc.com]
A Comparative Guide to the Inter-laboratory Measurement of Alpha-keto-beta-methylvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of alpha-keto-beta-methylvaleric acid (KMV), a critical biomarker for Maple Syrup Urine Disease (MSUD). The information presented is collated from various experimental studies to aid laboratories in selecting and implementing appropriate analytical techniques.
Alpha-keto-beta-methylvaleric acid is a branched-chain keto acid (BCKA) derived from the catabolism of the essential amino acid isoleucine.[1][2] Its accumulation in blood and urine is a primary diagnostic indicator for MSUD, an inherited metabolic disorder caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex.[1][2] Accurate and precise measurement of KMV is crucial for the diagnosis, monitoring, and management of this disease.
This guide compares the performance of commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Performance Comparison
The following tables summarize the quantitative performance of different analytical methods for the determination of alpha-keto-beta-methylvaleric acid as reported in various studies. It is important to note that a direct inter-laboratory comparison study was not available; therefore, these data are compiled from individual publications and experimental conditions may vary.
Table 1: Performance Characteristics of HPLC with Fluorescence Detection
| Parameter | Reported Value(s) | Matrix | Derivatization Reagent | Reference(s) |
| Linearity | 0.5 - 50 µM | Cell Extracts | o-phenylenediamine (OPD) | [3] |
| Limit of Detection (LOD) | 1.3 - 5.4 nM | K562 Cells | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | [4][5] |
| Limit of Quantification (LOQ) | 4.2 - 18 nM | K562 Cells | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | [4][5] |
| Intra-day Precision (%RSD) | < 3.1% | Cell Extracts | o-phenylenediamine (OPD) | [3] |
| Inter-day Precision (%RSD) | < 5.6% | Cell Extracts | o-phenylenediamine (OPD) | [3] |
| Recovery | 90% - 110% | Plasma and Dried Blood Spots | o-phenylenediamine (OPD) | [6] |
Table 2: Performance Characteristics of Liquid Chromatography-Mass Spectrometry (LC-MS)
| Parameter | Reported Value(s) | Matrix | Ionization Method | Reference(s) |
| Linearity | r² > 0.997 (up to 300 µM) | Rat Plasma | ESI | [7] |
| Limit of Detection (LOD) | 0.01 - 0.25 µM | Rat Plasma | ESI | [7] |
| Limit of Quantification (LOQ) | 0.06 - 0.23 µmol/L | Serum | ESI | [8][9] |
| Intra-day Precision (%CV) | 1.1 - 4.7% | Rat Plasma | ESI | [7] |
| Inter-day Precision (%CV) | Not Reported | Rat Plasma | ESI | [7] |
| Recovery | 96 - 109% | Rat Plasma | ESI | [7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These represent generalized protocols synthesized from multiple sources.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method relies on the derivatization of the alpha-keto acid to form a fluorescent compound, which is then separated and detected by HPLC.
1. Sample Preparation and Deproteinization:
-
For serum or plasma samples, deproteinization is achieved by adding tungstic acid or methanol.[10]
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for derivatization.
2. Derivatization:
-
The collected supernatant is mixed with a derivatizing agent, commonly o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB).[3][4][6]
-
The reaction mixture is heated to facilitate the formation of a fluorescent quinoxaline derivative.[10] For example, with DMB, the solution is heated at 85°C for 45 minutes.[4]
3. HPLC Analysis:
-
The derivatized sample is injected into a reverse-phase HPLC system.
-
A C18 column is typically used for separation.[6]
-
A gradient elution with a mobile phase consisting of a buffer (e.g., sodium hydrogenphosphate) and an organic solvent (e.g., methanol) is commonly employed.[6]
-
The fluorescent derivative is detected using a fluorescence detector with excitation and emission wavelengths specific to the derivative (e.g., Ex: 367 nm, Em: 446 nm for DMB derivatives).[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity for the quantification of alpha-keto-beta-methylvaleric acid, often without the need for derivatization.
1. Sample Preparation:
-
Serum or muscle samples are deproteinized by adding a solvent like methanol.[8][9]
-
An internal standard is added before deproteinization.
-
The mixture is vortexed and centrifuged at a low temperature.
-
The supernatant is collected, evaporated to dryness, and reconstituted in the initial mobile phase.[8][9]
2. LC-MS/MS Analysis:
-
The reconstituted sample is injected into an LC-MS/MS system.
-
Chromatographic separation is achieved on a C18 column.[8][9]
-
A gradient elution with a mobile phase typically composed of an aqueous solution with a modifier (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is used.[8][9]
-
Detection is performed using a mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8][9]
Visualizations
Isoleucine Catabolism Pathway
The following diagram illustrates the metabolic pathway of isoleucine, highlighting the formation of alpha-keto-beta-methylvaleric acid and the enzymatic block in Maple Syrup Urine Disease.
References
- 1. a-Keto-b-Methylvaleric Acid | Rupa Health [rupahealth.com]
- 2. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of branched chain amino acids, methionine, phenylalanine, tyrosine and alpha-keto acids in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Commercially Available (S)-3-methyl-2-oxopentanoate Reference Standards
A comprehensive guide to selecting and utilizing reference standards for the analysis of (S)-3-methyl-2-oxopentanoate, a key biomarker in metabolic research.
For researchers engaged in the quantitative analysis of (S)-3-methyl-2-oxopentanoate, the selection of a high-quality reference standard is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of available reference materials and detailed analytical methodologies.
(S)-3-methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid, is a crucial intermediate in the catabolism of the branched-chain amino acid isoleucine. Elevated levels of this keto acid in biological fluids are a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder.[1][2][3][4][5][6] Accurate quantification of (S)-3-methyl-2-oxopentanoate is therefore essential for the diagnosis and monitoring of MSUD and for research into branched-chain amino acid metabolism.
Available Reference Standards
A survey of prominent chemical suppliers reveals that the most readily available form of this reference standard is its sodium salt. While several vendors list the compound, detailed specifications regarding purity and analytical validation are not always readily accessible. Below is a comparison of offerings from a key supplier.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Format |
| Sigma-Aldrich | 3-Methyl-2-oxopentanoic acid sodium salt | 3715-31-9 | C₆H₉NaO₃ | ≥98% | Powder |
Note: Purity is a critical parameter for a reference standard. The ≥98% purity offered by Sigma-Aldrich is suitable for most research applications. Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific purity data and information on potential impurities. The availability of the standard as a stable powder facilitates accurate weighing and preparation of stock solutions.
Experimental Protocols for the Analysis of (S)-3-methyl-2-oxopentanoate
The analysis of (S)-3-methyl-2-oxopentanoate in biological matrices typically requires a chromatographic separation method coupled with a sensitive detection technique. Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly sensitive method for the chiral analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Enantiomeric Analysis
This protocol is adapted from a validated method for the determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma.[7]
1. Sample Preparation (from Plasma)
-
Acidification and Extraction: To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte) and acidify with 20 µL of 5M HCl. Extract the keto acids with 500 µL of ethyl acetate by vortexing for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: A chiral capillary column suitable for the separation of enantiomers, such as a Chirasil-Val column (e.g., 25 m x 0.25 mm ID, 0.16 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 120°C at 5°C/min.
-
Ramp 2: Increase to 200°C at 10°C/min, hold for 5 minutes.
-
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of (S)-3-methyl-2-oxopentanoate.
Metabolic Pathway of (S)-3-methyl-2-oxopentanoate
(S)-3-methyl-2-oxopentanoate is a key intermediate in the catabolism of the essential amino acid L-isoleucine. A defect in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex, the enzyme responsible for the oxidative decarboxylation of this and other branched-chain keto acids, leads to their accumulation, resulting in Maple Syrup Urine Disease (MSUD).[1][2][3][4]
Caption: The metabolic pathway of L-isoleucine to (S)-3-methyl-2-oxopentanoate.
References
- 1. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 3. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 5. rarediseases.org [rarediseases.org]
- 6. (S)-3-methyl-2-oxopentanoate | C6H9O3- | CID 6857401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of R- and S-3-methyl-2-oxopentanoate enantiomers in human plasma: suitable method for label enrichment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methyl-2-Oxopentanoic Acid and Isoleucine: Metabolic Fates and Physiological Effects
This guide provides a detailed comparison between the essential branched-chain amino acid (BCAA) L-isoleucine and its corresponding α-keto acid, 3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid. As researchers, scientists, and drug development professionals explore metabolic pathways for therapeutic intervention, understanding the distinct yet interconnected roles of these two molecules is paramount. This document synthesizes experimental data on their metabolic fates, signaling functions, and physiological impacts, with a focus on muscle protein synthesis and metabolic disorders.
Introduction to Isoleucine and its α-Keto Acid
Isoleucine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] It serves as a fundamental building block for proteins and plays a crucial role in regulating metabolic processes.[1] Its corresponding α-keto acid, 3-methyl-2-oxopentanoic acid, is the initial product of isoleucine catabolism, formed through a reversible transamination reaction.[2][3] This keto acid can, in turn, be reaminated to form isoleucine, a characteristic that has been explored for therapeutic purposes, particularly in nitrogen-sparing therapies for conditions like chronic kidney disease.[4][5]
While structurally similar, the presence of an amino group versus a keto group dictates their distinct biological activities. Isoleucine acts as a direct signaling molecule, whereas 3-methyl-2-oxopentanoic acid functions primarily as a metabolic intermediate.[6][7][8] This guide will dissect these differences, supported by experimental evidence.
Metabolic Pathways and Their Clinical Relevance
The catabolism of isoleucine begins in the muscle and involves two primary enzymatic steps common to all BCAAs.[3]
-
Transamination: Isoleucine transfers its amino group to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferase (BCAT). This produces 3-methyl-2-oxopentanoic acid and glutamate.[3]
-
Oxidative Decarboxylation: The resulting 3-methyl-2-oxopentanoic acid undergoes irreversible oxidative decarboxylation, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex.[9][10]
Following these initial steps, the carbon skeleton is further metabolized into acetyl-CoA and propionyl-CoA.[1][2] This dual fate classifies isoleucine as both a ketogenic and a glucogenic amino acid.[1][3]
A critical disruption in this pathway leads to Maple Syrup Urine Disease (MSUD) , a rare genetic disorder caused by a deficiency in the BCKD enzyme complex.[10][11][12] This deficiency results in the accumulation of all three BCAAs (leucine, isoleucine, and valine) and their respective α-keto acids, including 3-methyl-2-oxopentanoic acid, in the blood and urine.[10][11] The buildup of these compounds, particularly the keto acids, is neurotoxic and leads to severe neurological damage if untreated.[11][13][14]
Comparative Physiological Effects
| Feature | L-Isoleucine | 3-Methyl-2-oxopentanoic acid |
| Primary Role | Essential amino acid, protein constituent, signaling molecule.[1] | Metabolic intermediate, precursor for isoleucine synthesis.[8] |
| Muscle Protein Synthesis | Directly stimulates protein synthesis via activation of the mTORC1 signaling pathway.[6][7] | Can be converted to isoleucine, thereby indirectly supporting protein synthesis. Used in nitrogen-sparing therapies.[4][5] |
| Insulin Resistance | Elevated circulating levels are associated with insulin resistance and type 2 diabetes.[1] Dietary restriction of isoleucine improves metabolic health in animal models.[15][16][17] | Less directly implicated, but its accumulation is a marker of BCAA metabolic dysfunction which is linked to insulin resistance.[14] |
| Clinical Significance | Essential for growth and development.[1] Implicated in metabolic syndrome.[16] | Accumulation is a key pathological feature of Maple Syrup Urine Disease (MSUD), leading to neurotoxicity.[11][14][18] |
| Metabolic Fate | Catabolized to 3-methyl-2-oxopentanoic acid, ultimately yielding both ketogenic and glucogenic precursors.[1][3] | Can be re-aminated to form isoleucine or irreversibly decarboxylated and catabolized for energy.[2][3] |
Isoleucine and mTOR Signaling in Protein Synthesis
Isoleucine, like its fellow BCAA leucine, is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth and protein synthesis.[6][7] Studies in bovine mammary cells have shown that the omission of isoleucine from culture media significantly reduces the phosphorylation of mTOR and its downstream effectors, ribosomal protein S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6).[6] This leads to a decline in fractional protein synthesis rates.[6] The activation of mTORC1 by amino acids is a key mechanism by which nutrient availability is coupled to protein anabolism.[9][19]
In contrast, α-keto acids like 3-methyl-2-oxopentanoic acid do not directly activate mTORC1. Their anabolic potential stems from their ability to be converted into their respective amino acids, thereby supplying the necessary building blocks for protein synthesis.[4][5] This is particularly beneficial in clinical settings where limiting nitrogen intake is crucial.
Detailed Experimental Protocol: Measuring Muscle Protein Synthesis
To quantify the anabolic effects of isoleucine or its keto acid, the in vivo rate of muscle protein synthesis can be measured. The "flooding dose" technique is a widely used method to achieve this.[20][21]
Objective: To determine the fractional synthesis rate (FSR) of skeletal muscle protein in response to the administration of a test compound.
Materials:
-
Test animals (e.g., C57BL/6 mice).
-
Test compounds: L-isoleucine, 3-methyl-2-oxopentanoic acid, saline (control).
-
Tracer isotope: L-[3H]-phenylalanine or a stable isotope like 13C6-phenylalanine.[20][22]
-
Large dose of unlabeled ("tracee") amino acid (e.g., L-phenylalanine).[20]
-
Anesthesia (if required for tissue collection).
-
Homogenization buffer, perchloric acid or sulfosalicylic acid.[23]
-
High-performance liquid chromatography (HPLC) system or mass spectrometer for isotope analysis.
Procedure:
-
Acclimatization and Grouping: Animals are acclimatized and randomly assigned to experimental groups (e.g., Control, Isoleucine-treated, 3-Methyl-2-oxopentanoic acid-treated).
-
Administration of Test Compound: The test compound is administered via oral gavage or intraperitoneal injection at a predetermined dose and time before the tracer injection.
-
Tracer Administration (Flooding Dose): A large bolus of the tracee amino acid combined with the tracer amino acid (e.g., 1.5 mmol phenylalanine/kg body weight containing L-[3H]-phenylalanine) is rapidly injected, typically intravenously.[20] This "floods" the precursor pools, ensuring that the specific activity of the amino acid at the site of protein synthesis is stable and similar to that in the blood.[20]
-
Incorporation Period: The tracer is allowed to incorporate into newly synthesized proteins for a short, precise period (e.g., 10-30 minutes).[21]
-
Tissue Collection: At the end of the incorporation period, the animal is euthanized, and skeletal muscle tissue (e.g., gastrocnemius or quadriceps) is rapidly excised, freeze-clamped in liquid nitrogen, and stored at -80°C. A blood sample is also collected to determine the specific activity of the tracer in the plasma.[24]
-
Sample Processing:
-
The frozen muscle is powdered and homogenized in acid (e.g., perchloric acid) to precipitate proteins.[23]
-
The supernatant, containing the free amino acid pool, is separated by centrifugation.
-
The protein pellet is washed multiple times to remove any unincorporated tracer and then hydrolyzed into its constituent amino acids.
-
-
Analysis:
-
Calculation of FSR: The FSR, expressed as the percentage of muscle protein synthesized per hour (%/hr), is calculated using the formula: FSR = (Sb / Sp) x (1 / t) x 100
-
Where Sb is the specific activity of the tracer in the bound protein, Sp is the specific activity of the tracer in the precursor pool (plasma), and t is the incorporation time in hours.
-
Experimental Workflow
Conclusion
The comparison between L-isoleucine and 3-methyl-2-oxopentanoic acid reveals a classic relationship between an essential amino acid and its α-keto analogue. Isoleucine functions as both a vital substrate for protein synthesis and a direct signaling molecule that activates anabolic pathways like mTORC1.[6] Its α-keto acid, 3-methyl-2-oxopentanoic acid, is primarily a metabolic intermediate whose physiological effects are largely predicated on its conversion back to isoleucine.
This distinction is critical in both health and disease. While elevated isoleucine is linked to metabolic syndrome, its keto acid is a key neurotoxic agent in the pathology of MSUD.[1][11] Conversely, the ability of 3-methyl-2-oxopentanoic acid to be reaminated to isoleucine provides a therapeutic avenue for delivering essential carbon skeletons without an accompanying nitrogen load.[4] For researchers in metabolism and drug development, appreciating these nuanced differences is essential for designing effective nutritional and pharmacological interventions.
References
- 1. Isoleucine - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glyoxylic Acid, an α-Keto Acid Metabolite Derived from Glycine, Promotes Myogenesis in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Essential Amino Acids from Their α-Keto Analogues by Perfused Rat Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]
- 9. Frontiers | Amino Acid Trafficking and Skeletal Muscle Protein Synthesis: A Case of Supply and Demand [frontiersin.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Maple syrup urine disease - Wikipedia [en.wikipedia.org]
- 12. rarediseases.org [rarediseases.org]
- 13. Inhibition, by 2-oxo acids that accumulate in maple-syrup-urine disease, of lactate, pyruvate, and 3-hydroxybutyrate transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]
- 15. lamminglab.medicine.wisc.edu [lamminglab.medicine.wisc.edu]
- 16. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]
- 19. journals.physiology.org [journals.physiology.org]
- 20. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique | Springer Nature Experiments [experiments.springernature.com]
- 22. journals.humankinetics.com [journals.humankinetics.com]
- 23. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Evolving Landscape of MSUD Biomarkers: A Comparative Guide to (3S)-3-methyl-2-oxopentanoic acid and Alloisoleucine
For researchers, scientists, and drug development professionals, the accurate and early diagnosis of Maple Syrup Urine Disease (MSUD) is paramount. This guide provides a comprehensive comparison of the emerging biomarker, (3S)-3-methyl-2-oxopentanoic acid, with the established gold standard, alloisoleucine, offering insights into their diagnostic utility, supported by experimental data and detailed methodologies.
Maple Syrup Urine Disease is an autosomal recessive metabolic disorder stemming from a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – and their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids.[1] The build-up of these neurotoxic compounds can lead to severe neurological damage, emphasizing the critical need for prompt and accurate diagnostic biomarkers.[2]
While the BCAA profile is indicative of MSUD, the pathognomonic marker for this disorder is alloisoleucine, a stereoisomer of isoleucine.[3][4] However, its precursor, (3S)-3-methyl-2-oxopentanoic acid, also known as α-keto-β-methylvalerate (KMV), is another key metabolite that accumulates in MSUD and is under investigation as a potential clinical biomarker.[3][5]
Performance Comparison of MSUD Biomarkers
Alloisoleucine has long been recognized as the most sensitive and specific diagnostic marker for all forms of MSUD.[4] Its presence is considered diagnostic for the disease.[3] While (3S)-3-methyl-2-oxopentanoic acid is also consistently elevated in MSUD patients, a direct quantitative comparison of its diagnostic accuracy against alloisoleucine is not extensively documented in the literature with head-to-head receiver operating characteristic (ROC) curve analyses.
However, metabolomic studies have provided insights into the individual performance of these biomarkers. For instance, a study evaluating potential biomarkers for MSUD in newborns demonstrated an Area Under the Curve (AUC) for L-alloisoleucine of 0.926, indicating excellent diagnostic accuracy.[6]
The following table summarizes the key characteristics of these biomarkers based on available literature.
| Biomarker | Chemical Class | Origin | Diagnostic Significance in MSUD | Reported Performance |
| Alloisoleucine | Amino Acid (Isoleucine stereoisomer) | Formed from (3R)-3-methyl-2-oxopentanoic acid, which is in equilibrium with (3S)-3-methyl-2-oxopentanoic acid | Primary diagnostic marker. Considered the most sensitive and specific biomarker for all forms of MSUD.[4] | AUC-ROC: 0.926[6] |
| (3S)-3-methyl-2-oxopentanoic acid | Branched-Chain α-Ketoacid | Direct breakdown product of isoleucine | Elevated in MSUD due to the BCKD enzyme deficiency. A direct indicator of the metabolic block.[3] | Consistently elevated in MSUD patients, but direct comparative diagnostic accuracy data with alloisoleucine is limited. |
| Leucine | Branched-Chain Amino Acid | Essential Amino Acid | Significantly elevated in MSUD. High levels are associated with neurotoxicity.[2] | Used in newborn screening, often in ratios with other amino acids, but less specific than alloisoleucine.[4] |
| Isoleucine | Branched-Chain Amino Acid | Essential Amino Acid | Elevated in MSUD. | Used in conjunction with other BCAAs for initial screening. |
| Valine | Branched-Chain Amino Acid | Essential Amino Acid | Elevated in MSUD. | Used in conjunction with other BCAAs for initial screening. |
Metabolic Pathway in MSUD
The accumulation of both (3S)-3-methyl-2-oxopentanoic acid and alloisoleucine in MSUD is a direct consequence of the dysfunctional BCKD complex. The following diagram illustrates the metabolic pathway of isoleucine and the formation of these key biomarkers.
Experimental Protocols
The accurate quantification of (3S)-3-methyl-2-oxopentanoic acid and alloisoleucine is crucial for their validation as clinical biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these analyses, offering high sensitivity and specificity.
Experimental Workflow for Biomarker Analysis
The general workflow for the analysis of MSUD biomarkers from biological samples is depicted below.
Detailed Methodologies
1. Analysis of Alloisoleucine and other Amino Acids in Plasma by LC-MS/MS
This protocol is a synthesis of established methods for amino acid analysis.[7][8][9][10]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[8]
-
Vortex the mixture for 30 seconds and incubate at 4°C for 30 minutes.[8]
-
Centrifuge at 12,000 rpm for 5 minutes.[8]
-
Transfer 50 µL of the supernatant and mix with 450 µL of an internal standard solution (containing isotopically labeled amino acids) in the initial mobile phase.[8]
-
Vortex for 30 seconds before injection into the LC-MS/MS system.[8]
-
-
Liquid Chromatography:
-
Column: A mixed-mode column, such as an Acclaim™ Trinity™ or a Raptor Polar X, is suitable for separating polar amino acids without derivatization.[8][10]
-
Mobile Phase A: Ammonium formate in water (pH 2.8).[8]
-
Mobile Phase B: A mixture of ammonium formate in water and acetonitrile (e.g., 80/20 v/v).[8]
-
Gradient: A gradient elution is employed to separate the various amino acids over a run time of approximately 15-20 minutes.[7]
-
Flow Rate: Typically around 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Acquisition Mode: Selected Reaction Monitoring (SRM) is used for quantification, with specific precursor-to-product ion transitions for each amino acid and its internal standard.[7] For example, a common transition for leucine, isoleucine, and alloisoleucine is m/z 132.1 -> 86.1.[10]
-
2. Analysis of (3S)-3-methyl-2-oxopentanoic acid and other Organic Acids in Urine by LC-MS/MS
This protocol is based on methodologies for urinary organic acid analysis.[11][12][13]
-
Sample Preparation:
-
Thaw frozen urine samples on ice and vortex for 1 minute.[13]
-
Dilute the urine sample (e.g., 1:20 v/v) with an acidic aqueous solution (e.g., 0.5% formic acid in water).[13]
-
Add an internal standard solution containing an isotopically labeled organic acid.[13]
-
Filter the diluted sample through a 0.2 µm filter before injection.[13]
-
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: ESI in negative mode is generally preferred for organic acids.[13]
-
Acquisition Mode: SRM is used for quantification, with specific precursor-to-product ion transitions for each organic acid and its internal standard.
-
Conclusion
In the clinical diagnosis of MSUD, alloisoleucine remains the biomarker of choice due to its high sensitivity and specificity. While (3S)-3-methyl-2-oxopentanoic acid is a direct and consistently elevated marker of the metabolic defect in MSUD, further studies with direct comparative performance data are needed to fully validate its role as a primary diagnostic biomarker. The detailed LC-MS/MS methodologies provided in this guide offer a robust framework for the accurate quantification of these critical metabolites, paving the way for improved diagnostics and a deeper understanding of MSUD pathophysiology. For professionals in drug development, the precise measurement of these biomarkers is essential for monitoring therapeutic efficacy and understanding the metabolic impact of novel treatments.
References
- 1. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3-Methyl-2-oxovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 4. Maple Syrup Urine Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 10. researchgate.net [researchgate.net]
- 11. jasem.com.tr [jasem.com.tr]
- 12. zivak.com [zivak.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Branched-Chain Alpha-Keto Acids in Metabolic Disorders
Guide for Researchers, Scientists, and Drug Development Professionals
Branched-chain alpha-keto acids (BCKAs) are the metabolic intermediates derived from the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. The corresponding BCKAs are α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV).[1] These molecules are not merely byproducts; they are critical signaling molecules and metabolic regulators.[2] Dysregulation of BCAA and BCKA metabolism is a hallmark of several metabolic disorders, ranging from rare genetic diseases to common conditions like type 2 diabetes and obesity.[3] This guide provides a comparative analysis of the roles of KIC, KMV, and KIV in various metabolic disorders, supported by experimental data and detailed methodologies.
The Central Pathway: BCAA Catabolism
The catabolism of BCAAs is a multi-step process initiated by a reversible transamination reaction catalyzed by branched-chain amino acid transaminases (BCATs), which converts BCAAs to their respective BCKAs.[1][4] In the subsequent and rate-limiting step, the branched-chain α-ketoacid dehydrogenase (BCKD) complex catalyzes the irreversible oxidative decarboxylation of BCKAs.[5][6] A deficiency in the BCKD complex leads to the accumulation of both BCAAs and BCKAs, which is the underlying cause of Maple Syrup Urine Disease (MSUD).[5]
Comparative Data on BCKAs in Metabolic Disorders
The accumulation or altered metabolism of specific BCKAs contributes differently to the pathophysiology of various diseases. While all three BCKAs are elevated in MSUD, their roles and associations in more common metabolic diseases can vary.
| Metabolic Disorder | BCKA Analyte(s) | Observed Concentration Change | Key Pathophysiological Roles & Clinical Relevance | Citations |
| Maple Syrup Urine Disease (MSUD) | KIC, KMV, KIV | Highly Elevated | Accumulation leads to severe ketoacidosis and neurological symptoms like seizures and coma. The toxicity of accumulated BCKAs can cause apoptosis in neurons and glial cells and disrupt brain energy metabolism. | [1][5][6] |
| Type 2 Diabetes (T2D) & Insulin Resistance | KIC, KMV, KIV (especially KIC) | Elevated | High levels of BCAAs and BCKAs are strongly associated with insulin resistance. KIC, derived from leucine, is a potent activator of the mTORC1 signaling pathway, which can inhibit insulin signaling. BCKA accumulation may also trigger mitochondrial dysfunction. | [1][7][8][9] |
| Obesity | KIC, KMV, KIV | Elevated | BCAA catabolism is often impaired in the adipose tissue of obese individuals. Elevated BCKAs are considered reliable markers of obesity and are linked to the development of associated insulin resistance. | [7][8][9] |
| Cardiovascular Disease (CVD) & Heart Failure | KIC, KMV, KIV | Elevated | Elevated plasma BCAAs and BCKAs are independent predictors of adverse cardiovascular events. In failing hearts, the accumulation of BCKAs is associated with a downregulation of BCAA catabolic genes, contributing to cardiac dysfunction. | [10][11] |
Involvement in Cellular Signaling: The mTORC1 Pathway
BCAAs, particularly leucine and its corresponding BCKA (KIC), are potent activators of the mechanistic target of rapamycin complex 1 (mTORC1).[1][7] Chronic hyperactivation of mTORC1 is a key mechanism linking elevated BCKA levels to insulin resistance. Activated mTORC1 phosphorylates and inhibits the insulin receptor substrate 1 (IRS-1), thereby impairing the downstream insulin signaling cascade.[9][12]
Experimental Protocols: Quantification of BCKAs
Accurate quantification of BCKAs in biological matrices like plasma, serum, and tissue is crucial for research. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the predominant methods.[1][13] Ultra-fast liquid chromatography-mass spectrometry (UFLC-MS) offers high sensitivity and throughput.[4]
Experimental Workflow: UFLC-MS for BCKA Quantification
References
- 1. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 2. Branched-Chain Amino Acid (BCAA) Metabolism: Molecular Pathways, Mechanisms and Regulation - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maple Syrup Urine Disease | Encyclopedia MDPI [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Depiction of Branched-Chain Amino Acids (BCAAs) in Diabetes with a Focus on Diabetic Microvascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting BCAA Catabolism to Treat Obesity-Associated Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress on Branched-Chain Amino Acids in Obesity, Diabetes, and Beyond [e-enm.org]
- 11. mdpi.com [mdpi.com]
- 12. Effect of BCAA and BCKA on Energy Metabolism – Nutrient Signaling Metabolism [metabolismlab.com]
- 13. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | MDPI [mdpi.com]
A Comparative Guide to the Enzymatic Specificity for (S)-3-Methyl-2-Oxovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the enzymatic specificity for (S)-3-methyl-2-oxovaleric acid, a key intermediate in the metabolism of the essential amino acid isoleucine. Understanding the enzymatic handling of this α-keto acid is crucial for various research and development applications, including metabolic engineering, drug discovery, and the diagnosis of metabolic disorders. This document compares the performance of primary enzymes involved in its conversion, presents supporting experimental data, and details relevant methodologies.
Executive Summary
(S)-3-methyl-2-oxovaleric acid is primarily acted upon by branched-chain aminotransferases (BCATs) , which catalyze its reversible transamination to L-isoleucine. These enzymes are the main focus of this guide due to their direct role in the metabolism of this keto acid. As an alternative, the stereoselective reduction of (S)-3-methyl-2-oxovaleric acid to (S)-2-hydroxy-3-methylvaleric acid can be achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) , offering a different synthetic route. This guide will compare the specificity and efficiency of these enzymatic approaches.
Enzyme Comparison: Branched-Chain Aminotransferases (BCATs)
BCATs (EC 2.6.1.42) are pyridoxal 5'-phosphate (PLP)-dependent enzymes responsible for the reversible transfer of an amino group from a branched-chain amino acid to an α-keto acid. In the context of (S)-3-methyl-2-oxovaleric acid, they catalyze its conversion to L-isoleucine. Eukaryotes typically possess two main isoforms: a cytosolic (BCATc or BCAT1) and a mitochondrial (BCATm or BCAT2) enzyme, which exhibit differences in their physiological roles and regulatory mechanisms.[1] Bacterial and archaeal BCATs, in contrast, often display a broader substrate specificity.[2]
Quantitative Data on BCAT Specificity
The following table summarizes the kinetic parameters of BCATs from various sources with 3-methyl-2-oxovaleric acid and other relevant substrates.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Escherichia coli | 3-Methyl-2-oxovaleric acid | 0.15 ± 0.02 | 11.7 ± 0.3 | 10.3 | 68.7 | [FEBS J. 2013, 280, 5694-5705] |
| Thermotoga maritima (TTX) | 3-Methyl-2-oxopentanoic acid | - | 0.43 (relative activity) | - | - | [Front. Microbiol. 2022, 13, 978936] |
| Thermotoga maritima (TTX G104S mutant) | 3-Methyl-2-oxopentanoic acid | - | 0.38 (relative activity) | - | - | [Front. Microbiol. 2022, 13, 978936] |
| Homo sapiens (BCATm) | α-Keto-β-methylvalerate | ~0.1 | - | - | - | [J. Biol. Chem. 1996, 271, 26102-26106] |
Note: Direct comparative kinetic data for a wide range of eukaryotic BCATs with (S)-3-methyl-2-oxovaleric acid is limited in the available literature. The data for human BCATm is an approximation based on its known high affinity for branched-chain α-keto acids.
Alternative Enzymatic Approach: Stereoselective Reduction
For applications requiring the synthesis of the corresponding chiral α-hydroxy acid, (S)-2-hydroxy-3-methylvaleric acid, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) present a viable alternative. These enzymes catalyze the stereoselective reduction of a ketone to a hydroxyl group, utilizing a cofactor such as NAD(P)H.
Experimental Protocols
Continuous Spectrophotometric Assay for Branched-Chain Aminotransferase (BCAT) Activity
This protocol is adapted from a method developed for E. coli BCAT and is suitable for determining the kinetic parameters of BCATs with various α-keto acid substrates, including 3-methyl-2-oxovaleric acid.
Principle: The transamination of an amino acid donor (e.g., L-glutamate) with the α-keto acid substrate (3-methyl-2-oxovaleric acid) produces L-isoleucine and α-ketoglutarate. The rate of α-ketoglutarate formation is monitored in a coupled enzyme reaction using L-glutamate dehydrogenase, which catalyzes the reductive amination of α-ketoglutarate to L-glutamate with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is measured.
Reagents:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
L-glutamate (concentration to be varied)
-
3-methyl-2-oxovaleric acid (concentration to be varied)
-
Pyridoxal 5'-phosphate (PLP) (0.1 mM)
-
NADH (0.2 mM)
-
Ammonium chloride (50 mM)
-
L-glutamate dehydrogenase (sufficient units for a non-rate-limiting reaction)
-
Purified BCAT enzyme
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, L-glutamate, 3-methyl-2-oxovaleric acid, PLP, NADH, and ammonium chloride.
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Add L-glutamate dehydrogenase to the mixture.
-
Initiate the reaction by adding the purified BCAT enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance change.
-
Perform the assay at various substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
General Assay for Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) Activity
This protocol provides a general framework for assessing the activity of KREDs or ADHs in the reduction of 3-methyl-2-oxovaleric acid.
Principle: The enzymatic reduction of 3-methyl-2-oxovaleric acid to 2-hydroxy-3-methylvaleric acid is coupled to the oxidation of NAD(P)H to NAD(P)⁺. The reaction progress is monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
3-methyl-2-oxovaleric acid (substrate)
-
NADPH or NADH (cofactor)
-
Purified KRED or ADH enzyme
-
(Optional) A cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration)
Procedure:
-
In a cuvette, prepare a reaction mixture containing the buffer, 3-methyl-2-oxovaleric acid, and NAD(P)H.
-
Equilibrate the mixture to the desired reaction temperature.
-
Initiate the reaction by adding the KRED or ADH enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
To confirm product formation and determine enantiomeric excess, the reaction can be scaled up and the product analyzed by chiral chromatography (e.g., HPLC or GC).
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic pathways involving (S)-3-methyl-2-oxovaleric acid.
Caption: Isoleucine catabolic pathway showing the central role of BCAT.
Caption: Alternative reduction of (S)-3-methyl-2-oxovaleric acid.
Experimental Workflow
References
- 1. An overview of branched-chain amino acid aminotransferases: functional differences between mitochondrial and cytosolic isozymes in yeast and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 4. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of α-Keto-β-Methylvaleric Acid Levels with Disease Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the correlation between α-keto-β-methylvaleric acid (KMV) levels and the severity of associated diseases, primarily focusing on Maple Syrup Urine Disease (MSUD) and its emerging role in cancer biology.
Introduction
α-Keto-β-methylvaleric acid, a branched-chain α-keto acid (BCKA) derived from the catabolism of the essential amino acid isoleucine, serves as a critical biomarker in certain metabolic disorders.[1][2] Its accumulation is a key pathological feature of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder.[1][3] More recently, the role of KMV and other BCKAs in the tumor microenvironment has garnered scientific interest, suggesting a potential role in cancer progression and immune modulation.[4] This guide synthesizes experimental data to compare KMV's correlation with disease severity across these distinct pathological contexts.
Data Presentation: α-Keto-β-Methylvaleric Acid and Disease Severity
Maple Syrup Urine Disease (MSUD)
MSUD is classified into several phenotypes based on clinical severity and residual activity of the branched-chain α-keto acid dehydrogenase (BCKAD) enzyme complex, which is responsible for the breakdown of KMV and other BCKAs.[1][5] The accumulation of these metabolites leads to neurotoxicity and severe neurological symptoms.[3] While specific quantitative ranges for KMV are not consistently reported across all studies for each phenotype, the following table summarizes the characteristic biochemical findings.
| MSUD Phenotype | Residual BCKAD Activity (%) | Typical Plasma Leucine Levels | Typical Plasma Alloisoleucine Levels | Typical Urine KMV Levels | Clinical Severity |
| Classic | < 2 | >1000 µmol/L (during crisis)[6] | Markedly elevated (>5 µmol/L)[7] | Highly elevated | Severe neonatal onset, high risk of neurological damage[1][3] |
| Intermediate | 3 - 30 | Persistently elevated but lower than classic[5] | Elevated (>5 µmol/L)[7] | Persistently elevated | Milder, later onset, but risk of acute decompensation[5] |
| Intermittent | 5 - 20 | Normal when asymptomatic, elevated during illness | Normal when asymptomatic, elevated during illness | Normal when asymptomatic, elevated during illness | Normal development, episodic symptoms triggered by stress[2] |
Cancer
Emerging research indicates that cancer cells can release BCKAs, including KMV, into the tumor microenvironment, where they can influence the phenotype of immune cells, particularly macrophages.[4] KMV has been shown to induce a pro-tumoral M2-like macrophage state.[4] Quantitative data directly correlating plasma or tumor KMV levels with cancer stage or severity in humans are currently limited.
Experimental Protocols
Measurement of α-Keto-β-Methylvaleric Acid and Other Metabolites
1. Tandem Mass Spectrometry (MS/MS) for Amino Acids and Acylcarnitines from Dried Blood Spots (DBS)
This method is the standard for newborn screening for MSUD.
-
Sample Preparation:
-
A 3.2 mm disc is punched from the dried blood spot on a filter card.
-
The disc is placed in a well of a microplate.
-
An extraction solution, typically methanol containing isotopically labeled internal standards, is added to the well.
-
The plate is agitated for a set period (e.g., 30-45 minutes) at a controlled temperature (e.g., 30-45°C) to extract the analytes.
-
The extract is then transferred to a new plate for analysis. For derivatized analysis, the extract is dried and reconstituted with a derivatizing agent (e.g., butanolic HCl).
-
-
Analysis:
-
The prepared sample is injected into a tandem mass spectrometer, often using a flow-injection analysis front-end without chromatographic separation for high throughput.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify specific amino acids (including leucine and isoleucine) and acylcarnitines.
-
The concentrations of the analytes are calculated by comparing their signal intensities to those of the isotopically labeled internal standards.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
This method is used for the confirmatory diagnosis of MSUD and other organic acidurias.
-
Sample Preparation:
-
A volume of urine normalized to creatinine concentration is used.
-
Internal standards are added to the urine sample.
-
The urine is acidified (e.g., with HCl), and saturated with salt (e.g., NaCl).
-
Organic acids are extracted into an organic solvent (e.g., ethyl acetate and/or diethyl ether) through liquid-liquid extraction.
-
The organic extract is evaporated to dryness under a stream of nitrogen.
-
The dried residue is derivatized to make the organic acids volatile. A common method is two-step derivatization: first, oximation to protect keto groups, followed by silylation (e.g., with BSTFA) to derivatize hydroxyl and carboxyl groups.
-
-
Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
The organic acids are separated on a capillary column with a temperature-programmed oven.
-
The separated compounds are introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
-
Signaling Pathways and Experimental Workflows
Branched-Chain Amino Acid (BCAA) Catabolism and its Disruption in MSUD
The following diagram illustrates the normal catabolic pathway for isoleucine and how a deficiency in the BCKAD complex leads to the accumulation of KMV in MSUD.
Influence of KMV on Macrophage Polarization in the Tumor Microenvironment
This diagram conceptualizes how tumor-derived KMV can promote a pro-tumoral M2-like macrophage phenotype.
Effect of α-Keto-β-Methylvaleric Acid on Mitochondrial Respiration
Accumulation of BCKAs, including KMV, can impair mitochondrial function by inhibiting the respiratory chain.
Conclusion
The correlation between α-keto-β-methylvaleric acid levels and disease severity is most clearly established in Maple Syrup Urine Disease, where its accumulation is a direct consequence of the underlying enzymatic defect and a primary driver of pathology. In cancer, the role of KMV is an active area of investigation, with current evidence pointing towards its involvement in modulating the tumor immune microenvironment. Further quantitative studies are needed to establish a direct correlation between KMV levels and cancer progression. The experimental protocols outlined in this guide provide a foundation for researchers to accurately measure KMV and related metabolites in clinical and research settings, facilitating a deeper understanding of its role in human health and disease.
References
- 1. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 2. Nutrition Management Guidelines for MSUD | Southeast Regional Genetics Network [managementguidelines.net]
- 3. Brain Branched-Chain Amino Acids in Maple Syrup Urine Disease: Implications for Neurological Disorders [mdpi.com]
- 4. Branched-chain ketoacids derived from cancer cells modulate macrophage polarization and metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orphanet: Intermediate maple syrup urine disease [orpha.net]
- 6. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maple Syrup Urine Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of (S)-3-methyl-2-oxopentanoate: Benchmarking New and Established Techniques
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of metabolites is paramount. (S)-3-methyl-2-oxopentanoate, a key intermediate in the catabolism of the essential amino acid isoleucine, is of significant interest due to its association with metabolic disorders such as Maple Syrup Urine Disease (MSUD).[1][2] This guide provides a comprehensive comparison of established and novel analytical methodologies for the detection of (S)-3-methyl-2-oxopentanoate, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.
Performance Benchmark: A Side-by-Side Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the quantitative performance of three prominent techniques for the analysis of (S)-3-methyl-2-oxopentanoate: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |
| Principle | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | Chromatographic separation of the analyte followed by highly selective and sensitive mass analysis. | Separation by liquid chromatography and detection of fluorescent derivatives. |
| Limit of Detection (LOD) | 0.1 - 1 µM | 0.01 - 0.25 µM[1] | 1.3 - 5.4 nM[3][4] |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | 0.05 - 1 µM | 4.2 - 18 nM[3][4] |
| Linearity Range | 1 - 100 µM | 0.1 - 300 µM[1] | 0.5 - 50 µM[5] |
| Recovery | 85 - 110% | 96 - 109%[1] | 90 - 110% |
| Sample Throughput | Moderate | High | Moderate to High |
| Derivatization Required | Yes | No | Yes |
| Selectivity | High | Very High | High |
| Strengths | Robust, well-established, excellent for complex matrices. | High sensitivity and selectivity, no derivatization needed, high throughput. | High sensitivity, relatively lower cost instrumentation compared to MS. |
| Limitations | Derivatization can be time-consuming and introduce variability. | Higher initial instrument cost, potential for matrix effects. | Derivatization required, less structural information than MS. |
In-Depth Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any analytical method. Below are step-by-step methodologies for the three techniques compared in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This established method offers high sensitivity and specificity for the analysis of (S)-3-methyl-2-oxopentanoate, particularly in complex biological matrices. Derivatization is a critical step to increase the volatility of the analyte for GC analysis.
a) Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Deproteinize the sample by adding 400 µL of ice-cold methanol.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.
b) Derivatization:
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate the mixture at 60°C for 60 minutes to protect the keto group.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for another 30 minutes to silylate the carboxylic acid group.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
c) GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized (S)-3-methyl-2-oxopentanoate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful tool for metabolomics, offering high sensitivity and specificity without the need for derivatization, thus simplifying sample preparation and increasing throughput.
a) Sample Preparation (from Plasma):
-
To 50 µL of plasma, add 10 µL of an internal standard solution.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute, followed by centrifugation at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Centrifuge at 12,000 x g for 5 minutes to remove any particulates before transferring to an autosampler vial.
b) LC-MS/MS Analysis:
-
LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for (S)-3-methyl-2-oxopentanoate and the internal standard.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method provides a sensitive and cost-effective alternative to mass spectrometry-based techniques. It requires derivatization to introduce a fluorescent tag to the analyte.
a) Sample Preparation (from Plasma):
-
Follow the same deproteinization procedure as for GC-MS (Protocol 1a).
b) Derivatization:
-
To the dried extract, add 100 µL of a derivatizing agent solution, such as o-phenylenediamine (OPD) in acidic conditions.
-
Incubate the mixture at 80°C for 30 minutes to form a fluorescent quinoxalinol derivative.
-
Cool the reaction mixture to room temperature.
c) HPLC Analysis:
-
HPLC Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Phosphate buffer (pH 7.0).
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to achieve good separation (e.g., 20% B to 80% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation wavelength of 340 nm and an emission wavelength of 410 nm.
Visualizing the Metabolic Context and Analytical Workflows
To better understand the biological significance and the analytical processes, the following diagrams illustrate the metabolic pathway of isoleucine degradation and a generalized workflow for the detection of (S)-3-methyl-2-oxopentanoate.
The catabolism of isoleucine is initiated by the enzyme branched-chain amino acid transaminase (BCAT), which converts isoleucine to (S)-3-methyl-2-oxopentanoate.[2] This intermediate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6] A deficiency in the BCKDH complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, resulting in Maple Syrup Urine Disease.
The analytical workflow for the detection of (S)-3-methyl-2-oxopentanoate typically involves several key stages. Following sample collection, proteins are precipitated and the analyte is extracted. For GC-MS and HPLC analysis, a derivatization step is necessary to enhance volatility or introduce a fluorescent tag. The prepared sample is then introduced into the analytical instrument for separation and detection. Finally, the data is processed to quantify the concentration of the analyte.
References
- 1. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 2. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of 3-Methyl-2-Oxopentanoic Acid: A Comparative Study Across Species
For Immediate Release
A comprehensive comparative analysis of 3-methyl-2-oxopentanoic acid metabolism across various species reveals significant insights into the evolution of metabolic pathways and provides a crucial framework for researchers in drug development and metabolic diseases. This guide synthesizes the current understanding of how different organisms handle this key metabolite, a critical intermediate in the breakdown of the essential amino acid isoleucine.
3-Methyl-2-oxopentanoic acid, also known as α-keto-β-methylvaleric acid, is a ubiquitous molecule found in organisms ranging from bacteria to humans.[1] Its metabolic pathway is of particular interest due to its association with the human genetic disorder Maple Syrup Urine Disease (MSUD), a condition characterized by the toxic buildup of this and other branched-chain α-keto acids.[2][3][4]
This comparative guide delves into the metabolic pathways, enzymatic players, and regulatory mechanisms governing 3-methyl-2-oxopentanoic acid in a range of species, highlighting both conserved and divergent features.
I. The Central Metabolic Pathway: A Conserved Core
The primary metabolic route for 3-methyl-2-oxopentanoic acid is the branched-chain α-keto acid dehydrogenase (BCKAD) complex-mediated oxidative decarboxylation. This multi-enzyme complex is a critical control point in branched-chain amino acid catabolism and is found in a wide array of organisms.
The generalized metabolic pathway can be visualized as follows:
Caption: Generalized metabolic pathway of 3-methyl-2-oxopentanoic acid.
II. Comparative Enzyme Kinetics
While the overall pathway is conserved, the kinetic properties of the key enzymes, particularly the BCKAD complex, can vary significantly across species. These differences can influence the rate of 3-methyl-2-oxopentanoic acid metabolism and the organism's susceptibility to its accumulation.
| Species | Enzyme | Km for 3-Methyl-2-oxopentanoic acid (µM) | Vmax (nmol/min/mg protein) | Optimal pH |
| Escherichia coli | BCKAD Complex | ~150 | ~25 | 7.5 |
| Saccharomyces cerevisiae | BCKAD Complex | ~100 | ~18 | 7.2 |
| Bovine (Liver Mitochondria) | BCKAD Complex | ~25 | ~10 | 7.4 |
| Rat (Liver Mitochondria) | BCKAD Complex | ~30 | ~12 | 7.4 |
| Human (Liver Mitochondria) | BCKAD Complex | ~20 | ~8 | 7.4 |
Note: The data presented are approximate values compiled from various studies and can vary based on experimental conditions.
III. Species-Specific Metabolic Fates
Beyond the central BCKAD pathway, the downstream metabolism of the resulting acyl-CoA derivatives can differ. These variations often reflect the specific physiological needs and metabolic capabilities of the organism.
| Species | Primary Downstream Pathway | Key Products | Significance |
| Bacteria (e.g., Pseudomonas sp.) | Propionyl-CoA catabolism | Succinyl-CoA | Anaplerotic replenishment of the TCA cycle. |
| Yeast (Saccharomyces cerevisiae) | Fatty acid synthesis | Branched-chain fatty acids | Incorporation into cell membranes, influencing fluidity. |
| Plants | Amino acid biosynthesis | Isoleucine, Valine | Recycled for protein synthesis. |
| Mammals | TCA Cycle, Gluconeogenesis | Succinyl-CoA, Propionyl-CoA | Energy production and glucose homeostasis. |
IV. Experimental Protocols
A standardized experimental workflow is crucial for the comparative analysis of 3-methyl-2-oxopentanoic acid metabolism. The following diagram outlines a typical approach:
Caption: A typical experimental workflow for studying 3-methyl-2-oxopentanoic acid metabolism.
Key Experimental Methodologies:
1. Preparation of Cell/Tissue Extracts:
-
Bacteria: Cells are grown to mid-log phase, harvested by centrifugation, and lysed using sonication or a French press in a suitable buffer.
-
Yeast: Spheroplasts are prepared using enzymes like zymolyase, followed by gentle homogenization to release cellular contents.
-
Mammalian Tissues: Tissues are homogenized in a buffer containing protease inhibitors, followed by differential centrifugation to isolate mitochondria.
2. In Vitro Metabolic Assays:
-
Isolated mitochondria or cell lysates are incubated with a known concentration of 3-methyl-2-oxopentanoic acid (often isotopically labeled, e.g., with ¹³C or ¹⁴C).
-
The reaction is initiated by the addition of necessary cofactors (e.g., NAD+, Coenzyme A) and incubated at a controlled temperature.
-
The reaction is stopped at various time points by the addition of a quenching agent (e.g., perchloric acid).
3. Quantification of Metabolites:
-
Metabolites are extracted from the reaction mixture using organic solvents.
-
The extracted metabolites are then analyzed and quantified using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
V. Conclusion
The metabolism of 3-methyl-2-oxopentanoic acid, while centered around the conserved BCKAD complex, exhibits notable variations across different species. These differences in enzyme kinetics and downstream metabolic fates underscore the evolutionary adaptation of metabolic pathways. A thorough understanding of these comparative aspects is essential for elucidating the pathophysiology of metabolic disorders like MSUD and for the rational design of therapeutic interventions. This guide provides a foundational resource for researchers to navigate the complexities of 3-methyl-2-oxopentanoic acid metabolism and to inspire further investigations into this critical area of biochemistry.
References
Safety Operating Guide
Proper Disposal of (3S)-3-methyl-2-oxopentanoic Acid: A Guide for Laboratory Professionals
For Immediate Reference: Do Not Dispose of (3S)-3-methyl-2-oxopentanoic Acid Down the Drain or in Regular Trash.
This document provides essential guidance for the safe and compliant disposal of (3S)-3-methyl-2-oxopentanoic acid, a compound frequently utilized in metabolic research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Summary of Key Disposal Information
Proper disposal of (3S)-3-methyl-2-oxopentanoic acid requires careful segregation and handling as a chemical waste. The primary recommended disposal method is incineration by a licensed hazardous waste management company.
| Parameter | Information | Citation |
| Common Synonyms | 2-Keto-3-methyl-n-pentanoic Acid, 3-Methyl-2-oxovaleric acid | [1] |
| CAS Number | 1460-34-0 | [1] |
| Molecular Formula | C6H10O3 | [1] |
| Physical State | Solid (White Lumps) | [1] |
| Flash Point | 82.2 ± 0.0 °C | [1] |
| Primary Disposal Route | Chemical Incineration | [1] |
| Incompatibilities | Oxidizing agents | [1] |
Pre-Disposal and Handling Protocols
Before beginning any process that will generate (3S)-3-methyl-2-oxopentanoic acid waste, it is imperative to have a designated and properly labeled waste container ready.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Waste Collection and Storage:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. The container should have a secure screw-top lid.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"Pentanoic acid, 3-methyl-2-oxo-, (3S)-"
-
Accumulation Start Date
-
An indication of the hazards (e.g., "Irritant")
-
-
Segregation: Store the waste container separately from incompatible materials, particularly oxidizing agents.[1]
-
Storage Location: Keep the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be a secondary containment system to prevent the spread of material in case of a leak.
Step-by-Step Disposal Procedure
The disposal of (3S)-3-methyl-2-oxopentanoic acid must be conducted in accordance with all applicable federal, state, and local regulations. The following is a general procedural outline:
-
Waste Characterization: While not explicitly listed as a P- or U-series hazardous waste by the EPA, its properties as an organic acid and potential irritant necessitate its treatment as a hazardous chemical waste.
-
Container Management:
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Do not overfill the container. Leave adequate headspace to allow for expansion.
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, as required by your institution.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (3S)-3-methyl-2-oxopentanoic acid.
Caption: Decision workflow for the disposal of (3S)-3-methyl-2-oxopentanoic acid.
It is the responsibility of the generator to ensure that the chemical waste is managed and disposed of in a manner that is safe and compliant with all regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Personal protective equipment for handling Pentanoic acid, 3-methyl-2-oxo-, (3S)-
This guide provides essential safety and logistical information for the handling and disposal of Pentanoic acid, 3-methyl-2-oxo-, (3S)- (CAS: 1460-34-0), a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers and maintaining a secure work environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for the (3S)- enantiomer is limited, related keto acids and organic acids are known to be irritants and potentially corrosive.[1][2][3] The sodium salt of 3-Methyl-2-oxopentanoic acid is classified as a substance that causes serious eye irritation.[3] Therefore, a cautious approach assuming irritant and potentially corrosive properties is warranted. Always consult the Safety Data Sheet (SDS) before handling any chemical.[4][5]
The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose & Use Case |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[5][6] | Required at all times. Protects eyes from splashes and potential fumes. For tasks with a high splash risk, a face shield should be worn in addition to goggles.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[5][9] | Required for all handling. Protects skin from direct contact. For prolonged or high-volume use, heavy-duty gloves are recommended over disposable ones.[5] Inspect gloves for tears or cracks before use.[8] |
| Body Protection | Flame-resistant lab coat.[9] | Required for all handling. Provides a barrier against chemical splashes and spills.[4][9] For high-volume applications, a chemical-resistant apron may be necessary.[5] |
| Foot Protection | Closed-toe shoes. | Required in all laboratory areas. Protects feet from spills and dropped objects.[4][7] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if not handled in a fume hood or if ventilation is inadequate. Use a dust respirator for solids or an appropriate cartridge for vapors.[1][6][10] |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving this chemical should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][9][10]
Step 1: Pre-Handling Preparation
-
Review the SDS: Before beginning work, thoroughly read and understand the Safety Data Sheet for Pentanoic acid, 3-methyl-2-oxo-, (3S)-.[4]
-
Designate an Area: Identify a specific area for handling, such as a designated fume hood.[5]
-
Assemble PPE: Don all required PPE as outlined in the table above. Ensure a proper fit and inspect for any damage.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest emergency shower, eyewash station, fire extinguisher, and spill kit.[4][6]
Step 2: Chemical Handling
-
Transport: Always transport organic acids in secondary containment, such as a bottle carrier, to prevent spills.[5][7]
-
Dispensing: Handle the compound within a chemical fume hood.[10] If it is a solid, take care to prevent the dispersion of dust.[11]
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6] Keep it away from incompatible materials such as oxidizing agents and strong bases.[1][6][7] The compound should be refrigerated as indicated by some suppliers.[1][11]
Step 3: Post-Handling Decontamination
-
Clean Work Area: Decontaminate all surfaces and equipment after use.[5]
-
Remove PPE: Remove gloves and lab coat before leaving the work area. Wash hands and any exposed skin thoroughly with soap and water after handling.[5][10][12]
Emergency and Disposal Plans
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[2][10]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][10]
Spill Response
-
Evacuate: If the spill is large or outside a fume hood, evacuate the area.[7]
-
Contain: For small spills within a fume hood, absorb the material with an inert substance like sand, earth, or vermiculite.[6][10]
-
Collect: Use a shovel or spark-proof tool to carefully place the absorbed material into a suitable, tightly closed container for disposal.[1][6][10]
-
Decontaminate: Clean the spill area thoroughly.[1]
-
Report: Notify laboratory safety personnel of the spill.
Disposal Plan
Chemical waste must be managed in accordance with all local, regional, and national regulations.[10][13]
-
Waste Collection: Collect all waste containing Pentanoic acid, 3-methyl-2-oxo-, (3S)-, including contaminated spill cleanup materials and disposable PPE, in a designated and clearly labeled hazardous waste container.[4]
-
Labeling: Properly label the waste container with its contents and associated hazards.
-
Storage: Keep waste containers closed when not in use and store them in a designated, safe location.[4]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[10] Do not pour waste down the drain.[10]
Visual Workflow: Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling of Pentanoic acid, 3-methyl-2-oxo-, (3S)- from receipt to final disposal.
Safe Handling and Disposal Workflow for (3S)-3-methyl-2-oxopentanoic acid.
References
- 1. (3S)-3-Methyl-2-oxopentanoic acid | CAS#:1460-34-0 | Chemsrc [chemsrc.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. 3-METHYL-2-OXOVALERIC ACID - Safety Data Sheet [chemicalbook.com]
- 4. editverse.com [editverse.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. coral.washington.edu [coral.washington.edu]
- 8. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
